molecular formula C18H16O6 B014758 1,5,15-Tri-O-methylmorindol CAS No. 942609-65-6

1,5,15-Tri-O-methylmorindol

Katalognummer: B014758
CAS-Nummer: 942609-65-6
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: HEVJQUHAJKODII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5,15-Tri-O-methylmorindol is a natural product found in Morinda citrifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJQUHAJKODII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,5,15-Tri-O-methylmorindol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Anthraquinone Derivative

In the vast and intricate world of natural products, anthraquinones stand out for their rich chemical diversity and broad spectrum of biological activities. Among these, morindone, a constituent of the medicinal plant Morinda citrifolia (Noni), has long been a subject of scientific inquiry. This guide, however, delves into a less-explored derivative: 1,5,15-Tri-O-methylmorindol. As a methylated analogue of morindone, this compound presents a unique profile of physicochemical properties and pharmacological potential. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of its chemical characteristics, plausible synthetic routes, methodologies for biological evaluation, and a forward-looking perspective on its therapeutic applications. Our approach is grounded in established scientific principles, drawing parallels from closely related compounds to illuminate the path for future investigation into this promising molecule.

Core Compound Identity and Physicochemical Profile

1,5,15-Tri-O-methylmorindol is a synthetically modified or naturally occurring anthraquinone, characterized by the methylation of the hydroxyl groups of morindone. This structural alteration is anticipated to significantly influence its solubility, bioavailability, and interaction with biological targets.

PropertyValueReference(s)
IUPAC Name 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione[1]
Synonyms 6-hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone[1]
CAS Number 942609-65-6[2][3]
Molecular Formula C₁₈H₁₆O₆[2]
Molecular Weight 328.3 g/mol [1][2]
Appearance Expected to be a crystalline solid
Solubility Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and ethanol

Structural Diagram:

Caption: Chemical structure of 1,5,15-Tri-O-methylmorindol.

Synthesis and Characterization

While 1,5,15-Tri-O-methylmorindol can be isolated from natural sources like Morinda citrifolia, its low abundance necessitates efficient synthetic methods for obtaining research quantities. A plausible and scalable approach involves the direct methylation of morindone.

Proposed Synthetic Protocol: Methylation of Morindone

This protocol is a proposed method based on standard methylation techniques for phenolic compounds. Optimization of reaction conditions, including temperature, time, and stoichiometry, is recommended for achieving high yields.

Materials:

  • Morindone (starting material)

  • Dimethyl sulfate (DMS)[4][5]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve morindone in anhydrous acetone. Add anhydrous potassium carbonate in excess.

  • Methylation: To the stirring suspension, add dimethyl sulfate dropwise at room temperature.[4][5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,5,15-Tri-O-methylmorindol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation.[6][7][8][9] The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methoxy and methoxymethyl protons. The ¹³C NMR would confirm the number of unique carbons in the anthraquinone core and the methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl (C=O) stretching of the quinone system and the C-O stretching of the ether linkages.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Biological Activities and Mechanisms of Action

The methylation of morindone is anticipated to modulate its biological activity. The following sections outline the expected activities and the underlying mechanisms, drawing parallels with related anthraquinones.

Antioxidant Activity

Mechanism: Anthraquinones are known to possess antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions.[11] The phenolic hydroxyl groups are key to this activity. While methylation removes some of these reactive sites, the overall electron-rich aromatic system can still participate in redox reactions, donating electrons to neutralize reactive oxygen species (ROS).

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in a suitable solvent (e.g., methanol). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity

Mechanism: The antimicrobial action of anthraquinones is multifaceted and can involve the disruption of the bacterial cell wall and membrane, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.[12][13][14] The lipophilicity of the methylated derivative may enhance its ability to penetrate bacterial cell membranes.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]

  • Assay Setup: In a 96-well plate, perform a serial two-fold dilution of 1,5,15-Tri-O-methylmorindol in a suitable broth medium.[16][17][18][19]

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity and TRAIL Sensitization

A key area of interest is the potential of 1,5,15-Tri-O-methylmorindol to act as a cytotoxic agent, particularly in sensitizing cancer cells to apoptosis-inducing ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

Mechanism: TRAIL induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. However, many cancer cells develop resistance to TRAIL-mediated apoptosis.[20] Sensitizing agents can overcome this resistance by modulating key signaling pathways. Anthraquinones have been shown to induce apoptosis through various mechanisms, including the activation of caspases and targeting signaling pathways like p53.[21] 1,5,15-Tri-O-methylmorindol may enhance TRAIL-induced apoptosis by upregulating the expression of death receptors or downregulating anti-apoptotic proteins.

TRAIL_Pathway cluster_membrane Cell Membrane TRAIL TRAIL DR4/DR5 DR4/DR5 TRAIL->DR4/DR5 Binds DISC Formation DISC Formation DR4/DR5->DISC Formation 1,5,15-Tri-O-methylmorindol 1,5,15-Tri-O-methylmorindol 1,5,15-Tri-O-methylmorindol->DR4/DR5 Upregulates Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed mechanism of TRAIL sensitization by 1,5,15-Tri-O-methylmorindol.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture a suitable cancer cell line (e.g., Jurkat T cells) in appropriate media.[1][22][23][24][25][26]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.[27][28]

  • Treatment: Treat the cells with various concentrations of 1,5,15-Tri-O-methylmorindol, alone and in combination with a sub-lethal dose of TRAIL.[29] Include appropriate controls (untreated cells, cells treated with TRAIL alone).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

Toxicology and Safety Considerations

The toxicological profile of 1,5,15-Tri-O-methylmorindol has not been extensively studied. However, data on the parent compound, anthraquinone, provides some guidance.

General Anthraquinone Toxicity: Studies on anthraquinone have indicated potential for toxicity, with some evidence of carcinogenicity in animal models at high doses.[30][31][32][33][34] The primary target organs appear to be the kidney, bladder, and liver.

Methylated Anthraquinones: The methylation of anthraquinones can alter their metabolic fate and toxicity. It is crucial to conduct thorough toxicological assessments of 1,5,15-Tri-O-methylmorindol.

Proposed Initial Toxicity Screens:

  • In Vitro Cytotoxicity: Assess the cytotoxicity against normal, non-cancerous cell lines to determine its therapeutic index.

  • Acute Oral Toxicity: An in vivo study in a rodent model (e.g., rats) to determine the LD₅₀ and identify any immediate adverse effects.[30][31][32][33]

Future Directions and Conclusion

1,5,15-Tri-O-methylmorindol represents a compelling, yet understudied, derivative of a well-known natural product. The insights provided in this guide, based on established chemical and biological principles, are intended to catalyze further research into its potential as a therapeutic agent.

Key areas for future investigation include:

  • Optimization of Synthesis: Development of a high-yield, scalable synthetic process.

  • Elucidation of Mechanisms: Detailed studies to unravel the precise molecular mechanisms underlying its antioxidant, antimicrobial, and cytotoxic effects.

  • In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of relevant diseases.

  • Comprehensive Toxicological Profiling: In-depth safety and toxicity studies to support potential clinical development.

References

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Siddiqui, B. S., et al. (2007). New anthraquinones from the stem of Morinda citrifolia Linn. ResearchGate. Retrieved from [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

  • ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

  • Pottella, S., et al. (2022). Evaluation of Cytotoxicity and Acute Oral Toxicity of Two Anthraquinones. Toxicology International, 27(3&4). Retrieved from [Link]

  • Zheng, X., et al. (2023). Metabolomics reveals antioxidant and antifungal functions of flavonoids in the early stage wounded potato tubers. Postharvest Biology and Technology, 206, 112569.
  • Wang, J., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 709549.
  • Shami, A. M. (2015). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae).
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • da Silva, A. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • National Toxicology Program. (2005). NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies). Retrieved from [Link]

  • Wajant, H. (2019).
  • National Center for Biotechnology Information. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. Retrieved from [Link]

  • Kricheldorf, H. R., & Fehrle, M. (1974). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Die Makromolekulare Chemie, 175(11), 3075-3094.
  • Kim, S. A., et al. (2018). Antimicrobial effect against oral bacteria on bioactive compounds in a high-pressure enzymatic Prunus mume extract. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 437-444.
  • Zhang, J., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 709549.
  • ResearchGate. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2021). Isolation and identification of Anthraquinones from the roots of Morinda Morindoides (Rubiaceae). Retrieved from [Link]

  • Chen, W. J., & Lin, J. K. (2004). Induction of G1 arrest and apoptosis in human jurkat T cells by pentagalloylglucose through inhibiting proteasome activity and elevating p27Kip1, p21Cip1/WAF1, and Bax proteins. Journal of Biological Chemistry, 279(14), 13496-13505.
  • Liu, X., et al. (2022). Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats. International Journal of Environmental Research and Public Health, 19(16), 10413.
  • West, B. J., et al. (2011). Anthraquinone Content in Noni (Morinda citrifolia L.). Food and Nutrition Sciences, 2(8), 883-887.
  • Sam, K. K., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLoS One, 17(7), e0270970.
  • Li, Y., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 12(10), 1698-1714.
  • Wang, Y., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. RSC Advances, 14(49), 35851-35861.
  • Rodríguez-Melcón, C., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 10(11), 1321.
  • MDPI. (2022). Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats. Retrieved from [Link]

  • Kählig, H., et al. (2001). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 39(8), 482-486.
  • ResearchGate. (n.d.). MTT assay for the detection of metabolically active Jurkat cells. Retrieved from [Link]

  • Du, J., et al. (2000). Methylglyoxal induces apoptosis in Jurkat leukemia T cells by activating c-Jun N-terminal kinase. Journal of Cellular Biochemistry, 77(2), 333-344.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Kumar, D., et al. (2017). Molecular mechanism of apoptosis induction in Jurkat E6-1 cells by Tribulus terrestris alkaloids extract. Journal of Ethnopharmacology, 212, 10-17.
  • Li, D., et al. (2024). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. Journal of Traditional Chinese Medical Sciences, 11(1), 100-111.
  • ResearchGate. (2007). New anthraquinones from the stem of Morinda citrifolia Linn. Retrieved from [Link]

  • PubMed. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

  • Toxicology International. (2022). Evaluation of Cytotoxicity and Acute Oral Toxicity of Two Anthraquinones. Retrieved from [Link]

  • MDPI. (2020). The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure. Retrieved from [Link]

  • Frontiers. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Zhao, D., et al. (2015). Methylation mediated by an anthocyanin, O-methyltransferase, is involved in purple flower coloration in Paeonia. Journal of Experimental Botany, 66(15), 4651-4663.
  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

  • Protocols.io. (2025). MTT Assay. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,5,15-Tri-O-methylmorindol: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone isolated from the plant Morinda citrifolia. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, and known biological activities. Particular focus is given to its potential as a chemosensitizing agent that enhances TRAIL-induced apoptosis in cancer cells. This guide synthesizes publicly available data with field-proven methodologies for isolation, characterization, and bioactivity assessment, offering a foundational resource for future research and development initiatives involving this compound.

Section 1: Introduction to Anthraquinones from Morinda citrifolia

Morinda citrifolia L., commonly known as Noni, is a plant belonging to the Rubiaceae family and is a well-documented source of a diverse array of bioactive phytochemicals.[1][2] For centuries, various parts of the plant have been used in traditional medicine to treat a range of ailments.[2][3] Modern phytochemical analysis has revealed that the roots, leaves, and fruits of M. citrifolia are rich in secondary metabolites, with anthraquinones being one of the most prominent and pharmacologically significant classes.[2][4]

Anthraquinones are aromatic compounds built on a 9,10-dioxoanthracene core.[5] This scaffold is prevalent in plants and fungi and is responsible for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5] Within M. citrifolia, compounds such as morindone, damnacanthal, and rubiadin have been extensively studied.[4][6] 1,5,15-Tri-O-methylmorindol is a more recently identified derivative within this family, distinguished by its specific methylation pattern.[7] While many anthraquinones exhibit direct cytotoxicity, the primary interest in 1,5,15-Tri-O-methylmorindol stems from its ability to sensitize cancer cells to other therapeutic agents, representing a nuanced and potentially valuable mechanism in oncology drug development.[7]

Section 2: Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical and pharmacological investigation. 1,5,15-Tri-O-methylmorindol is systematically named based on the IUPAC convention, though it is often referred to by its common name in literature.

Table 1: Compound Identification
IdentifierValue
Common Name 1,5,15-Tri-O-methylmorindol
IUPAC Name 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione[8]
Synonyms 6-Hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone[8]
CAS Number 942609-65-6[1][8][9][10]
Molecular Formula C₁₈H₁₆O₆[1][8][9][10]
Molecular Weight 328.3 g/mol [1][8][9]
SMILES COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC[1][8]

Structural Elucidation: The structure of 1,5,15-Tri-O-methylmorindol is based on the tricyclic anthraquinone core. The numbering follows standard chemical convention for anthracene. The name "1,5,15-Tri-O-methylmorindol" is derived from its parent compound, morindone (1,2,5-trihydroxy-6-methylanthraquinone). The "1,5" refers to methylation of the hydroxyl groups at positions 1 and 5. The "15" is a non-standard designator referring to the methylation of the hydroxyl group that would be formed from the hydroxymethyl group at position 2 of a morindol-like structure, resulting in a methoxymethyl (-CH₂OCH₃) substituent. The more precise IUPAC name clarifies this arrangement.

Section 3: Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both experimental and physiological systems, influencing everything from solubility to bioavailability. While extensive experimental data for 1,5,15-Tri-O-methylmorindol is not widely published, computational predictions provide valuable initial insights.

Table 2: Computed Physicochemical Properties
PropertyValueSource
Molecular Weight 328.3 g/mol PubChem[8]
XLogP3-AA (LogP) 2.1PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 6PubChem[8]
Rotatable Bond Count 4PubChem[8]
Polar Surface Area 82.1 ŲPubChem[8]

Solubility and Purity: Based on its structure, 1,5,15-Tri-O-methylmorindol is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform. Its moderate LogP value suggests limited solubility in aqueous solutions. When sourced as a reference standard for research, it is typically available at a purity of >98%.[9]

Section 4: Spectroscopic Characterization Workflow

Confirmation of the identity and purity of 1,5,15-Tri-O-methylmorindol is achieved through a combination of standard spectroscopic techniques. The following workflow outlines the necessary steps for a researcher to validate a sample.

G cluster_0 Sample Validation Workflow sample Purified Compound (>98% by HPLC) ms Mass Spectrometry (ESI-MS) Confirms Molecular Weight sample->ms m/z = 329.1 [M+H]⁺ nmr NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Structure & Purity sample->nmr Aromatic, Methoxy, -CH₂-O-CH₃ signals ftir FTIR Spectroscopy Confirms Functional Groups sample->ftir C=O, O-H, C-O stretches final Structurally Confirmed 1,5,15-Tri-O-methylmorindol ms->final nmr->final ftir->final

Caption: Standard workflow for the spectroscopic confirmation of 1,5,15-Tri-O-methylmorindol.

  • Mass Spectrometry (MS): Using Electrospray Ionization (ESI), the analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 329.1 or the deprotonated molecule [M-H]⁻ at m/z 327.1, confirming the correct molecular mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for aromatic protons, three sharp singlets for the three methoxy groups (-OCH₃), and characteristic coupled signals for the methoxymethyl (-CH₂-O-CH₃) moiety. A signal for the single phenolic hydroxyl proton will also be present.

    • ¹³C NMR: The spectrum will show 18 distinct carbon signals, including those for the carbonyl carbons of the quinone system, aromatic carbons, and the aliphatic carbons of the methyl groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will display characteristic absorption bands for key functional groups: a broad O-H stretch for the hydroxyl group, sharp C-H stretches for the methyl and aromatic groups, strong C=O stretches for the quinone carbonyls, and C-O stretches for the ether and phenol functionalities.

Section 5: Biological Activity and Mechanism of Action

The most significant reported biological activity of 1,5,15-Tri-O-methylmorindol is its role as a chemosensitizer.[7]

Primary Finding: Sensitization to TRAIL-Induced Apoptosis Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis (programmed cell death) in cancer cells while sparing most normal cells. However, many cancer types develop resistance to TRAIL. Research has shown that while 1,5,15-Tri-O-methylmorindol (at 25 µg/mL) does not exhibit significant cytotoxicity on its own against the human T-cell leukemia cell line Jurkat, it dramatically enhances cell death when combined with TRAIL.[7] In combination with 0.5-1.5 µg/mL of TRAIL, the compound demonstrates a potent cytotoxic effect, with an IC₅₀ value between 14.5-15.0 µg/mL.[7]

This finding suggests that 1,5,15-Tri-O-methylmorindol may act by overcoming intrinsic or acquired TRAIL resistance in cancer cells, a mechanism of high therapeutic interest.

G cluster_1 Proposed Synergistic Apoptosis Pathway TRAIL TRAIL Ligand DR Death Receptors (DR4/DR5) TRAIL->DR Binds Caspase Caspase Cascade Activation DR->Caspase Weak Signal DR->Caspase Strong Signal (with Compound) Compound 1,5,15-Tri-O- methylmorindol Resistance Cellular Resistance Mechanisms Compound->Resistance Overcomes Resistance->Caspase Inhibits Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of TRAIL sensitization by 1,5,15-Tri-O-methylmorindol.

Insights from Related Anthraquinones: The parent compound, morindone, has demonstrated antiproliferative activity against colorectal cancer cell lines.[5] Molecular docking studies suggest that morindone has a high binding affinity for KRAS (-8.5 kcal/mol), a critical oncogene that is frequently mutated in cancer.[5][11] This interaction provides a plausible mechanism for the anticancer effects of related anthraquinones and suggests that 1,5,15-Tri-O-methylmorindol could have additional molecular targets worthy of investigation.

Section 6: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the isolation and functional assessment of 1,5,15-Tri-O-methylmorindol.

Protocol: Isolation and Purification from M. citrifolia Leaves

This protocol is a representative method based on standard phytochemical techniques for isolating anthraquinones.[2][6]

  • Preparation of Plant Material:

    • Collect fresh leaves of M. citrifolia.

    • Air-dry the leaves in the shade for 7-10 days until brittle.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered leaf material (e.g., 1 kg) in 95% methanol (5 L) at room temperature for 72 hours with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

    • Rationale: Methanol is an effective solvent for extracting a wide range of polar and moderately non-polar compounds, including anthraquinones.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane, chloroform, and ethyl acetate.

    • Collect the chloroform and ethyl acetate fractions, as anthraquinones are expected to partition into these medium-polarity solvents.

  • Chromatographic Separation:

    • Subject the active fraction (e.g., chloroform fraction) to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 366 nm).

  • Final Purification:

    • Pool fractions containing the target compound and subject them to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column for final purification.

    • Self-Validation: The purity of the isolated compound must be ≥98% as determined by analytical HPLC. The final identity must be confirmed via MS and NMR as described in Section 4.

Protocol: In Vitro Assay for TRAIL Sensitization

This protocol details a cell-based assay to quantify the synergistic cytotoxic effect of 1,5,15-Tri-O-methylmorindol with TRAIL.[7]

  • Cell Culture:

    • Culture Jurkat (human T-cell leukemia) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

  • Compound and TRAIL Treatment:

    • Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in DMSO.

    • Create serial dilutions of the compound and recombinant human TRAIL in culture medium.

    • Treat cells with:

      • Vehicle control (DMSO).

      • TRAIL alone (e.g., 0.5, 1.0, 1.5 µg/mL).

      • 1,5,15-Tri-O-methylmorindol alone (e.g., up to 25 µg/mL).

      • Combination of a fixed concentration of TRAIL with varying concentrations of the compound.

  • Incubation:

    • Incubate the treated plates for 24-48 hours.

  • Cell Viability Assessment:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Rationale: The MTT assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot dose-response curves and determine the IC₅₀ values using non-linear regression analysis (e.g., using GraphPad Prism software). Analyze the synergy using methods such as the Chou-Talalay combination index.

Section 7: Conclusion and Future Directions

1,5,15-Tri-O-methylmorindol is a distinct anthraquinone from Morinda citrifolia with a compelling profile as a potential therapeutic agent. While its intrinsic cytotoxicity appears low, its ability to sensitize leukemia cells to TRAIL-induced apoptosis is of significant interest. This positions the compound not as a conventional cytotoxic drug, but as an adjuvant or combination therapy agent that could restore or enhance the efficacy of targeted biological therapies.

Future research should focus on:

  • Mechanism of Sensitization: Elucidating the precise molecular mechanism by which it overcomes TRAIL resistance (e.g., upregulation of death receptors, downregulation of anti-apoptotic proteins like c-FLIP or Bcl-2).

  • Broad Applicability: Screening against a wider panel of cancer cell lines, including solid tumors known for TRAIL resistance.

  • In Vivo Efficacy: Validating the observed in vitro synergy in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs to identify key structural features required for the TRAIL-sensitizing activity and to optimize potency.

This technical guide provides a solid foundation for researchers to pursue these next steps in the evaluation of 1,5,15-Tri-O-methylmorindol as a novel candidate in oncology drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • Abu, N., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE. Retrieved from [Link]

  • Wang, Y., et al. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. MDPI. Retrieved from [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

  • Dussossoy, E., et al. (2016). Anthraquinone Content in Noni (Morinda citrifolia L.). Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Morindone. Retrieved from [Link]

  • PLOS One Journals. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. Retrieved from [Link]

  • Shami, A. M. (2015). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). Annals of Chromatography and Separation Techniques. Retrieved from [Link]

  • Shami, A. M., et al. (2018). Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Natural Sourcing of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Novel Anthraquinone

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone that has garnered interest within the scientific community. As a methylated derivative of morindol, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sourcing, isolation, characterization, and biosynthesis of 1,5,15-Tri-O-methylmorindol, with a focus on its primary botanical origin, Morinda citrifolia. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to harness this promising phytochemical.

Section 1: The Botanical Repository - Morinda citrifolia

1,5,15-Tri-O-methylmorindol is a secondary metabolite found in plants of the Rubiaceae family, with Morinda citrifolia L., commonly known as noni, being a principal source.[1][2] This plant has a long history of use in traditional medicine, and its rich phytochemical profile has been the subject of extensive scientific investigation.[3][4] Anthraquinones, including 1,5,15-Tri-O-methylmorindol, are key constituents of Morinda citrifolia, contributing to its bioactivity.[3] The compound has been identified in various parts of the plant, including the leaves and fruits.[3]

Table 1: Chemical and Physical Properties of 1,5,15-Tri-O-methylmorindol

PropertyValue
Chemical Formula C₁₈H₁₆O₆
Molecular Weight 328.3 g/mol
CAS Number 942609-65-6
Class Anthraquinone
Natural Source Morinda citrifolia (Noni)

Section 2: Isolation and Purification Protocol

The isolation of 1,5,15-Tri-O-methylmorindol from Morinda citrifolia involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of anthraquinones from this plant genus.[3][5]

Part 1: Extraction of Crude Anthraquinone Fraction

This initial phase aims to liberate the anthraquinones from the plant matrix. The choice of solvent and extraction method is critical for maximizing yield and minimizing the co-extraction of interfering compounds.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Collect fresh, healthy leaves or fruits of Morinda citrifolia.

    • Wash the plant material thoroughly with distilled water to remove any surface contaminants.

    • Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to a constant weight. Overheating should be avoided to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Rationale: A polar solvent like methanol is effective in extracting a broad range of phytochemicals, including anthraquinone glycosides.

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v ratio) for 24-48 hours at room temperature with occasional agitation.

    • Alternatively, for a more exhaustive extraction, perform Soxhlet extraction with methanol for 6-8 hours.

  • Acid Hydrolysis:

    • Rationale: Anthraquinones often exist as glycosides in the plant. Acid hydrolysis cleaves the sugar moieties to yield the aglycones, which are generally less polar and easier to isolate.

    • Concentrate the methanolic extract under reduced pressure.

    • Resuspend the concentrated extract in an aqueous solution and acidify with a strong acid (e.g., 2N HCl) to a pH of 2-3.

    • Heat the acidified extract at 80-90°C for 2-3 hours to facilitate hydrolysis.

  • Liquid-Liquid Partitioning:

    • Rationale: This step separates the less polar anthraquinone aglycones from the more polar aqueous phase.

    • After cooling, partition the hydrolyzed extract with a non-polar solvent such as chloroform or ethyl acetate.

    • Repeat the partitioning process three times to ensure complete extraction of the aglycones into the organic phase.

    • Combine the organic fractions and wash with distilled water to remove any remaining acid.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude anthraquinone extract.

Part 2: Chromatographic Purification

The crude extract is a complex mixture of various anthraquinones and other phytochemicals. Column chromatography is employed for the separation and purification of the target compound.

Step-by-Step Methodology:

  • Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of compounds with moderate polarity like anthraquinones.

    • Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves hexane, ethyl acetate, and methanol.

      • Begin with 100% hexane to elute non-polar compounds.

      • Gradually increase the proportion of ethyl acetate in hexane (e.g., 9:1, 8:2, 1:1) to elute compounds of increasing polarity.

      • Finally, use methanol to elute highly polar compounds.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Rationale: TLC allows for rapid visualization and differentiation of the separated compounds in the collected fractions.

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating) that can produce a characteristic color for anthraquinones.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Rationale: For final purification to achieve high purity, preparative HPLC is the method of choice.

    • A C18 column is typically used for reverse-phase separation.

    • The mobile phase usually consists of a gradient of acetonitrile and water, often with a small amount of formic acid to improve peak shape.

    • Monitor the elution using a UV detector at a wavelength where anthraquinones show strong absorbance (e.g., 254 nm or 280 nm).

    • Collect the peak corresponding to 1,5,15-Tri-O-methylmorindol.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Morinda citrifolia maceration Maceration/Soxhlet (Methanol) plant_material->maceration hydrolysis Acid Hydrolysis (HCl) maceration->hydrolysis partitioning Liquid-Liquid Partitioning (Chloroform/Ethyl Acetate) hydrolysis->partitioning crude_extract Crude Anthraquinone Extract partitioning->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc Fraction Pooling prep_hplc Preparative HPLC (C18 Column) tlc->prep_hplc pure_compound Pure 1,5,15-Tri-O-methylmorindol prep_hplc->pure_compound

Section 3: Structural Elucidation and Characterization

Once isolated, the identity and purity of 1,5,15-Tri-O-methylmorindol are confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is used to assess the purity of the isolated compound and for quantitative analysis.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: Diode Array Detector (DAD) to obtain the UV spectrum of the compound, which is characteristic for the anthraquinone chromophore.

    • Expected Outcome: A single, sharp peak at a specific retention time indicates a high degree of purity.

Mass Spectrometry (MS)
  • Principle: MS provides information about the molecular weight and elemental composition of the compound.

  • Methodology:

    • Electrospray ionization (ESI) is a common technique for the analysis of natural products.

    • High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Expected Outcome: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 1,5,15-Tri-O-methylmorindol (328.3 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of a molecule.

  • Methodology:

    • The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR provides information on the number and environment of protons.

    • ¹³C NMR provides information on the number and type of carbon atoms.

    • 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons.

  • Expected Spectral Data (Hypothetical, based on structure):

    • ¹H NMR: Signals corresponding to aromatic protons, methoxy groups, and a methylene group. The chemical shifts and coupling constants would be specific to the substitution pattern of the anthraquinone core.

    • ¹³C NMR: Resonances for carbonyl carbons, aromatic carbons, and carbons of the methyl and methylene groups.

Section 4: Biosynthesis of 1,5,15-Tri-O-methylmorindol

The biosynthesis of 1,5,15-Tri-O-methylmorindol in Morinda citrifolia follows the well-established pathway for anthraquinones in the Rubiaceae family, which is the chorismate/o-succinylbenzoic acid pathway.[6]

  • Formation of the Anthraquinone Core: The pathway begins with chorismic acid, derived from the shikimate pathway, and isopentenyl pyrophosphate (IPP), from the methylerythritol phosphate (MEP) pathway. These precursors undergo a series of enzymatic reactions to form the tricyclic anthraquinone skeleton.

  • Hydroxylation and Methylation: The core anthraquinone structure is then modified by a series of tailoring enzymes.

    • Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the aromatic rings.

    • O-Methylation: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases catalyze the transfer of methyl groups to the hydroxyl moieties. The formation of 1,5,15-Tri-O-methylmorindol involves at least three specific methylation steps. The regioselectivity of these enzymes determines the final methylation pattern of the morindol backbone.

G Shikimate_Pathway Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate_Pathway->Chorismic_Acid MEP_Pathway MEP Pathway IPP Isopentenyl Pyrophosphate MEP_Pathway->IPP Anthraquinone_Core Anthraquinone Core (Morindol Precursor) Chorismic_Acid->Anthraquinone_Core o-succinylbenzoic acid pathway IPP->Anthraquinone_Core o-succinylbenzoic acid pathway Hydroxylation Hydroxylation (Cytochrome P450s) Anthraquinone_Core->Hydroxylation Methylation O-Methylation (O-Methyltransferases + SAM) Hydroxylation->Methylation Final_Product 1,5,15-Tri-O-methylmorindol Methylation->Final_Product

Section 5: Quantitative Analysis

For drug development and quality control purposes, accurate quantification of 1,5,15-Tri-O-methylmorindol in plant extracts and final products is essential. A validated HPLC-UV or HPLC-MS method is recommended for this purpose.

Table 2: Key Parameters for a Validated HPLC Quantitative Method

ParameterDescription
Linearity A calibration curve should be established with a certified reference standard of 1,5,15-Tri-O-methylmorindol to demonstrate a linear relationship between concentration and peak area.
Accuracy Determined by spike and recovery experiments at different concentration levels.
Precision Assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

While specific quantitative data for 1,5,15-Tri-O-methylmorindol is not widely available in the literature, a study on the related compound 5,15-dimethylmorindol found its concentration in noni fruit puree to be in the range of 0.186 to 0.202 µg/mL and in noni leaf infusion to be between 5.82 to 20.93 ng/mL.[7] This suggests that the concentration of methylated anthraquinones can vary significantly between different parts of the plant and preparations.

Conclusion and Future Perspectives

1,5,15-Tri-O-methylmorindol represents a compelling target for natural product research and development. Its primary source, Morinda citrifolia, is a well-studied medicinal plant, providing a solid foundation for its sustainable sourcing. The methodologies outlined in this guide for its isolation, characterization, and quantification offer a robust framework for researchers.

Future research should focus on optimizing the isolation protocol to improve yield and purity. Furthermore, a detailed investigation into the specific O-methyltransferases involved in its biosynthesis could open avenues for biotechnological production through metabolic engineering. As the pharmacological profile of 1,5,15-Tri-O-methylmorindol is further elucidated, the demand for a reliable and scalable source of this compound is expected to grow, making the information presented in this guide increasingly valuable.

References

  • Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). MDPI. Retrieved from [Link]

  • Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). (2015). JSM Central. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for the analysis of anthraquinones in noni fruits and leaves. (2009). ResearchGate. Retrieved from [Link]

  • 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. (n.d.). PubChem. Retrieved from [Link]

  • Isolation and structural elucidation of chemical constituents from the fruits of Morinda citrifolia Linn. (n.d.). ResearchGate. Retrieved from [Link]

  • Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). ResearchGate. Retrieved from [Link]

  • Inhibitory Effects of Compounds Isolated from Morinda citrifolia L. (Noni) Seeds against Particulate Matter-Induced Injury. (2024). PubMed. Retrieved from [Link]

  • Identification of TLC Markers and Quantification by HPLC-MS of Various Constituents in Noni Fruit Powder and Commercial Noni-Derived Products. (n.d.). GFoRSS. Retrieved from [Link]

  • Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). Semantic Scholar. Retrieved from [Link]

  • Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2024). PubMed. Retrieved from [Link]

  • 15N NMR Spectroscopy in Structural Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation, identification and biosynthesis of anthraquinones in cell suspension cultures of Morinda citrifolia. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical constituents of Morinda citrifolia fruits inhibit copper-induced low-density lipoprotein oxidation. (2004). PubMed. Retrieved from [Link]

  • Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) 15N NMR Spectroscopy in Structural Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Morinda citrifolia and iridoid based formulations. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to 1,5,15-Tri-O-methylmorindol in Morinda citrifolia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5,15-Tri-O-methylmorindol, an anthraquinone derivative found in Morinda citrifolia (Noni). The document delves into the compound's chemical properties, biosynthetic pathway, and established methodologies for its extraction, isolation, and characterization. Furthermore, it explores the current understanding of its biological activities, with a particular focus on its potential as a cytotoxic agent, and outlines detailed experimental protocols for its analysis. This guide is intended to serve as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Phytochemical Landscape of Morinda citrifolia

Morinda citrifolia L., commonly known as noni, is a plant belonging to the Rubiaceae family with a long history of use in traditional medicine across the Pacific and Southeast Asia.[1] The therapeutic potential of M. citrifolia is attributed to its rich and diverse phytochemical profile, which includes iridoids, flavonoids, coumarins, and a significant class of compounds known as anthraquinones.[1][2] Anthraquinones are a major group of bioactive compounds present in various parts of the M. citrifolia plant, including the fruits, leaves, and roots.[3][4] These compounds are largely responsible for many of the plant's reported pharmacological effects, such as its anti-inflammatory, antioxidant, and anticancer properties.[2][5]

Among the numerous anthraquinones isolated from M. citrifolia, 1,5,15-Tri-O-methylmorindol stands out as a methylated derivative with emerging scientific interest.[6] This guide will provide a detailed exploration of this specific compound, from its molecular origins within the plant to its potential applications in therapeutic development.

Chemical Profile of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone characterized by the presence of three methyl ether groups attached to the core anthraquinone structure.[6]

PropertyValueSource
Chemical Formula C₁₈H₁₆O₆[6]
Molecular Weight 328.3 g/mol [6]
CAS Number 942609-65-6[6]
Synonyms 1,5,15-Trimethylmorindol[N/A]
Natural Source Morinda citrifolia (Fruits, Leaves)[7]

Biosynthesis of Anthraquinones in Morinda citrifolia

The biosynthesis of anthraquinones in plants of the Rubiaceae family, including Morinda citrifolia, primarily follows the chorismate/o-succinylbenzoic acid (OSB) pathway.[8][9] This pathway utilizes precursors from both the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways to construct the characteristic tricyclic anthraquinone skeleton.[9]

The formation of the anthraquinone core is a complex enzymatic process. Isochorismate synthase (ICS) plays a crucial regulatory role by channeling chorismate, a key intermediate from the shikimate pathway, toward anthraquinone synthesis.[5][10] While the general pathway to the anthraquinone core is established, the specific enzymatic steps leading to the diverse array of substituted anthraquinones, such as 1,5,15-Tri-O-methylmorindol, are still under investigation. The final methylation steps are catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from S-adenosylmethionine (SAM) to hydroxyl groups on the anthraquinone scaffold.[11] The specific OMTs responsible for the regiospecific methylation at the 1, 5, and 15 positions in the biosynthesis of 1,5,15-Tri-O-methylmorindol in M. citrifolia have yet to be fully characterized.

Anthraquinone Biosynthesis Pathway cluster_shikimate Shikimate Pathway cluster_osb o-Succinylbenzoic Acid (OSB) Pathway cluster_tailoring Tailoring Reactions Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) OSB o-Succinylbenzoate Isochorismate->OSB Anthraquinone_Core Anthraquinone Core Structure OSB->Anthraquinone_Core Precursor_AQ Hydroxylated Anthraquinone Precursor Anthraquinone_Core->Precursor_AQ Hydroxylation Methylated_AQ 1,5,15-Tri-O-methylmorindol Precursor_AQ->Methylated_AQ O-Methyltransferases (OMTs) + SAM G start Powdered M. citrifolia (Fruits/Leaves) extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Anthraquinone-rich Fractions column_chrom->fractions prep_hplc Preparative HPLC or TLC fractions->prep_hplc pure_compound Isolated 1,5,15-Tri-O- methylmorindol prep_hplc->pure_compound TRAIL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR45 Death Receptors (DR4/DR5) TRAIL->DR45 Binding DISC DISC Formation DR45->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Methylmorindol 1,5,15-Tri-O-methylmorindol Methylmorindol->DR45 Upregulation (putative)

Sources

Elucidating the Biosynthetic Pathway of 1,5,15-Tri-O-methylmorindol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone with potential pharmacological applications. Isolated from Morinda citrifolia (Noni), this secondary metabolite is a testament to the intricate biochemical machinery within plants.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core biosynthetic route, key enzymatic transformations, and detailed experimental protocols for pathway elucidation and verification. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in established scientific principles.

Introduction: The Significance of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol belongs to the anthraquinone class of compounds, which are widely distributed in plants, fungi, and lichens.[4][5] In Morinda citrifolia, a plant with a long history of use in traditional medicine, these compounds are primarily found in the roots and leaves.[3][6] While the parent compound, morindol, and its derivatives have been investigated for various biological activities, the fully methylated 1,5,15-Tri-O-methylmorindol presents a unique structure that warrants a deeper understanding of its formation.[1] The presence of three methyl groups significantly alters its physicochemical properties, potentially impacting its bioavailability and bioactivity. A thorough understanding of its biosynthesis is paramount for several reasons:

  • Metabolic Engineering: Knowledge of the biosynthetic pathway and the involved enzymes opens the door to metabolic engineering approaches for enhanced production in plants or heterologous systems.

  • Drug Discovery: Understanding the natural synthetic route can inspire the development of novel synthetic strategies for this and related compounds.

  • Chemotaxonomy: The presence and variation of such specialized metabolites can serve as chemotaxonomic markers for plant classification and authentication.

This guide will focus on the proposed biosynthetic pathway, which is inferred from the well-established route to related anthraquinones in the Rubiaceae family, and detail the methodologies required to validate this hypothesis.

Proposed Biosynthetic Pathway of 1,5,15-Tri-O-methylmorindol

The biosynthesis of 1,5,15-Tri-O-methylmorindol is believed to follow the chorismate/o-succinylbenzoic acid pathway, a common route for the formation of anthraquinones in the Rubiaceae family.[7][8] This pathway ingeniously combines precursors from primary metabolism, specifically the shikimate and mevalonate pathways, to construct the characteristic tricyclic anthraquinone core. The final steps involve a series of methylation reactions catalyzed by O-methyltransferases (OMTs).

Formation of the Anthraquinone Scaffold

The initial steps leading to the core anthraquinone structure are conserved for a wide range of related compounds in Morinda species.

  • Chorismic Acid to o-Succinylbenzoic Acid (OSB): The pathway initiates with chorismic acid, a key branch-point metabolite from the shikimate pathway. Through a series of enzymatic reactions involving isochorismate synthase and other enzymes, chorismate is converted to o-succinylbenzoic acid.

  • Cyclization to Naphthoate Intermediate: o-Succinylbenzoic acid then undergoes cyclization and subsequent aromatization to form a naphthalenic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).

  • Prenylation and Ring Formation: The DHNA core is then prenylated using a precursor derived from the mevalonate pathway, typically dimethylallyl pyrophosphate (DMAPP). This is a critical step that ultimately leads to the formation of the third ring of the anthraquinone scaffold.

  • Formation of Morindol: Through a series of oxidations, decarboxylations, and hydroxylations, the prenylated naphthoate is converted to the core anthraquinone, morindol (1,5,6-trihydroxy-2-methylanthraquinone). The exact order and nature of these late-stage tailoring steps can vary between different anthraquinones.

The Crucial Role of O-Methyltransferases (OMTs) in the Final Tailoring Steps

The final and defining steps in the biosynthesis of 1,5,15-Tri-O-methylmorindol are a series of methylation reactions. Plant O-methyltransferases are a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a substrate.[9][10] These enzymes play a critical role in the biosynthesis of a vast array of secondary metabolites, influencing their stability, solubility, and biological activity.[11][12]

Based on the structure of 1,5,15-Tri-O-methylmorindol, we propose a three-step methylation of the morindol core, catalyzed by one or more specific OMTs:

  • First Methylation: An OMT recognizes the hydroxyl group at either the C-1, C-5, or C-15 position of morindol and transfers a methyl group from SAM. The regioselectivity of this initial methylation is a key determinant of the final product.

  • Second Methylation: A second OMT, or potentially the same enzyme with broader substrate specificity, methylates one of the remaining hydroxyl groups.

  • Final Methylation: The final methylation at the remaining hydroxyl position yields 1,5,15-Tri-O-methylmorindol.

The precise sequence of these methylation events is currently unknown and represents a key area for future research. It is plausible that a single, highly specific OMT catalyzes all three steps, or that a series of distinct OMTs with different substrate and positional preferences are involved.

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic route from chorismic acid to 1,5,15-Tri-O-methylmorindol.

Biosynthesis_of_1_5_15_Tri_O_methylmorindol cluster_0 Primary Metabolism cluster_1 Anthraquinone Core Biosynthesis cluster_2 Final Methylation Steps Shikimate\nPathway Shikimate Pathway Chorismic Acid Chorismic Acid Shikimate\nPathway->Chorismic Acid Multiple Steps o-Succinylbenzoic\nAcid (OSB) o-Succinylbenzoic Acid (OSB) Chorismic Acid->o-Succinylbenzoic\nAcid (OSB) Isochorismate Synthase & others Mevalonate\nPathway Mevalonate Pathway DMAPP DMAPP Mevalonate\nPathway->DMAPP Multiple Steps 1,4-Dihydroxy-2-\nnaphthoic Acid (DHNA) 1,4-Dihydroxy-2- naphthoic Acid (DHNA) o-Succinylbenzoic\nAcid (OSB)->1,4-Dihydroxy-2-\nnaphthoic Acid (DHNA) Prenylated\nIntermediate Prenylated Intermediate 1,4-Dihydroxy-2-\nnaphthoic Acid (DHNA)->Prenylated\nIntermediate Prenyltransferase + DMAPP Morindol Morindol Prenylated\nIntermediate->Morindol Multiple Tailoring Steps Mono-O-methylmorindol Mono-O-methylmorindol Morindol->Mono-O-methylmorindol OMT 1 + SAM Di-O-methylmorindol Di-O-methylmorindol Mono-O-methylmorindol->Di-O-methylmorindol OMT 2 + SAM 1,5,15-Tri-O-\nmethylmorindol 1,5,15-Tri-O- methylmorindol Di-O-methylmorindol->1,5,15-Tri-O-\nmethylmorindol OMT 3 + SAM

Caption: Proposed biosynthetic pathway of 1,5,15-Tri-O-methylmorindol.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the specific enzymes involved, a multi-faceted experimental approach is required. The following protocols provide a framework for these investigations.

Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the origin of the carbon skeleton of 1,5,15-Tri-O-methylmorindol from the proposed precursors.

Methodology:

  • Plant Material: Utilize sterile cell suspension cultures of Morinda citrifolia for efficient uptake of labeled precursors.[7]

  • Precursor Feeding:

    • Prepare separate feeding experiments with ¹³C-labeled or ¹⁴C-labeled precursors:

      • [U-¹³C]-Shikimic acid

      • [1,2-¹³C₂]-Acetic acid (as a precursor to the mevalonate pathway)

      • [¹³CH₃]-L-methionine (to trace the methyl groups)

    • Introduce the labeled precursors into the culture medium at a known concentration.

    • Incubate the cultures for a defined period (e.g., 24-72 hours) to allow for metabolism and incorporation.

  • Extraction and Purification:

    • Harvest the cells and perform a solvent extraction (e.g., with methanol or ethanol) to isolate the secondary metabolites.

    • Use chromatographic techniques (e.g., HPLC) to purify 1,5,15-Tri-O-methylmorindol from the crude extract.

  • Analysis:

    • For ¹³C-labeling: Analyze the purified compound by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of ¹³C-enrichment.

    • For ¹⁴C-labeling: Use liquid scintillation counting to quantify the incorporation of radioactivity into the final product.

Causality: By observing the specific incorporation patterns of the labeled atoms into the structure of 1,5,15-Tri-O-methylmorindol, we can definitively trace the biosynthetic origins of its different parts, thus validating the involvement of the shikimate and mevalonate pathways, as well as the source of the methyl groups.

Identification and Characterization of O-Methyltransferases (OMTs)

Objective: To identify and functionally characterize the specific OMTs responsible for the methylation of morindol.

Methodology:

  • Transcriptome Analysis:

    • Extract RNA from Morinda citrifolia tissues known to produce 1,5,15-Tri-O-methylmorindol (e.g., leaves).

    • Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

    • Identify candidate OMT genes based on sequence homology to known plant OMTs.

  • Gene Cloning and Expression:

    • Clone the full-length coding sequences of the candidate OMT genes into an expression vector (e.g., pET vector for E. coli expression).

    • Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3)) and induce recombinant protein expression.

  • Enzyme Assays:

    • Purify the recombinant OMT proteins using affinity chromatography (e.g., Ni-NTA).

    • Perform in vitro enzyme assays using morindol and its partially methylated derivatives as substrates and SAM as the methyl donor.

    • Incubate the reaction mixture and then analyze the products by HPLC or LC-MS to identify the methylated products.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Kₘ and k꜋ₐₜ) of the active OMTs for their respective substrates to understand their efficiency and substrate preference.

Causality: This bottom-up approach allows for the direct testing of the function of candidate genes. By demonstrating the in vitro catalytic activity of a recombinant enzyme in converting morindol to its methylated derivatives, we can establish a direct link between a specific gene and a biosynthetic step.

Visualization of the Experimental Workflow

The following diagram outlines the workflow for identifying and characterizing the OMTs involved in 1,5,15-Tri-O-methylmorindol biosynthesis.

OMT_Characterization_Workflow Plant Tissue\n(M. citrifolia leaves) Plant Tissue (M. citrifolia leaves) RNA Extraction RNA Extraction Plant Tissue\n(M. citrifolia leaves)->RNA Extraction RNA-Seq\n(Transcriptome Analysis) RNA-Seq (Transcriptome Analysis) RNA Extraction->RNA-Seq\n(Transcriptome Analysis) Identification of\nCandidate OMT Genes Identification of Candidate OMT Genes RNA-Seq\n(Transcriptome Analysis)->Identification of\nCandidate OMT Genes Bioinformatics Gene Cloning\ninto Expression Vector Gene Cloning into Expression Vector Identification of\nCandidate OMT Genes->Gene Cloning\ninto Expression Vector Heterologous Expression\n(e.g., E. coli) Heterologous Expression (e.g., E. coli) Gene Cloning\ninto Expression Vector->Heterologous Expression\n(e.g., E. coli) Recombinant Protein\nPurification Recombinant Protein Purification Heterologous Expression\n(e.g., E. coli)->Recombinant Protein\nPurification In Vitro\nEnzyme Assays In Vitro Enzyme Assays Recombinant Protein\nPurification->In Vitro\nEnzyme Assays Product Analysis\n(HPLC, LC-MS) Product Analysis (HPLC, LC-MS) In Vitro\nEnzyme Assays->Product Analysis\n(HPLC, LC-MS) Functional Characterization\nof OMTs Functional Characterization of OMTs Product Analysis\n(HPLC, LC-MS)->Functional Characterization\nof OMTs

Caption: Experimental workflow for OMT identification and characterization.

Quantitative Data and Considerations

While specific quantitative data on the biosynthesis of 1,5,15-Tri-O-methylmorindol is not yet available in the literature, the following table outlines the type of data that should be collected during the proposed experiments.

Experiment Parameter to Measure Expected Outcome/Significance
Isotopic Labeling % ¹³C or ¹⁴C incorporation into 1,5,15-Tri-O-methylmorindolHigh incorporation from shikimate and methionine, and lower from acetate, would support the proposed pathway.
Enzyme Kinetics Kₘ (µM) for morindol and methylated intermediatesLower Kₘ values indicate higher substrate affinity, helping to determine the preferred substrate and reaction sequence.
k꜋ₐₜ (s⁻¹) for each methylation stepHigher k꜋ₐₜ values indicate a faster catalytic rate.
k꜋ₐₜ/Kₘ (M⁻¹s⁻¹)Provides a measure of the overall catalytic efficiency of the OMTs.
Gene Expression Relative transcript abundance of candidate OMTs in different tissues (e.g., via qRT-PCR)Higher expression in tissues where 1,5,15-Tri-O-methylmorindol accumulates would provide correlative evidence for the involvement of the candidate genes.

Conclusion and Future Directions

The biosynthesis of 1,5,15-Tri-O-methylmorindol in Morinda citrifolia represents a fascinating example of the chemical diversity generated by plant secondary metabolism. This guide has outlined a plausible biosynthetic pathway, grounded in our understanding of anthraquinone formation in the Rubiaceae family, and provided a detailed roadmap for its experimental validation. The key to fully unraveling this pathway lies in the identification and characterization of the specific O-methyltransferases responsible for the final tailoring steps.

Future research should focus on:

  • In vivo gene silencing (e.g., using RNAi or CRISPR/Cas9) of the candidate OMT genes in M. citrifolia to observe the effect on the accumulation of 1,5,15-Tri-O-methylmorindol. A significant reduction in the target compound upon gene silencing would provide strong in vivo evidence of the gene's function.

  • Structural biology studies of the identified OMTs to understand the molecular basis of their substrate specificity and regioselectivity.

  • Exploration of the subcellular localization of the biosynthetic enzymes , which may exist as metabolons or be localized to specific cellular compartments.

By systematically applying the principles and protocols outlined in this guide, the scientific community can gain a comprehensive understanding of how plants produce this intriguing methylated anthraquinone, paving the way for its potential applications in medicine and biotechnology.

References

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • Kim, S. W., Jo, B. K., Jeong, J. H., Choi, S. U., & Hwang, Y. I. (2005). Induction of extracellular matrix synthesis in normal human fibroblasts by anthraquinone isolated from Morinda citrifolia (Noni) fruit. Journal of medicinal food, 8(4), 552–555.
  • Leistner, E. (1973). Isolation, identification and biosynthesis of anthraquinones in cell suspension cultures of Morinda citrifolia. Phytochemistry, 12(7), 1669-1674.
  • Takashima, J., Ikeda, Y., Komiyama, K., Hayashi, M., Kishida, A., & Ohsaki, A. (2007). New constituents from the leaves of Morinda citrifolia. Chemical & pharmaceutical bulletin, 55(2), 343–345.
  • Deng, S., West, B. J., Palu, A. K., & Jensen, C. J. (2013). Anthraquinone content in noni (Morinda citrifolia L.).
  • Lv, L., et al. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Molecules, 28(14), 5567.
  • Phakhodee, W. (2012). Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity. Walailak Journal of Science and Technology (WJST), 9(3), 173-182.
  • Lam, C. H., & Zheng, Y. G. (2010). Structure, function, and evolution of plant O-methyltransferases. Canadian Journal of Plant Science, 90(5), 555-566.
  • Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1998). Plant O-methyltransferases: the key enzymes of the flavonoid secondary metabolism. Recent Advances in Phytochemistry, 32, 1-32.
  • Takashima, J., Ikeda, Y., Komiyama, K., Hayashi, M., Kishida, A., & Ohsaki, A. (2007). New constituents from the leaves of Morinda citrifolia. Chemical & Pharmaceutical Bulletin, 55(2), 343-345.
  • Deng, S., West, B. J., Palu, A. K., & Jensen, C. J. (2013). Anthraquinone content in noni (Morinda citrifolia L.).
  • Chen, F., et al. (2011). Enzyme-enzyme interactions in monolignol biosynthesis. Frontiers in Plant Science, 2, 73.
  • Phakhodee, W. (2012). Distribution of Naturally Occurring Anthraquinones, Iridoids and Flavonoids from Morinda genus: Chemistry and Biological activity. Walailak Journal of Science and Technology, 9(3), 173-182.
  • Hodgson, H., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. Proceedings of the National Academy of Sciences, 116(34), 17096-17104.
  • Li, Y., et al. (2023). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, 10(2), uhac251.
  • Potterat, O., & Hamburger, M. (2007). Morinda citrifolia (Noni) fruit--phytochemistry, pharmacology, safety. Planta medica, 73(3), 191–199.
  • El-Kassem, L. T. A., & El-Hagrassi, A. M. (2021). Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. Marine Drugs, 19(6), 332.
  • Kilgore, M. B., et al. (2021). Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids. Molecules, 26(11), 3296.
  • Deng, S., West, B. J., Palu, A. K., & Jensen, C. J. (2013). Anthraquinone content in noni (Morinda citrifolia L.).
  • Liscombe, D. K., et al. (2005). In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance. Frontiers in Plant Science, 14, 1129331.
  • Deng, X., et al. (2018). Investigation of benzylisoquinoline alkaloid biosynthetic pathway and its transcriptional regulation in lotus. Plant Physiology, 177(3), 1153-1169.
  • Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. The Journal of biological chemistry, 275(29), 22240–22245.
  • PubChem. (n.d.). Moroxydine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,5,15-Tri-O-methylmorindol: A Bioactive Anthraquinone from Morinda citrifolia

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Anthraquinone Derivative

The genus Morinda, particularly Morinda citrifolia (commonly known as noni), is a rich source of a diverse array of secondary metabolites, with anthraquinones being a prominent class of compounds.[1][2] These compounds have garnered significant interest in the scientific community for their wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] This guide focuses on a specific and relatively novel anthraquinone, 1,5,15-Tri-O-methylmorindol (CAS Number: 942609-65-6), a methylated derivative of the more commonly known morindol.

While research on 1,5,15-Tri-O-methylmorindol is still in its nascent stages, initial studies have identified it as a naturally occurring compound isolated from noni fruits.[5][6] This technical guide aims to provide a comprehensive overview of 1,5,15-Tri-O-methylmorindol for researchers, scientists, and drug development professionals. Given the limited direct literature, this guide will synthesize the available data on this compound and draw logical inferences from the well-established chemistry and pharmacology of its parent anthraquinone scaffold. We will delve into its chemical properties, a plausible synthetic strategy, its known and inferred biological activities, and propose experimental workflows for its further investigation.

Chemical Profile and Structural Elucidation

1,5,15-Tri-O-methylmorindol is an anthraquinone characterized by the presence of three methyl ether groups, which significantly influence its physicochemical properties compared to its hydroxylated precursors.

PropertyValueSource
CAS Number 942609-65-6[6]
Molecular Formula C18H16O6[7]
Molecular Weight 328.3 g/mol [7]
Synonyms 6-Hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone[7]

The methylation of the hydroxyl groups is expected to increase the lipophilicity of the molecule, which may, in turn, enhance its bioavailability and ability to cross cellular membranes, a critical factor in its potential as a therapeutic agent.

Caption: Chemical structure of 1,5,15-Tri-O-methylmorindol.

Synthesis and Characterization: A Proposed Pathway

To date, the published literature primarily describes the isolation of 1,5,15-Tri-O-methylmorindol from natural sources rather than its total synthesis.[6][8] However, a plausible synthetic route can be conceptualized based on standard methylation reactions of phenolic compounds. The parent compound, morindone, which is readily available from Morinda species, would be the logical starting material.

Hypothetical Synthetic Workflow

The synthesis would likely involve a selective methylation strategy to achieve the desired tri-O-methylated product.

synthesis_workflow morindone Morindone (Starting Material) methylation Methylation Reaction (e.g., Dimethyl sulfate or Methyl iodide) morindone->methylation Base (e.g., K2CO3) Solvent (e.g., Acetone) purification Purification (Column Chromatography) methylation->purification final_product 1,5,15-Tri-O-methylmorindol (Final Product) purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Caption: Proposed synthetic workflow for 1,5,15-Tri-O-methylmorindol.

Step-by-Step Hypothetical Protocol
  • Dissolution: Dissolve morindone in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.

  • Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture. The reaction would likely be heated to facilitate the nucleophilic substitution.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to observe the formation of the product and the disappearance of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate 1,5,15-Tri-O-methylmorindol from partially methylated byproducts and unreacted starting material.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Biological Activities and Therapeutic Potential

While comprehensive pharmacological studies on 1,5,15-Tri-O-methylmorindol are limited, preliminary research has shed light on its potential bioactivities.

Anti-inflammatory and Chemopreventive Effects

A key study demonstrated that 1,5,15-Tri-O-methylmorindol exhibits moderate inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[9] The inhibition of EBV-EA activation is a well-established assay for identifying potential cancer chemopreventive agents.[9] The IC₅₀ value for this activity was reported to be in the range of 386-578 mol ratio/32 pmol TPA.[9] This finding suggests a potential role for this compound in cancer prevention research.

Antitumor Activity

In a study investigating the chemical constituents of fermented noni juice ("Noni enzyme"), 1,5,15-Tri-O-methylmorindol was isolated and evaluated for its in vitro antitumor activity against HepG2 (human liver cancer) and HeLa (human cervical cancer) cell lines using the MTT assay.[8] In this particular study, the compound did not exhibit significant cytotoxicity against these cell lines.[8] It is important to note that the lack of potent cytotoxicity against these specific cell lines does not preclude activity against other cancer types or through different mechanisms, such as cytostatic or anti-metastatic effects.

Inferred Activities and the Role of Methylation

The biological activity of anthraquinones is often linked to their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS), and to intercalate with DNA.[3][10] Methylation of the hydroxyl groups, as seen in 1,5,15-Tri-O-methylmorindol, can have several consequences for its biological activity:

  • Altered Redox Potential: The replacement of acidic phenolic protons with methyl groups will alter the electron-donating capacity of the oxygen atoms, thereby modifying the compound's redox potential. This could influence its antioxidant or pro-oxidant properties.

  • Enhanced Bioavailability: Increased lipophilicity due to methylation may lead to improved absorption and cellular uptake, potentially increasing its bioavailability and efficacy in vivo.[3]

  • Modified Target Interactions: The steric bulk and electronic changes resulting from methylation could alter the compound's binding affinity for specific biological targets, such as enzymes or receptors.

Proposed Experimental Workflows for Further Investigation

To fully elucidate the therapeutic potential of 1,5,15-Tri-O-methylmorindol, a systematic series of in vitro and in vivo studies is warranted.

Workflow for Validating Anticancer Activity

anticancer_workflow cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cell_lines Select a panel of cancer cell lines (e.g., breast, colon, lung, leukemia) mtt_assay Cytotoxicity Screening (MTT/XTT Assay) cell_lines->mtt_assay apoptosis_assay Apoptosis Induction (Annexin V/PI Staining, Caspase Activity) mtt_assay->apoptosis_assay If cytotoxic cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_assay If cytotoxic western_blot Western Blot Analysis (e.g., PARP, caspases, Bcl-2 family) apoptosis_assay->western_blot pathway_analysis Signaling Pathway Investigation (e.g., MAPK, PI3K/Akt, NF-κB) cell_cycle_assay->pathway_analysis

Sources

An In-depth Technical Guide to the Antioxidant Properties of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,5,15-Tri-O-methylmorindol, a methylated anthraquinone derivative isolated from plant species of the Rubiaceae family, notably Morinda citrifolia (Noni), presents a compelling case for investigation into its antioxidant potential.[1][2] While direct experimental data on this specific compound remains nascent in publicly accessible literature, its structural characteristics as an anthraquinone suggest a significant capacity to mitigate oxidative stress. This guide provides a comprehensive framework for understanding and evaluating the antioxidant properties of 1,5,15-Tri-O-methylmorindol. We will delve into the theoretical underpinnings of its antioxidant mechanism, provide detailed, field-proven protocols for its assessment, and offer insights into the interpretation of potential findings. This document serves as a foundational resource for researchers aiming to explore the therapeutic applications of this natural compound in pathologies linked to oxidative damage.

Introduction: The Scientific Imperative for Investigating 1,5,15-Tri-O-methylmorindol

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Natural products have long been a fertile ground for the discovery of novel antioxidant compounds. 1,5,15-Tri-O-methylmorindol emerges from a plant family with a rich history in traditional medicine, and its parent plant, Morinda citrifolia, has been extensively studied for its health benefits, including its antioxidant effects.[3][4][5][6][7] The unique methylation pattern of 1,5,15-Tri-O-methylmorindol distinguishes it from other compounds in Morinda citrifolia and warrants a dedicated investigation into its antioxidant capabilities.

Chemical Profile:

PropertyValueSource
Chemical Formula C₁₈H₁₆O₆
Molecular Weight 328.3 g/mol
Chemical Class Anthraquinone
Natural Source Morinda citrifolia (Noni)[1][2]

Postulated Mechanisms of Antioxidant Action

The antioxidant activity of anthraquinones is intrinsically linked to their chemical structure.[8][9] The core anthraquinone skeleton can act as an electron acceptor, and the nature and position of substituents, such as hydroxyl and methoxy groups, play a crucial role in their radical scavenging and antioxidant potential.[8]

Electron Donation and Radical Scavenging

The primary mechanism by which many antioxidants function is through the donation of an electron or a hydrogen atom to a free radical, thereby neutralizing its reactivity. For 1,5,15-Tri-O-methylmorindol, the presence of methoxy groups (-OCH₃) and a hydroxyl group (-OH) on the aromatic rings are key determinants of this activity. These groups can donate electrons to stabilize free radicals.

Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, there is a potential for 1,5,15-Tri-O-methylmorindol to influence endogenous antioxidant defense mechanisms. For instance, some anthraquinone derivatives have been shown to modulate the Nrf2-Keap1 pathway.[10] Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[10]

G cluster_stress Oxidative Stress cluster_compound 1,5,15-Tri-O-methylmorindol cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation TM 1,5,15-Tri-O-methylmorindol TM->ROS Direct Scavenging TM->Nrf2_Keap1 potential activation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Caption: Postulated antioxidant mechanisms of 1,5,15-Tri-O-methylmorindol.

Experimental Protocols for Antioxidant Assessment

To empirically determine the antioxidant properties of 1,5,15-Tri-O-methylmorindol, a series of validated in vitro assays are recommended. The following protocols are detailed to ensure reproducibility and scientific rigor.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid, simple, and widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[11][12]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

    • Prepare a series of dilutions of the 1,5,15-Tri-O-methylmorindol stock solution to obtain a range of concentrations for testing.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

G cluster_workflow DPPH Assay Workflow start Prepare Reagents (DPPH, Test Compound, Standard) mix Mix Test Compound/Standard with DPPH solution start->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end Results calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for assessing the total antioxidant capacity of a compound.[13][14][15][16]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of color reduction is proportional to the antioxidant's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of 1,5,15-Tri-O-methylmorindol and a positive control (Trolox or ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of inhibition of absorbance using the same formula as for the DPPH assay.

    • The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

G cluster_workflow ABTS Assay Workflow start Prepare ABTS Radical Cation (ABTS•+) dilute Dilute ABTS•+ to working concentration start->dilute mix Mix Test Compound/Standard with diluted ABTS•+ dilute->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end Results calculate->end

Caption: Workflow for the ABTS radical cation decolorization assay.

Anticipated Results and Interpretation

While specific data for 1,5,15-Tri-O-methylmorindol is not yet available, we can hypothesize potential outcomes based on its chemical class. It is anticipated that 1,5,15-Tri-O-methylmorindol will exhibit dose-dependent radical scavenging activity in both the DPPH and ABTS assays. The IC₅₀ and TEAC values will provide quantitative measures of its antioxidant potency, which can then be compared to standard antioxidants like ascorbic acid and Trolox.

Hypothetical Data Summary:

AssayParameterExpected Outcome for 1,5,15-Tri-O-methylmorindol
DPPH Assay IC₅₀ (µg/mL)A measurable value indicating concentration-dependent scavenging activity.
ABTS Assay TEAC (mM Trolox equivalents/mg)A quantifiable value reflecting its total antioxidant capacity relative to Trolox.

Future Directions and Conclusion

References

  • IJARBS. (n.d.). Phytochemical and Antioxidant Study of Morinda citrifolia. Retrieved from [Link]

  • MDPI. (n.d.). Natural Antioxidant Evaluation: A Review of Detection Methods. Retrieved from [Link]

  • PubMed Central. (2011). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

  • International Journal of Biosciences. (2025). Phytochemical profiling and antioxidant potential of Morinda citrifolia L. fruit extract from Panikondanviduthi, Tamil Nadu, India. Retrieved from [Link]

  • MDPI. (n.d.). Danthron Attenuates Intestinal Inflammation by Modulating Oxidative Stress via the EGFR-PI3K-AKT and Nrf2-HO-1 Pathways. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (2004). Antioxidant activity of anthraquinones and anthrone. Retrieved from [Link]

  • PubMed Central. (2023). A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. Retrieved from [Link]

  • NIH. (n.d.). Exploring Antioxidant and α-Glucosidase Inhibitory Activities in Mulberry Leaves (Morus alba L.) across Growth Stages: A Comprehensive Metabolomic Analysis with Chemometrics. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Antioxidant Activity of Noni Juice in Vitro and in Human Volunteers. Retrieved from [Link]

  • PubMed Central. (n.d.). Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit. Retrieved from [Link]

  • PubMed Central. (2015). Extraction and antioxidant activity of flavonoids of Morus nigra. Retrieved from [Link]

  • NIH. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). The antioxidant properties of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4- yl]propyl). Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

  • Journal of Animal & Plant Sciences. (n.d.). Phytochemical composition and in vitro biological activities of Morinda citrifolia fruit juice. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • SciSpace. (1999). antioxidant-activity-applying-an-improved-abts-radical-nhckxunjw5.pdf. Retrieved from [Link]

  • ResearchGate. (2007). Antioxidant Activity of Anthraquinones and Flavonoids from Flower of Reynoutria sachalinensis. Retrieved from [Link]

  • MDPI. (n.d.). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Retrieved from [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • PubMed Central. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Retrieved from [Link]435/)

Sources

In-Depth Technical Guide: Elucidating the Antiviral Potential of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless emergence of drug-resistant viral pathogens and novel viral threats necessitates a continuous and innovative approach to antiviral drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic agents. 1,5,15-Tri-O-methylmorindol, a methylated indole derivative isolated from plants of the Rubiaceae family, presents a compelling scaffold for investigation. While its direct antiviral properties are yet to be extensively documented, its structural relatives, including various anthraquinones from the Morinda genus, have demonstrated notable antiviral activities. This guide provides a comprehensive framework for the systematic evaluation of 1,5,15-Tri-O-methylmorindol's antiviral efficacy, from initial cytotoxicity profiling to elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapeutics.

Introduction: The Rationale for Investigating 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a naturally occurring secondary metabolite found in certain plant species, particularly within the Rubiaceae family.[1] Its chemical structure, characterized by a methylated indole core, positions it as an intriguing candidate for antiviral research. The indole nucleus is a prominent pharmacophore in a multitude of approved drugs and has been identified in numerous compounds with potent antiviral activities. Furthermore, compounds isolated from the Morinda genus, such as various anthraquinone derivatives, have shown promising effects against a range of viruses, including influenza A and hepatitis C virus (HCV).[2][3] This precedent provides a strong rationale for the hypothesis that 1,5,15-Tri-O-methylmorindol may possess intrinsic antiviral properties worthy of in-depth investigation.

This technical guide outlines a logical, field-proven workflow to systematically assess the antiviral potential of 1,5,15-Tri-O-methylmorindol. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Foundational Analysis: Cytotoxicity Profiling

Before any assessment of antiviral efficacy can be undertaken, it is paramount to determine the cytotoxic profile of the test compound. This foundational step is crucial for differentiating true antiviral activity from non-specific cell killing. The 50% cytotoxic concentration (CC50) is a key parameter, representing the concentration of the compound that results in a 50% reduction in cell viability. A compound with potent antiviral activity but high cytotoxicity is of limited therapeutic value.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Vero cells for Herpes Simplex Virus) in a 96-well plate at a predetermined density to achieve 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the cell culture medium and replace it with fresh medium containing the various concentrations of 1,5,15-Tri-O-methylmorindol. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a cell-only control (medium alone).

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Primary Antiviral Efficacy Screening: The Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds. This assay directly measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Experimental Protocol: Plaque Reduction Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of a known titer viral stock to achieve a countable number of plaques (typically 50-100 plaques per well).

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the diluted virus. Incubate for 1 hour to allow for viral adsorption.

  • Compound Treatment: During the viral adsorption period, prepare different concentrations of 1,5,15-Tri-O-methylmorindol in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose). The concentrations should be well below the determined CC50 value.

  • Overlay Application: After the adsorption period, remove the viral inoculum and gently add the compound-containing overlay medium to each well. The overlay restricts the spread of progeny virions, leading to the formation of discrete plaques. Include a virus-only control (overlay without the compound) and a cell-only control.

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%, is then determined by non-linear regression analysis.

Data Interpretation and the Selectivity Index

The therapeutic potential of an antiviral compound is best represented by its Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

SI = CC50 / IC50

A higher SI value indicates a more favorable therapeutic window, suggesting that the compound can inhibit viral replication at concentrations that are not toxic to the host cells. Generally, an SI value greater than 10 is considered promising for further development.

Representative Data Presentation

While specific antiviral data for 1,5,15-Tri-O-methylmorindol is not yet available, the following table presents hypothetical data based on the known activities of related anthraquinones from Morinda citrifolia to illustrate the calculation and interpretation of the SI.

CompoundVirusCell LineCC50 (µM)IC50 (µM)Selectivity Index (SI)
1,5,15-Tri-O-methylmorindol (Hypothetical) Influenza A/H1N1MDCK>10015.5>6.45
Anthraquinone Derivative 1 [2]Influenza A/H1N1MDCKNot Reported66.1Not Calculable
Anthraquinone Derivative 2 [2]Influenza A/H1N1MDCKNot Reported10.5Not Calculable
Anthraquinone Derivative 2 [2]Influenza A/H3N2MDCKNot Reported11.5Not Calculable
Morindone (Cytotoxicity Proxy) [4][5]-HCT116815.9--

Note: The cytotoxicity data for Morindone is against a cancer cell line and serves as a proxy to demonstrate the concept of the Selectivity Index.

Elucidating the Mechanism of Action

Once the antiviral activity of 1,5,15-Tri-O-methylmorindol is confirmed, the next critical step is to investigate its mechanism of action. A time-of-addition assay is a valuable tool for identifying the stage of the viral replication cycle that is inhibited by the compound.

Experimental Protocol: Time-of-Addition Assay

Step-by-Step Methodology:

  • Experimental Arms: Design the experiment with multiple treatment windows:

    • Pre-treatment: Treat cells with the compound before viral infection.

    • Co-treatment: Add the compound and virus to the cells simultaneously.

    • Post-treatment: Add the compound at various time points after viral infection (e.g., 0, 2, 4, 6, and 8 hours post-infection).

  • Infection and Treatment: Follow the general procedure of the plaque reduction assay, but apply the compound according to the defined time points.

  • Virus Yield Quantification: At the end of the experiment (e.g., 24 hours post-infection), collect the supernatant and determine the viral titer using a plaque assay or a quantitative PCR (qPCR) assay for the viral genome.

  • Data Analysis: Compare the reduction in viral yield for each treatment window.

    • Inhibition in the pre-treatment arm may suggest an effect on the host cell or viral attachment.

    • Inhibition in the co-treatment arm points to interference with viral entry.

    • Inhibition in the post-treatment arms indicates an effect on intracellular replication steps, such as genome replication, protein synthesis, or viral assembly and release.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanistic Insight A 1. Cell Seeding (e.g., MDCK, Vero) B 2. Compound Treatment (1,5,15-Tri-O-methylmorindol) C 3. Incubation & MTT Assay D 4. Determine CC50 H 4. Determine IC50 E 1. Cell Seeding & Infection F 2. Compound Treatment (in overlay medium) G 3. Plaque Formation I Time-of-Addition Assay (Pre-, Co-, Post-treatment) J Virus Yield Quantification (Plaque Assay / qPCR) K Identify Stage of Inhibition

Caption: A streamlined workflow for the antiviral evaluation of 1,5,15-Tri-O-methylmorindol.

Viral_Replication_Cycle cluster_HostCell Host Cell cluster_Inhibitors Potential Inhibition Points Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Genome Replication Entry->Replication Transcription 4. Transcription Replication->Transcription Translation 5. Protein Synthesis Transcription->Translation Assembly 6. Assembly Translation->Assembly Release 7. Release Assembly->Release Virus Virion Release->Virus Progeny Virions Inhibit_Entry Block Entry Inhibit_Entry->Entry Inhibit_Replication Inhibit Polymerase Inhibit_Replication->Replication Inhibit_Assembly Disrupt Assembly Inhibit_Assembly->Assembly Inhibit_Release Block Release Inhibit_Release->Release Virus->Attachment

Caption: Potential points of intervention for an antiviral compound in the viral replication cycle.

Concluding Remarks and Future Directions

The structured approach detailed in this guide provides a robust framework for the initial characterization of the antiviral properties of 1,5,15-Tri-O-methylmorindol. Positive outcomes from these foundational studies, particularly a favorable selectivity index, would warrant further investigation. Subsequent research could delve into the specific viral proteins targeted by the compound, the potential for synergistic effects with other known antiviral agents, and evaluation in in vivo models of viral infection. The exploration of natural products like 1,5,15-Tri-O-methylmorindol remains a vital endeavor in the global effort to combat viral diseases.

References

  • Chee CW, Zamakshshari NH, Lee VS, Abdullah I, Othman R, Lee YK, et al. (2022) Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLoS ONE 17(7): e0270970. [Link]

  • Chee, C. W., Zamakshshari, N. H., Lee, V. S., Abdullah, I., Othman, R., Lee, Y. K., ... & Rajab, N. F. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLoS one, 17(7), e0270970. [Link]

  • Wang, J., Liu, Y., Zhang, Y., Li, Y., & Wang, Q. (2016). Two new anthraquinones with antiviral activities from the barks of Morinda citrifolia (Noni). Phytochemistry Letters, 15, 13-15. [Link]

  • Kou, J., Dou, H., & Di, D. (2020). Alizarin, an Agonist of AHR Receptor, Enhances CYP1A1 Enzyme Activity and Induces Transcriptional Changes in Hepatoma Cells. Drug Design, Development and Therapy, 14, 4691. [Link]

  • Al-zuaidy, M. H., & Al-zuaidy, M. H. (2021). Rubiadin: A Promising Natural Anthraquinone. Drug Design, Development and Therapy, 15, 4683. [Link]

  • Ratnoglik, S. L., Aoki, C., Sudarmono, P., Komoto, M., Deng, L., Shoji, I., ... & Hotta, H. (2014). Antiviral activity of extracts from Morinda citrifolia leaves and chlorophyll catabolites, pheophorbide a and pyropheophorbide a, against hepatitis C virus. Microbiology and immunology, 58(3), 188-194. [Link]

  • Ali, A. M., Ismail, N. H., Mackeen, M. M., Yazan, L. S., Mohamed, S. M., Ho, A. S., & Lajis, N. H. (2000). Antiviral, cyototoxic and antimicrobial activities of anthraquinones isolated from the roots of Morinda elliptica. Pharmaceutical biology, 38(4), 298-301. [Link]

  • Pan, B., Chen, J., & Chen, L. (2018). Alizarin, a nature compound, inhibits the growth of pancreatic cancer cells by abrogating NF-κB activation. Oncology letters, 15(5), 7621-7628. [Link]

  • García-Vilas, J. A., & Quesada, A. R. (2015). Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells. Food & function, 6(5), 1435-1442. [Link]

  • Al-Massarani, S. M., El-Gamal, A. A., Al-Musayeib, N. M., Mothana, R. A., & Basudan, O. A. (2017). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Molecules, 22(1), 6. [Link]

  • Ali, A. M., Ismail, N. H., Mackeen, M. M., Yazan, L. S., Mohamed, S. M., Ho, A. S., & Lajis, N. H. (2000). Anticancer Potential of Damnacanthal and Nordamnacanthal from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells. Pharmaceuticals, 14(3), 268. [Link]

  • de Almeida, A. C. C., de Fátima, Â., de Souza, M. C., & de Oliveira, R. B. (2019). Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context. Evidence-Based Complementary and Alternative Medicine, 2019. [Link]

  • da Silva, G. A., de Souza, A. M., de Paula, S. O., & de Almeida, M. R. (2021). Identification and Characterization of Antiviral Activity of Synthetic Compounds Against Mayaro Virus. Frontiers in microbiology, 12, 688531. [Link]

  • Abba, Y., Hassandarvish, P., & Ali, H. M. (2015). Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells. Oncology letters, 10(1), 479-485. [Link]

  • Assi, R. A., Darwis, Y., Abdulbaqi, I. M., & Khan, A. A. (2017). Morinda citrifolia (Noni): A comprehensive review on its industrial uses, pharmacological activities, and clinical trials. Arabian Journal of Chemistry, 10, S3449-S3467. [Link]

  • Sunder, A., & Sunder, A. (2022). Preclinical Study of Morinda Citrifolia Linn Concentration and Usage Time and its Liver and Renal Toxicity. International Journal of Medicinal Plants and Natural Products (IJMPNP), 8(1), 1-10. [Link]

  • Ali, A. M., Ismail, N. H., Mackeen, M. M., Yazan, L. S., Mohamed, S. M., Ho, A. S., & Lajis, N. H. (2000). Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. Molecules, 19(12), 20494-20511. [Link]

  • Al-zuaidy, M. H., & Al-zuaidy, M. H. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. Drug Design, Development and Therapy, 15, 4683. [Link]

  • Wang, H., Chen, L., & Zhang, Y. (2017). Effects of Rubiadin isolated from Prismatomeris connata on anti‐hepatitis B virus activity in vitro. Journal of medical virology, 89(11), 1966-1973. [Link]

  • Al-Bari, M. A. A. (2022). Non-Covalent Reactions Supporting Antiviral Development. Molecules, 27(19), 6296. [Link]

  • Kuete, V., & Efferth, T. (2017). Damnacanthal and its nanoformulation exhibit anti-cancer activity via cyclin D1 down-regulation. Journal of ethnopharmacology, 203, 21-29. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 24, 2026, from [Link]

  • Chitsaz, R., Zarezadeh, A., Asgarpanah, J., Najafizadeh, P., & Mousavi, Z. (2021). Rubiadin exerts an acute and chronic anti-inflammatory effect in rodents. Brazilian Journal of Biology, 83. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5,15-Tri-O-methylmorindol, a methylated derivative of the naturally occurring anthraquinone morindone, presents a compelling case for investigation in the realm of pharmacology and drug discovery. While direct, in-depth research on this specific compound is nascent, its structural relationship with morindone provides a strong foundation for hypothesizing its mechanism of action. This guide synthesizes the available information on 1,5,15-Tri-O-methylmorindol and its parent compound, morindone, to propose a putative mechanism of action. It further outlines detailed experimental protocols to rigorously test these hypotheses, offering a roadmap for future research. The core focus is on its potential as an anticancer agent, drawing parallels from morindone's established anti-proliferative and pro-apoptotic effects.

Introduction: The Chemical Landscape of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a naturally occurring methylated indole derivative, identified as a secondary metabolite in certain plant species, particularly from the Rubiaceae family.[1] Its chemical structure is characterized by an anthraquinone core with the addition of three methyl groups, a feature that distinguishes it from its precursor, morindone. This methylation is pivotal, as it can significantly alter the compound's lipophilicity, cell permeability, and interaction with molecular targets, thereby potentially modulating its biological activity.

Compound Chemical Formula Molecular Weight Source
1,5,15-Tri-O-methylmorindolC18H16O6328.3 g/mol Plants (e.g., Morinda citrifolia)
MorindoneC15H10O5270.24 g/mol Plants (e.g., Morinda tinctoria)

The addition of three methyl groups to the morindone scaffold is the key structural divergence. This modification is hypothesized to enhance the molecule's ability to traverse cellular membranes and potentially alter its binding affinity for intracellular targets.

Proposed Mechanism of Action: Insights from the Morindone Blueprint

Given the limited direct research on 1,5,15-Tri-O-methylmorindol, its mechanism of action is largely inferred from studies on morindone. Morindone has demonstrated significant potential as a multi-target therapeutic agent, particularly in the context of colorectal cancer.[2][3] The proposed mechanisms center on the downregulation of key oncogenic pathways and the induction of programmed cell death.

Downregulation of Oncogenic Signaling Pathways

In-silico and in-vitro studies have indicated that morindone can downregulate the gene expression of frequently mutated oncogenes such as TP53 and KRAS in colorectal cancer cells.[2] Molecular docking studies suggest a high binding affinity of morindone to key proteins in oncogenic pathways, including β-catenin, MDM2-p53, and KRAS.[2][3][4][5] It is plausible that 1,5,15-Tri-O-methylmorindol shares these targets, with its methylated structure potentially influencing the binding kinetics and efficacy.

A proposed signaling pathway is illustrated below:

morindone_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor KRAS KRAS Receptor->KRAS β-catenin β-catenin KRAS->β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF MDM2 MDM2 p53 p53 MDM2->p53 Gene_Expression Oncogenic Gene Expression p53->Gene_Expression Repression TCF/LEF->Gene_Expression 1,5,15-Tri-O-methylmorindol 1,5,15-Tri-O-methylmorindol 1,5,15-Tri-O-methylmorindol->KRAS Inhibition 1,5,15-Tri-O-methylmorindol->β-catenin Inhibition 1,5,15-Tri-O-methylmorindol->MDM2 Inhibition

Caption: Proposed inhibitory action of 1,5,15-Tri-O-methylmorindol on key oncogenic pathways.

Induction of Cell Cycle Arrest and Apoptosis

Treatment of cancer cells with morindone has been shown to induce cell cycle arrest at the G1 phase.[2] This is a critical checkpoint that prevents damaged cells from progressing to DNA synthesis and subsequent division. Furthermore, morindone treatment leads to apoptosis, or programmed cell death, characterized by morphological changes such as cell shrinkage and membrane blebbing.[2] These effects are likely downstream consequences of the inhibition of pro-survival signaling pathways.

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action for 1,5,15-Tri-O-methylmorindol, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of 1,5,15-Tri-O-methylmorindol on cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Plate cancer cell lines (e.g., HT-29, HCT116 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of 1,5,15-Tri-O-methylmorindol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Rationale: This assay provides a quantitative measure of the compound's ability to inhibit cell growth and viability, a fundamental characteristic of a potential anticancer agent.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of 1,5,15-Tri-O-methylmorindol on the protein expression levels of key signaling molecules.

Methodology:

  • Cell Lysis: Treat cells with 1,5,15-Tri-O-methylmorindol at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-KRAS, β-catenin, MDM2, p53, and their phosphorylated forms overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Rationale: This technique directly assesses the impact of the compound on the proposed target proteins, providing evidence for pathway modulation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 1,5,15-Tri-O-methylmorindol on cell cycle progression.

Methodology:

  • Cell Treatment and Fixation: Treat cells with 1,5,15-Tri-O-methylmorindol for 24 hours. Harvest the cells and fix them in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: This experiment verifies the induction of cell cycle arrest, a key mechanism of action for many anticancer drugs.

experimental_workflow Cell_Culture Cancer Cell Lines (e.g., HT-29, HCT116) Treatment Treat with 1,5,15-Tri-O- methylmorindol Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A streamlined workflow for the experimental validation of 1,5,15-Tri-O-methylmorindol's mechanism of action.

Future Directions and Conclusion

The study of 1,5,15-Tri-O-methylmorindol is at an early but promising stage. The structural analogy to morindone provides a solid framework for investigating its mechanism of action. Future research should focus on validating the proposed targets and pathways through rigorous experimentation as outlined in this guide. Furthermore, in vivo studies using animal models will be crucial to assess the compound's therapeutic efficacy and safety profile. The potential for 1,5,15-Tri-O-methylmorindol to act as a multi-targeting agent makes it a particularly attractive candidate for further drug development efforts in oncology.

References

  • Pachpore, S., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE, 17(7), e0271093. [Link]

  • Pachpore, S., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • Wikipedia. (n.d.). Morindone. Retrieved from [Link]

  • MDPI. (2023). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. Biomolecules, 13(4), 677. [Link]

  • Warpman Berglund, U., et al. (2016). Validation and development of MTH1 inhibitors for treatment of cancer. Annals of Oncology, 27(12), 2275–2283. [Link]

  • Nature. (2025). Neutralizing GDF-15 can overcome anti-PD-1 and anti-PD-L1 resistance in solid tumours. Nature, 637(8048), 1218-1227. [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol. Retrieved from [Link]

Sources

potential therapeutic uses of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Therapeutic Uses of 1,5,15-Tri-O-methylmorindol: A Preclinical Development Framework

Authored by a Senior Application Scientist

Foreword: The landscape of oncological and inflammatory disease treatment is in a perpetual state of evolution, with natural products remaining a vital source of novel therapeutic agents. Anthraquinones, a class of aromatic compounds, have long been recognized for their diverse pharmacological activities. Recently, a novel anthraquinone, 1,5,15-Tri-O-methylmorindol, was isolated from the fruits of Morinda citrifolia (Noni), a plant with a rich history in traditional medicine for treating a variety of ailments, including cancer, inflammation, and infections.[1][2][3] Preliminary studies suggest that this compound may possess anti-inflammatory and cancer chemopreventive properties.[2][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It serves as a comprehensive framework for the preclinical evaluation of 1,5,15-Tri-O-methylmorindol, outlining a logical, evidence-based pathway from initial in vitro characterization to in vivo efficacy studies. This document will not only summarize the limited existing knowledge but also provide detailed, field-proven methodologies to rigorously assess its therapeutic potential.

Introduction to 1,5,15-Tri-O-methylmorindol: A Novel Anthraquinone

1,5,15-Tri-O-methylmorindol is a naturally occurring methylated derivative of morindol, first isolated from the methanolic extract of Morinda citrifolia fruits.[1][2] Its chemical structure, characterized by a core anthraquinone scaffold with three methoxy groups, distinguishes it from other known compounds from this source.

Compound Identifier Value
IUPAC Name 6-hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthracene-9,10-dione
CAS Number 942609-65-6
Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
Source Morinda citrifolia (Noni) fruit

The initial interest in 1,5,15-Tri-O-methylmorindol stems from its discovery within a plant known for its wide range of biological activities.[1][5] Studies on crude and fermented Noni juice have indicated potential antitumor and anti-inflammatory effects, providing a strong rationale for investigating the specific contributions of its individual constituents.[2][4] While the parent compound, morindol, and other related anthraquinones have been studied to some extent, 1,5,15-Tri-O-methylmorindol remains a largely unexplored entity. This guide, therefore, proposes a systematic approach to unlock its therapeutic potential.

Proposed Preclinical Research Framework

The following sections outline a comprehensive, multi-stage research plan to evaluate the therapeutic utility of 1,5,15-Tri-O-methylmorindol. The experimental choices are grounded in established drug discovery principles, aiming to build a robust data package for potential IND (Investigational New Drug) submission.

Phase 1: In Vitro Characterization of Bioactivity

The initial phase focuses on establishing the foundational bioactivity profile of the compound, specifically its cytotoxic effects on cancer cells and its potential to modulate inflammatory responses.

Causality of Experimental Choice: The primary question is whether 1,5,15-Tri-O-methylmorindol exhibits selective cytotoxicity towards cancer cells. A broad screening against a panel of human cancer cell lines representing different tumor types is a cost-effective and efficient first step to identify potential areas of therapeutic relevance. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous control cell line like HEK293) in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include vehicle-only (DMSO) controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Self-Validating System: The inclusion of a non-cancerous cell line helps to establish a therapeutic window. A compound is considered promising if it exhibits significantly lower IC50 values for cancer cells compared to normal cells. The use of a positive control (e.g., Doxorubicin) ensures the assay is performing as expected.

G cluster_workflow Cytotoxicity Screening Workflow start Start: Obtain 1,5,15-Tri-O-methylmorindol culture Culture Cancer & Non-Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of Compound (48-72h) seed->treat mtt Add MTT Reagent (4h Incubation) treat->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 Values & Assess Selectivity read->analyze end End: Identify Lead Cancer Types analyze->end

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of 1,5,15-Tri-O-methylmorindol.

Causality of Experimental Choice: Inflammation is a key driver of many chronic diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6] Therefore, investigating the effect of 1,5,15-Tri-O-methylmorindol on NF-κB activation in response to an inflammatory stimulus is a logical step to probe its anti-inflammatory potential. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the NF-κB pathway in macrophages.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of 1,5,15-Tri-O-methylmorindol for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce NF-κB activation. Include untreated and LPS-only controls.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel MTT or CellTiter-Glo assay) and express the results as a percentage of the LPS-only control.

Self-Validating System: A known NF-κB inhibitor (e.g., Bay 11-7082) should be used as a positive control to validate the assay's responsiveness. Demonstrating a dose-dependent inhibition of LPS-induced NF-κB activation would provide strong evidence for the compound's anti-inflammatory activity.

G cluster_pathway Hypothesized Anti-inflammatory Mechanism cluster_nuc Hypothesized Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Gene activates Compound 1,5,15-Tri-O-methylmorindol (Hypothesized Target) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 1,5,15-Tri-O-methylmorindol.

Phase 2: In Vivo Efficacy and Safety Assessment

Following promising in vitro results, the focus shifts to evaluating the compound's therapeutic efficacy and safety in established animal models.

Causality of Experimental Choice: To assess cancer chemopreventive potential, an in vivo model that mimics human carcinogenesis is required. The azoxymethane (AOM)-induced colon carcinogenesis model in rats is a well-characterized and widely used model for studying colorectal cancer development.[7] It allows for the evaluation of an agent's ability to inhibit the formation of pre-neoplastic lesions (aberrant crypt foci, ACF) and tumors.

Experimental Protocol: AOM-Induced Colon Carcinogenesis in Rats

  • Animals: Use male F344 rats, 6 weeks of age.

  • Induction: Administer two subcutaneous injections of AOM (15 mg/kg body weight) one week apart to induce colon tumors.

  • Treatment: One week after the final AOM injection, randomize the rats into treatment groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: 1,5,15-Tri-O-methylmorindol (low dose, e.g., 10 mg/kg, administered via oral gavage, 5 days/week).

    • Group 3: 1,5,15-Tri-O-methylmorindol (high dose, e.g., 50 mg/kg).

  • Duration: Continue the treatment for 30-40 weeks. Monitor animal weight and health status weekly.

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise the colons, count the number and size of tumors, and collect tissues for histopathological analysis.

  • Statistical Analysis: Compare tumor incidence and multiplicity between the groups using appropriate statistical tests (e.g., Chi-square test for incidence, Mann-Whitney U test for multiplicity).

Self-Validating System: A positive control group treated with a known chemopreventive agent like celecoxib would provide a benchmark for efficacy. Histopathological analysis will confirm the nature of the lesions and can reveal cellular changes indicative of the compound's mechanism (e.g., reduced proliferation, increased apoptosis).

Causality of Experimental Choice: The carrageenan-induced paw edema model in mice is a classic, acute inflammation model used for the primary screening of anti-inflammatory drugs.[8] It is simple, reliable, and provides a quantitative measure of a compound's ability to inhibit edema formation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animals: Use male Swiss albino mice.

  • Treatment: Administer 1,5,15-Tri-O-methylmorindol orally at different doses (e.g., 10, 30, 100 mg/kg) one hour before the carrageenan injection. Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Self-Validating System: The robust and predictable inflammatory response to carrageenan and the inclusion of a standard anti-inflammatory drug like Indomethacin ensure the validity of the experimental results. A dose-dependent reduction in paw edema would confirm the in vivo anti-inflammatory efficacy of the compound.

Proposed In Vivo Study Design Cancer Chemoprevention (AOM Model) Anti-inflammation (Carrageenan Model)
Animal Model Male F344 RatsMale Swiss Albino Mice
Induction Agent Azoxymethane (AOM)Carrageenan
Treatment Groups 1. Vehicle2. Low Dose Compound3. High Dose Compound1. Vehicle2. Low Dose Compound3. Mid Dose Compound4. High Dose Compound5. Positive Control (Indomethacin)
Primary Endpoint Tumor incidence and multiplicityPaw edema volume
Study Duration 30-40 weeks4 hours

Future Directions: Mechanism of Action and Pharmacokinetics

Should 1,5,15-Tri-O-methylmorindol demonstrate significant efficacy in the proposed preclinical models, the subsequent research should focus on two critical areas:

  • Elucidation of Mechanism of Action (MoA): For antitumor activity, this would involve investigating effects on cell cycle progression, apoptosis induction (e.g., caspase activation, Bcl-2 family protein expression), and inhibition of key oncogenic signaling pathways (e.g., PI3K/Akt, MAPK). For anti-inflammatory effects, this would include measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the expression of enzymes like COX-2 and iNOS.

  • Pharmacokinetic (ADME) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug. Initial studies would involve assessing its stability in plasma and liver microsomes, and determining its basic pharmacokinetic parameters (e.g., half-life, bioavailability) in rodents.

Conclusion

1,5,15-Tri-O-methylmorindol represents a novel, yet largely uncharacterized, natural product with a promising therapeutic potential rooted in the ethnobotanical use of its source, Morinda citrifolia. The preclinical development framework outlined in this guide provides a rigorous, logical, and technically sound pathway for its evaluation. By systematically progressing from broad in vitro screening to targeted in vivo efficacy studies, researchers can build a comprehensive understanding of its bioactivity, mechanism of action, and safety profile. This structured approach is essential to determine if 1,5,15-Tri-O-methylmorindol can be translated from a promising natural isolate into a clinically valuable therapeutic agent for treating cancer and inflammatory diseases.

References

  • ResearchGate. (2025). Pharmacological Activity of Morinda Citrifolia [Noni] Fruit. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Diabetic Potential of Noni: The Yin and the Yang. Retrieved from [Link]

  • ACS Publications. (2016). Anti-inflammatory and Quinone Reductase Inducing Compounds from Fermented Noni (Morinda citrifolia) Juice Exudates. Journal of Natural Products. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Diabetic Potential of Noni: The Yin and the Yang. Retrieved from [Link]

  • Chinese Pharmaceutical Association. (2018). Chemical Constituents from Noni Enzyme and Their Antitumor Activities. Retrieved from [Link]

  • MDPI. (2024). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Retrieved from [Link]

  • PubMed Central (PMC). (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • PubMed. (n.d.). Validation and development of MTH1 inhibitors for treatment of cancer. Retrieved from [Link]

  • NIH. (n.d.). Chemoprevention of Colon Cancer by DFMO, Sulindac, and NO-Sulindac Administered Individually or in Combinations in F344 Rats. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An Overview of Cancer Prevention: Chemoprevention and Immunoprevention. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Preclinical evidences toward the use of triterpenoid CDDO-Me for solid cancer prevention and treatment. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Retrieved from [Link]

  • NIH. (n.d.). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Retrieved from [Link]

  • PubMed. (n.d.). Chemoprevention of chemically-induced mammary and colon carcinogenesis by 1alpha-hydroxyvitamin D5. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Targeting neuroinflammation: 3-monothiopomalidomide a new drug candidate to mitigate traumatic brain injury and neurodegeneration. Retrieved from [Link]

  • MDPI. (n.d.). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Retrieved from [Link]

  • Wiley Online Library. (2022). A peptoid interleukin-15 receptor antagonist suppresses inflammation and arthritis in mice. Retrieved from [Link]

Sources

1,5,15-Tri-O-methylmorindol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,5,15-Tri-O-methylmorindol for Researchers and Drug Development Professionals

Introduction

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone derivative that has garnered interest within the scientific community for its potential therapeutic properties.[1][2] This compound is a secondary metabolite found in certain plant species, most notably in the Rubiaceae family, which includes the well-known medicinal plant Morinda citrifolia (Noni).[1][3][4] The genus Morinda has a rich history in traditional medicine for treating a variety of ailments, including cancer, inflammation, diabetes, and skin infections, suggesting a wealth of bioactive compounds within these plants.[5][6] This guide provides a comprehensive overview of the current scientific literature on 1,5,15-Tri-O-methylmorindol, focusing on its chemical properties, biological activities, and potential mechanisms of action to support further research and drug development efforts.

Chemical Properties and Structure

1,5,15-Tri-O-methylmorindol is characterized by its core anthraquinone structure with three methoxy groups, which contribute to its unique chemical and biological properties.[1] Its chemical formula is C18H16O6, with a molecular weight of 328.3 g/mol .[1][3][7]

PropertyValueSource
Chemical Formula C18H16O6[1][3][7]
Molecular Weight 328.3 g/mol [1][3][7]
CAS Number 942609-65-6[1][3][7]
Synonyms 6-Hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone[3]

The presence of methyl groups is a key structural feature that influences its bioactivity and pharmacological profile.[1]

Biological Activities and Therapeutic Potential

Emerging research has begun to shed light on the diverse biological activities of 1,5,15-Tri-O-methylmorindol, highlighting its potential in several therapeutic areas.

Anticancer Activity

One of the most promising areas of research for this compound is its potential as an anticancer agent. A notable study demonstrated that while 1,5,15-Tri-O-methylmorindol alone (at 25 μg/mL) did not show significant cytotoxic activity on the human T-cell leukemia cell line, Jurkat, its efficacy was dramatically enhanced when combined with TNF-related apoptosis-inducing ligand (TRAIL).[2] In combination with 0.5-1.5 μg/mL of TRAIL, it exhibited significant cytotoxicity with an IC50 value in the range of 14.5-15.0 μg/mL.[2] This synergistic effect suggests that 1,5,15-Tri-O-methylmorindol may act as a sensitizer, enhancing the apoptotic effects of other anticancer agents. The broader Morinda genus is known for its traditional use in treating cancer.[5]

Anti-inflammatory and Antioxidant Effects

While direct studies on the anti-inflammatory properties of 1,5,15-Tri-O-methylmorindol are limited, the Morinda genus, from which it is derived, has well-documented anti-inflammatory and antioxidant activities.[4][6][8] These effects are often attributed to the presence of various phytochemicals, including anthraquinones.[4] Natural compounds with antioxidant properties are known to play a crucial role in mitigating oxidative stress, which is implicated in the pathogenesis of numerous inflammatory diseases.[9][10] The antioxidant activity of compounds from Morinda citrifolia has been shown to be comparable to that of vitamin C.[8]

Neuroprotective Potential

The potential neuroprotective effects of 1,5,15-Tri-O-methylmorindol are an area ripe for investigation. Neuroinflammation and oxidative stress are key contributors to the progression of neurodegenerative diseases such as Alzheimer's.[11][12] The anti-inflammatory and antioxidant properties of compounds from the Morinda genus suggest a potential role in protecting against neurological damage.[10] Further research is warranted to explore the specific effects of 1,5,15-Tri-O-methylmorindol on neuronal cells and in animal models of neurodegeneration.

Antimicrobial Activity

Initial reports suggest that 1,5,15-Tri-O-methylmorindol possesses antimicrobial properties, which is consistent with the traditional use of Morinda species for treating infections.[1][5] This opens avenues for its investigation as a potential source for new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Mechanisms of Action

The precise mechanisms through which 1,5,15-Tri-O-methylmorindol exerts its biological effects are still under investigation. However, based on its synergistic activity with TRAIL, it is plausible that it modulates key signaling pathways involved in apoptosis.

TRAIL_Pathway_Modulation cluster_cell Cancer Cell TRAIL TRAIL TRAIL-R TRAIL Receptor TRAIL->TRAIL-R DISC DISC Formation TRAIL-R->DISC Caspase-8 Pro-Caspase-8 -> Caspase-8 DISC->Caspase-8 Caspase-3 Pro-Caspase-3 -> Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 1,5,15-Tri-O-methylmorindol 1,5,15-Tri-O- methylmorindol Anti-apoptotic Proteins Anti-apoptotic Proteins (e.g., c-FLIP) 1,5,15-Tri-O-methylmorindol->Anti-apoptotic Proteins Inhibition? Anti-apoptotic Proteins->Caspase-8 caption Hypothetical mechanism of 1,5,15-Tri-O-methylmorindol sensitizing cancer cells to TRAIL-induced apoptosis.

Caption: Hypothetical mechanism of sensitization to TRAIL-induced apoptosis.

Experimental Protocols

In Vitro Anticancer Activity Assessment

A standardized protocol to evaluate the cytotoxic and synergistic anticancer effects of 1,5,15-Tri-O-methylmorindol is outlined below.

anticancer_workflow cluster_workflow Anticancer Activity Workflow A 1. Cell Culture: Seed cancer cells (e.g., Jurkat) in 96-well plates. B 2. Treatment: Add varying concentrations of 1,5,15-Tri-O-methylmorindol with and without a fixed concentration of TRAIL. A->B C 3. Incubation: Incubate cells for 24-48 hours. B->C D 4. Viability Assay: Perform MTT or similar cell viability assay. C->D E 5. Data Analysis: Calculate IC50 values and assess for synergy. D->E

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Steps:

  • Cell Seeding: Plate cancer cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[13]

  • Compound Preparation: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in DMSO. Further dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[13]

  • Treatment: Treat the cells with the diluted compound, both alone and in combination with a sub-lethal dose of TRAIL.

  • Incubation: Incubate the treated cells for 48 hours.[13]

  • Viability Assessment: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The combination index (CI) can be calculated to determine if the interaction between 1,5,15-Tri-O-methylmorindol and TRAIL is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Anti-inflammatory Activity Screening

A general protocol for screening the anti-inflammatory potential of 1,5,15-Tri-O-methylmorindol is provided below.

anti_inflammatory_workflow cluster_workflow Anti-inflammatory Screening Workflow A 1. Cell Culture: Culture macrophages (e.g., RAW 264.7) or microglial cells. B 2. Pre-treatment: Treat cells with 1,5,15-Tri-O-methylmorindol for 1-2 hours. A->B C 3. Inflammatory Stimulus: Induce inflammation with Lipopolysaccharide (LPS). B->C D 4. Incubation: Incubate for 24 hours. C->D E 5. Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA. D->E

Caption: Workflow for in vitro anti-inflammatory activity screening.

Detailed Steps:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 1,5,15-Tri-O-methylmorindol for 2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits. A reduction in cytokine levels in the treated groups compared to the LPS-only control would indicate anti-inflammatory activity.

Future Directions

The preliminary findings on 1,5,15-Tri-O-methylmorindol are encouraging and provide a solid foundation for future research. Key areas to explore include:

  • Total Synthesis: Development of a synthetic route for 1,5,15-Tri-O-methylmorindol to ensure a consistent and scalable supply for research and development.

  • Broad-Spectrum Anticancer Screening: Evaluation of its cytotoxic and synergistic activity against a wider panel of cancer cell lines.

  • In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Assessment of its therapeutic efficacy and safety profile in animal models of cancer, inflammation, and neurodegenerative diseases.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

1,5,15-Tri-O-methylmorindol is a promising natural product with demonstrated potential, particularly in the realm of oncology. Its ability to sensitize cancer cells to TRAIL-induced apoptosis warrants further investigation and positions it as a lead compound for the development of novel combination therapies. Further exploration of its anti-inflammatory, neuroprotective, and antimicrobial properties may unveil additional therapeutic applications. This technical guide serves as a resource for researchers and drug development professionals to navigate the current understanding of 1,5,15-Tri-O-methylmorindol and to guide future research endeavors aimed at unlocking its full therapeutic potential.

References

  • Earth.com. (2025, May 30). New drug helps protect memory in brain diseases like Alzheimer's. Retrieved from [Link]

  • Frontiers in Chemistry. (2024, June 25). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Retrieved from [Link]

  • Hindawi. (2012). Anti-Inflammatory Activity and Composition of Senecio salignus Kunth. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. PubChem Compound Database. Retrieved from [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

  • ScienceDirect. (2021). Genus Morinda: An insight to its ethnopharmacology, phytochemistry, pharmacology and Industrial Applications. Arabian Journal of Chemistry. Retrieved from [Link]

  • PubMed. (1994). Opioid agonist and antagonist activities of morphindoles related to naltrindole. Retrieved from [Link]

  • PubMed. (2024, February 27). Protective effects of myricetin and morin on neurological damage in Aβ1-42/Al3+ -induced Alzheimer's disease model of rats. Retrieved from [Link]

  • ResearchGate. (2024). The chemical composition and pharmacological activities of Morinda citrifolia. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Genus Morinda: An insight to its ethnopharmacology, phytochemistry, pharmacology and Industrial Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 16). Targeting neuroinflammation: 3-monothiopomalidomide a new drug candidate to mitigate traumatic brain injury and neurodegeneration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safety and Toxicity Assessment of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to the Safety Evaluation of a Novel Natural Product

1,5,15-Tri-O-methylmorindol is a naturally occurring methylated indole derivative isolated from plants of the Rubiaceae family, most notably Morinda citrifolia (Noni).[1][2] With growing interest in the therapeutic potential of natural products, a thorough and scientifically rigorous evaluation of their safety and toxicity is paramount before they can be considered for further development. This guide provides a comprehensive framework for the safety and toxicity assessment of 1,5,15-Tri-O-methylmorindol, addressing the core requirements of drug development professionals. Given the absence of specific toxicological data for this compound, this document outlines a recommended pathway for its evaluation, drawing upon established principles of toxicology, regulatory guidelines, and data on structurally related compounds, particularly anthraquinones.

The parent plant, Morinda citrifolia, has been associated with reports of hepatotoxicity in humans and animal models, with some studies suggesting a potential link to the anthraquinone content of the fruit.[3][4][5] As 1,5,15-Tri-O-methylmorindol is an anthraquinone derivative, a proactive and thorough toxicological assessment is not only prudent but essential.[6] This guide is structured to provide a logical, tiered approach to safety evaluation, commencing with fundamental physicochemical characterization and progressing through a suite of in vitro and in vivo assays designed to identify potential hazards and establish a preliminary safety profile.

Part 1: Foundational Characterization

A comprehensive understanding of the physicochemical properties of 1,5,15-Tri-O-methylmorindol is the bedrock of any toxicological assessment.

PropertyValue/InformationSource
Chemical Formula C18H16O6[2]
Molecular Weight 328.3 g/mol [2]
CAS Number 942609-65-6[2]
Appearance Crystalline solid (predicted)General chemical knowledge
Solubility To be determined experimentally in relevant solvents (e.g., water, DMSO, ethanol)Experimental
Purity To be determined using analytical techniques such as HPLC, LC-MS, and NMRExperimental

Rationale for Experimental Choices: The solubility of a compound dictates its bioavailability and the choice of vehicle for in vitro and in vivo studies. Purity is critical to ensure that any observed toxicity is attributable to the test compound and not to impurities.

Part 2: A Tiered Approach to Toxicity Testing

A tiered approach to toxicity testing is a scientifically sound and ethical strategy that begins with less complex, high-throughput in vitro assays and progresses to more complex in vivo studies only when necessary. This approach allows for early identification of potential hazards and refinement of subsequent testing strategies.

Toxicity_Testing_Workflow Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity If cytotoxic at low concentrations, proceed with caution Metabolic Stability Metabolic Stability Genotoxicity->Metabolic Stability Investigate metabolic activation Acute Toxicity Acute Toxicity Metabolic Stability->Acute Toxicity Proceed if in vitro profile is acceptable Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity

Caption: A tiered workflow for the safety and toxicity assessment of 1,5,15-Tri-O-methylmorindol.

Tier 1: In Vitro Assessment

In vitro assays are rapid, cost-effective, and reduce the reliance on animal testing.[7] They provide crucial preliminary data on the potential of a compound to cause cellular damage.

Objective: To determine the concentration at which 1,5,15-Tri-O-methylmorindol induces cell death.

Recommended Assays:

AssayPrincipleCell LinesEndpoints
MTT Assay Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[8]HepG2 (human liver carcinoma), Caco-2 (human colorectal adenocarcinoma)IC50 (half-maximal inhibitory concentration)
Neutral Red Uptake (NRU) Assay Assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.Same as aboveIC50
Lactate Dehydrogenase (LDH) Release Assay Quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.Same as abovePercentage of LDH release

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices: The selection of HepG2 and Caco-2 cell lines is based on their relevance to the primary routes of exposure and metabolism (liver and intestine). The use of multiple time points provides information on the time-dependent effects of the compound.

Objective: To assess the potential of 1,5,15-Tri-O-methylmorindol to induce damage to genetic material.[9]

Recommended Assays:

AssayPrincipleTest SystemEndpoints
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations (point mutations and frameshift mutations) in histidine-requiring strains of Salmonella typhimurium.[9]Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).Number of revertant colonies.
In Vitro Micronucleus Assay Detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[9]Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.Frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells.[10]The same cell lines as for cytotoxicity assays.Tail length, tail moment.

Experimental Protocol: Ames Test

  • Preparation: Prepare various concentrations of 1,5,15-Tri-O-methylmorindol.

  • Incubation: In separate tubes, mix the test compound, the bacterial strain, and either a buffer or the S9 metabolic activation mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic potential.

Causality Behind Experimental Choices: The Ames test is a standard initial screen for mutagenicity.[9] The inclusion of the S9 fraction is crucial to detect compounds that become genotoxic after metabolic activation.[9] The micronucleus and comet assays provide complementary information on clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) effects, and DNA strand breaks, respectively.[9][10]

Tier 2: In Vivo Assessment

Should the in vitro data suggest a favorable safety profile, limited and well-justified in vivo studies can be initiated to understand the compound's effects in a whole organism.[7] These studies should be conducted in compliance with relevant animal welfare regulations and OECD guidelines.[11][12]

Objective: To determine the short-term toxicity of a single high dose of 1,5,15-Tri-O-methylmorindol.

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).[13]

  • Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Endpoints: LD50 (median lethal dose) estimation, clinical signs of toxicity, and gross pathological findings.

Objective: To evaluate the potential adverse effects of repeated oral administration of 1,5,15-Tri-O-methylmorindol over a 28-day period.

Methodology:

  • Animal Model: Use both male and female rodents.

  • Dosing: Administer the compound daily by gavage at three dose levels for 28 days. Include a control group receiving the vehicle only.

  • Observations: Monitor clinical signs, body weight, food and water consumption, ophthalmology, and hematology and clinical biochemistry parameters.

  • Pathology: Conduct a full histopathological examination of organs and tissues.

Endpoints: No-Observed-Adverse-Effect Level (NOAEL), target organ toxicity, and dose-response relationships.

Part 3: Understanding the Metabolic Fate

The metabolism of a compound can significantly influence its toxicity. Based on the known metabolic pathways of anthraquinones, the metabolism of 1,5,15-Tri-O-methylmorindol is predicted to primarily involve Phase II conjugation reactions.[14][15][16][17]

Metabolism_Pathway 1,5,15-Tri-O-methylmorindol 1,5,15-Tri-O-methylmorindol Phase_I Phase I Metabolism (e.g., Demethylation, Hydroxylation) 1,5,15-Tri-O-methylmorindol->Phase_I Minor Pathway Phase_II Phase II Metabolism (Glucuronidation, Sulfation) 1,5,15-Tri-O-methylmorindol->Phase_II Major Pathway Phase_I->Phase_II Excretion Excretion Phase_II->Excretion

Caption: Predicted metabolic pathway of 1,5,15-Tri-O-methylmorindol.

Experimental Approach: In Vitro Metabolic Stability

Objective: To assess the rate at which 1,5,15-Tri-O-methylmorindol is metabolized by liver enzymes.

Methodology:

  • Incubation: Incubate the compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation).

  • Sampling: Collect samples at various time points.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

Data Analysis: Determine the half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Conclusion: A Roadmap to a Comprehensive Safety Profile

This technical guide provides a robust and scientifically defensible framework for the safety and toxicity assessment of 1,5,15-Tri-O-methylmorindol. By following this tiered and integrated approach, researchers and drug development professionals can systematically evaluate the potential risks associated with this novel natural product, ensuring that any future development is built on a solid foundation of safety data. The absence of existing data necessitates a thorough investigation, and the methodologies outlined herein provide a clear and logical path forward.

References

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Chan, B. T., & Su, C. X. (2016). Chronic toxicity evaluation of Morinda citrifolia fruit and leaf in mice. Regulatory Toxicology and Pharmacology, 82, 132-138.
  • Lanza, L. F., et al. (2019). Chemical compounds, pharmacological activity and toxicity of Morinda citrifolia: A review. Journal of Applied Pharmaceutical Science, 9(10), 123-131.
  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • Al-Snafi, A. E. (2021). Genotoxic and antigenotoxic medicinal plant extracts and their main phytochemicals: “A review”. Pharmacognosy Journal, 13(2), 527-542.
  • Li, T., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology, 12, 638993.
  • Li, T., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology, 12, 638993. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Genotoxicity Comparison between Morinda citrifolia Fruit and Seed Substances. Molecules, 27(12), 3845.
  • de Oliveira, R. J., et al. (2020). Quantitative genotoxicity assays for analysis of medicinal plants: A systematic review. Journal of Ethnopharmacology, 260, 112999.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Some chemicals present in industrial and consumer products, food and drinking-water. IARC monographs on the evaluation of carcinogenic risks to humans, No. 101.
  • Ates, G., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(15), 12243.
  • Di Maro, M., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805.
  • OECD. (n.d.). Publications on testing and assessment of chemicals. Retrieved from [Link]

  • Yusof, N. A., et al. (2021). Phytochemical and In Vitro Genotoxicity Studies of Standardized Ficus deltoidea var. kunstleri Aqueous Extract. Molecules, 26(4), 896.
  • Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine, 12(7), 279-289.
  • Chen, Y., et al. (2009). Metabolism and Pharmacokinetics of Anthraquinones in Rheum palmatum in Rats and ex vivo Antioxidant Activity. Planta Medica, 75(11), 1174-1180.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Anthraquinone. Retrieved from [Link]

  • Chan, B. T., & Su, C. X. (2016). Chronic toxicity evaluation of Morinda citrifolia fruit and leaf in mice. ResearchGate. Retrieved from [Link]

  • Yusof, N. A., et al. (2021). Phytochemical and In Vitro Genotoxicity Studies of Standardized Ficus deltoidea var. kunstleri Aqueous Extract. National Institutes of Health. Retrieved from [Link]

  • ECOS. (n.d.). Test guidelines for manufactured nanomaterials. Retrieved from [Link]

  • Singh, S., & Sharma, B. (2022). Toxicity Protocols for Natural Products in the Drug Development Process. ResearchGate. Retrieved from [Link]

  • Faria, T. V., et al. (2019). Preclinical Study of Morinda Citrifolia Linn Concentration and Usage Time and its Liver and Renal Toxicity. ARC Journal of Pharmaceutical Sciences, 5(2), 1-8.
  • Singh, S., & Sharma, B. (2022). Toxicity of Naturally Occurring Anthraquinones. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthraquinones. Retrieved from [Link]

  • PubChem. (n.d.). Tris(hydroxymethyl)aminomethane. Retrieved from [Link]

  • George, S., et al. (2014). In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf. Toxicology reports, 1, 695–703.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Anthraquinone.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Morinda citrifolia. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Retrieved from [Link]

  • Rasmussen, K., et al. (2016). Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test data. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: The Toxicity of Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). 3,3,5-Trimethylindoline. Retrieved from [Link]

  • Chen, Y., et al. (2009). Metabolism and pharmacokinetics of anthraquinones in Rheum palmatum in rats and ex vivo antioxidant activity. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Isolating 1,5,15-Tri-O-methylmorindol: A Detailed Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the isolation of 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone, from plant sources. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The methodologies outlined herein are based on established principles of phytochemical analysis and are designed to ensure both scientific rigor and practical applicability.

Introduction: The Significance of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a methylated anthraquinone derivative that has been identified in plants belonging to the Rubiaceae family, notably in species of the Morinda genus.[1][2] Anthraquinones as a class of compounds are known for their diverse biological activities, and the unique methylation pattern of 1,5,15-Tri-O-methylmorindol makes it a compound of interest for further pharmacological investigation.[3] The isolation of this compound in a pure form is a critical first step for any such research, enabling accurate characterization of its physicochemical properties and biological functions.

This guide will detail a robust methodology for the extraction, purification, and identification of 1,5,15-Tri-O-methylmorindol from plant material, with a focus on the roots of Morinda species, a known rich source of anthraquinones.[4]

PART 1: Foundational Principles of the Isolation Strategy

The successful isolation of a target natural product hinges on a strategy that leverages its unique chemical properties to separate it from the complex matrix of the plant extract. For 1,5,15-Tri-O-methylmorindol, a moderately polar anthraquinone, the strategy involves:

  • Efficient Extraction: Utilizing a solvent system that effectively solubilizes the target compound from the dried and powdered plant material.

  • Systematic Fractionation: Employing liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing the target molecule.

  • Chromatographic Purification: Utilizing column chromatography with a suitable stationary phase and a carefully selected mobile phase gradient to isolate the compound of interest from other closely related structures.

  • Purity Assessment and Structural Elucidation: Employing analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and verify the chemical structure of the isolated compound.

This systematic approach ensures a high degree of purity for the final product, which is essential for reliable biological testing and further chemical modifications.

PART 2: Detailed Experimental Protocols

This section provides a step-by-step protocol for the isolation of 1,5,15-Tri-O-methylmorindol.

Materials and Reagents
Material/Reagent Grade Supplier (Example)
Dried and powdered roots of Morinda species-Botanical supplier
Ethanol (95%)ACS GradeSigma-Aldrich
MethanolHPLC GradeFisher Scientific
Ethyl acetateACS GradeVWR
HexaneACS GradeEMD Millipore
ChloroformACS GradeSigma-Aldrich
Silica gel (60 Å, 70-230 mesh)For column chromatographySorbent Technologies
TLC plates (Silica gel 60 F254)-Merck
Deuterated solvents (e.g., CDCl3)For NMRCambridge Isotope Laboratories
Equipment
  • Grinder or mill

  • Soxhlet apparatus or large-scale extraction vessel

  • Rotary evaporator

  • Separatory funnels

  • Glass chromatography columns

  • Fraction collector (optional)

  • TLC developing tanks

  • UV lamp (254 nm and 366 nm)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer (e.g., 400 MHz or higher)

Extraction Protocol

The initial extraction is designed to efficiently remove the anthraquinones from the plant material.

  • Plant Material Preparation: Grind the dried roots of the Morinda species to a coarse powder (approximately 20-40 mesh) to increase the surface area for solvent penetration.

  • Solvent Extraction:

    • Place 1 kg of the powdered root material into a large extraction vessel.

    • Add 5 L of 95% ethanol and stir or macerate for 24 hours at room temperature.[3] Maceration is a simple and effective method for extracting moderately polar compounds.

    • Filter the extract through cheesecloth or a coarse filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation Protocol

This step aims to separate the crude extract into fractions of varying polarities.

  • Solvent Partitioning:

    • Suspend the crude ethanolic extract (approximately 100 g) in 1 L of distilled water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • First, partition three times with 500 mL of hexane to remove non-polar compounds like fats and waxes.

      • Next, partition the aqueous layer three times with 500 mL of chloroform.

      • Finally, partition the aqueous layer three times with 500 mL of ethyl acetate.

  • Fraction Concentration: Concentrate each of the organic fractions (hexane, chloroform, and ethyl acetate) separately using a rotary evaporator to yield three distinct fractions. The anthraquinones, including 1,5,15-Tri-O-methylmorindol, are expected to be enriched in the chloroform and ethyl acetate fractions.

Purification Protocol: Column Chromatography

This is the primary purification step to isolate the target compound.

  • Column Preparation:

    • Prepare a silica gel slurry in hexane.

    • Pack a glass chromatography column (e.g., 5 cm diameter x 50 cm length) with the silica gel slurry.

    • Equilibrate the packed column with hexane.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction (e.g., 10 g) in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel (e.g., 20 g) and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. A suggested gradient is as follows:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (7:3)

      • Hexane:Ethyl Acetate (1:1)

      • Ethyl Acetate (100%)

      • Ethyl Acetate:Methanol (9:1)

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the TLC plates under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) to identify fractions containing compounds with similar Rf values.

    • Combine the fractions that show a prominent spot corresponding to the expected polarity of 1,5,15-Tri-O-methylmorindol.

Final Purification: Preparative HPLC (Optional)

For obtaining a highly pure compound, preparative HPLC can be employed.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water is typically effective for separating anthraquinones.[5]

  • Detection: Monitor the elution profile using a UV detector at a wavelength where anthraquinones show strong absorbance (e.g., 254 nm or 280 nm).

  • Collection: Collect the peak corresponding to 1,5,15-Tri-O-methylmorindol.

PART 3: Identification and Characterization

Once a pure compound is isolated, its identity must be confirmed through spectroscopic analysis.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol [6]
Appearance Yellowish solid (expected)
Spectroscopic Data

The following data are critical for the structural elucidation of 1,5,15-Tri-O-methylmorindol.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 329.09.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for aromatic protons and methoxy groups.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 18 carbon atoms in the molecule, including the carbonyl carbons of the anthraquinone core.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Note: As of the last update, a publicly available, detailed NMR and MS analysis specifically for 1,5,15-Tri-O-methylmorindol from a peer-reviewed publication could not be located. Researchers who successfully isolate this compound are encouraged to perform a full spectroscopic characterization and publish their findings to contribute to the natural products literature. The chemical information available from vendors confirms its structure.[1][6]

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of 1,5,15-Tri-O-methylmorindol.

Isolation_Workflow PlantMaterial Dried & Powdered Morinda Roots Extraction Solvent Extraction (Ethanol) PlantMaterial->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanolic Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning HexaneFraction Hexane Fraction (Discarded) Partitioning->HexaneFraction Non-polar ChloroformFraction Chloroform Fraction Partitioning->ChloroformFraction Medium-polar EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Polar Concentration2 Concentration EtOAcFraction->Concentration2 ColumnChromatography Silica Gel Column Chromatography Concentration2->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection CombinedFractions Combined Pure Fractions FractionCollection->CombinedFractions FinalPurification Preparative HPLC (Optional) CombinedFractions->FinalPurification PureCompound Pure 1,5,15-Tri-O-methylmorindol CombinedFractions->PureCompound FinalPurification->PureCompound Characterization Spectroscopic Characterization (MS, NMR) PureCompound->Characterization

Caption: Workflow for the isolation of 1,5,15-Tri-O-methylmorindol.

Conclusion and Future Perspectives

The protocol detailed in this guide provides a robust and systematic approach for the isolation of 1,5,15-Tri-O-methylmorindol from plant sources. Adherence to these methodologies will enable researchers to obtain a high-purity sample of the target compound, which is a prerequisite for any subsequent biological or chemical investigations. The potential bioactivities of this unique anthraquinone warrant further exploration, and the availability of a pure standard will undoubtedly accelerate research in this area.

References

  • ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved January 23, 2026, from [Link]

  • Moodley, I., et al. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. African Journal of Pharmacy and Pharmacology, 5(13), 1581-1588.
  • ResearchGate. (n.d.). HPLC Chromatographic profiles of phytochemicals in noni blossoms. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved January 23, 2026, from [Link]

  • Locatelli, M., et al. (2018). Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Current Analytical Chemistry, 14(5), 416-429.
  • Guo, S., et al. (2011).
  • ResearchGate. (n.d.). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Retrieved January 23, 2026, from [Link]

  • Su, C., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta, 1082, 1-24.
  • Potterat, O., et al. (2007). Identification of TLC Markers and Quantification by HPLC-MS of Various Constituents in Noni Fruit Powder and Commercial Noni-Derived Products. Journal of Agricultural and Food Chemistry, 55(18), 7489-7494.
  • Deng, S., et al. (2021). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Antioxidants, 10(11), 1845.
  • Singh, D., & Singh, P. (2013). HPLC Separation of Anthraquinones from Rhubarbs.
  • Mondal, S., & Mandal, S. (2016). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Journal of Applied Pharmaceutical Science, 6(12), 195-204.
  • de Oliveira, A. P., et al. (2018). Assessment of Noni (Morinda citrifolia L.) Product Authenticity by Solid State Voltammetry. International Journal of Electrochemical Science, 13, 8982-8992.
  • Liu, Y., et al. (2014). Quantitative Determination of Bioactive Constituents in Noni Juice by High-performance Liquid Chromatography with Electrospray Ionization Triple Quadrupole Mass Spectrometry. Pharmacognosy Magazine, 10(Suppl 2), S364–S371.
  • Glavnik, V., et al. (2017). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. Molecules, 22(9), 1458.
  • Shahid, M., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles. CORE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442756, Morindone. Retrieved January 23, 2026, from [Link]

Sources

purification techniques for 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Multi-Step Purification of 1,5,15-Tri-O-methylmorindol

Abstract

1,5,15-Tri-O-methylmorindol, a methylated derivative of the natural anthraquinone morindone, is a molecule of significant interest for pharmacological research.[1] The biological evaluation of such compounds necessitates a high degree of purity to ensure that observed effects are attributable to the target molecule and not to synthetic impurities. This guide provides a comprehensive, multi-step strategy for the purification of 1,5,15-Tri-O-methylmorindol from a crude synthetic mixture. The workflow is logically structured to proceed from bulk impurity removal to fine polishing, employing sequential flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (Prep-HPLC). Each protocol is detailed with an emphasis on the underlying scientific principles, enabling researchers to adapt these methodologies to their specific needs.

Rationale and Strategic Overview

The purification of a synthetic product like 1,5,15-Tri-O-methylmorindol requires a strategy that can efficiently handle a diverse range of potential impurities. These may include unreacted starting material (morindone), partially methylated intermediates (mono- and di-methylated morindol), and byproducts from the methylation reaction.[2] A single purification technique is often insufficient to achieve the high purity (>98%) required for pharmacological studies.

Our recommended workflow is a sequential, three-stage process designed to systematically remove impurities based on their physicochemical properties.

  • Stage 1: Flash Column Chromatography. This initial step is designed for the rapid removal of major impurities that have significantly different polarities from the target compound. It is a high-capacity, moderate-resolution technique ideal for processing the entire crude reaction output.[3]

  • Stage 2: Recrystallization. Following chromatographic separation, recrystallization serves as an effective intermediate purification step. It leverages differences in solubility to selectively crystallize the target compound, leaving more soluble impurities behind in the mother liquor.[4] This technique is particularly adept at removing structurally similar impurities and can significantly enhance purity in a cost-effective manner.

  • Stage 3: Preparative HPLC. The final polishing step utilizes the high resolving power of preparative HPLC to separate any remaining trace impurities that are structurally and polarically very similar to 1,5,15-Tri-O-methylmorindol.[5][6] This ensures the final product meets the stringent purity requirements for biological assays.

Figure 1: Strategic workflow for the purification of 1,5,15-Tri-O-methylmorindol.

Stage 1 Protocol: Flash Column Chromatography

Flash chromatography is the cornerstone of initial purification, utilizing a stationary phase (silica gel) and a mobile phase to separate compounds based on polarity.[7] For anthraquinone derivatives, normal-phase chromatography is highly effective.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel (230-400 mesh) is chosen for its high surface area and excellent resolving power for moderately polar compounds like methylated anthraquinones.[3]

  • Sample Loading: Dry loading, where the crude product is pre-adsorbed onto silica, is recommended over liquid loading.[8] This prevents dissolution issues at the column head and promotes a more uniform sample band, leading to sharper peaks and better separation.

  • Mobile Phase: A gradient elution from a non-polar solvent (n-hexane) to a more polar solvent (ethyl acetate) is employed. This allows for the initial elution of non-polar byproducts, followed by the target compound, and finally, the more polar impurities like unreacted morindone.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of n-hexane:ethyl acetate. The ideal system should place the target compound, 1,5,15-Tri-O-methylmorindol, at an Rf value of approximately 0.25-0.35.[7]

  • Column Packing:

    • Select a column with a diameter appropriate for the sample size (a 100:1 ratio of silica:crude product by weight is a good starting point).

    • Prepare a slurry of silica gel in 100% n-hexane.

    • Pour the slurry into the column and use positive air pressure to pack it tightly and evenly, avoiding cracks or channels.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[8]

  • Column Loading & Elution:

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently cover with a layer of sand.

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase based on TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling:

    • Combine fractions containing the pure desired product.

    • Evaporate the solvent under reduced pressure to yield the partially purified 1,5,15-Tri-O-methylmorindol.

Table 1: Typical Flash Chromatography Parameters

Parameter Specification Rationale
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm) High surface area provides good resolution for preparative work.[3]
Mobile Phase Gradient: n-Hexane / Ethyl Acetate Allows for separation of compounds with a wide range of polarities.
Sample Loading Dry Loading (pre-adsorbed on silica) Ensures a narrow sample band and improves separation efficiency.[8]
Elution Mode Step-gradient or linear gradient Adaptable to the specific impurity profile of the crude mixture.

| Monitoring | TLC with UV visualization (254 nm / 365 nm) | Rapid and effective method for tracking the separation process. |

Stage 2 Protocol: Recrystallization

Recrystallization is a powerful purification technique that relies on the principle that a compound's solubility in a solvent increases with temperature.[4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound preferentially forms a crystalline lattice, excluding impurities which remain in the solution.

Causality Behind Experimental Choices:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[4] For methylated anthraquinones, a solvent system like ethanol/water or acetone/hexane can be effective.

  • Cooling Rate: Slow cooling is crucial. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification. Allowing the solution to cool to room temperature before moving to an ice bath promotes the growth of larger, purer crystals.

Step-by-Step Methodology:

  • Solvent Screening: In test tubes, test the solubility of a small amount of the partially purified product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room temperature and upon heating.

  • Dissolution: Place the material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional): If the solution is highly colored due to persistent impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Recrystallization_Process A Impure Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved B->C All solid dissolves D Slow Cooling to Room Temp. C->D E Crystal Formation D->E Purer solid crystallizes F Ice Bath Cooling E->F Maximize yield G Vacuum Filtration F->G Separate crystals H Wash with Cold Solvent G->H Remove mother liquor I Dry Crystals H->I

Figure 2: Step-wise protocol for the recrystallization process.

Stage 3 Protocol: Preparative HPLC

Preparative HPLC is the ultimate step for achieving high-purity compounds, offering the highest resolution to separate closely related structures.[9] The process involves scaling up a previously developed analytical HPLC method.[10]

Causality Behind Experimental Choices:

  • Column Chemistry: A reversed-phase C18 column is a versatile and robust choice for separating moderately non-polar compounds like 1,5,15-Tri-O-methylmorindol.

  • Mobile Phase Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can significantly improve peak shape by suppressing the ionization of any residual free hydroxyl or acidic functionalities, reducing peak tailing.

  • Loading: Overloading the column can lead to poor separation and loss of resolution. A loading study on the analytical column is first performed to determine the maximum sample amount that can be injected without compromising peak integrity, and this is then scaled geometrically for the preparative column.[10]

Step-by-Step Methodology:

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that provides baseline separation of the target peak from all impurities.

  • Scale-Up Calculation:

    • Scale the flow rate and injection volume from the analytical to the preparative column based on the column cross-sectional areas.

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)[10]

  • Sample Preparation:

    • Dissolve the recrystallized product in the initial mobile phase or a compatible solvent like DMSO.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the filtered sample.

    • Monitor the elution using a UV detector and collect the fraction corresponding to the 1,5,15-Tri-O-methylmorindol peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy, solvent-free solid.

Table 2: Example Preparative HPLC Parameters

Parameter Specification Rationale
Column Reversed-Phase C18, 10 µm, 21.2 x 250 mm Good balance of resolution and loading capacity for preparative scale.
Mobile Phase A Water + 0.1% Formic Acid (v/v) Aqueous phase; acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v) Organic phase for eluting the compound.
Gradient Optimized from analytical scale (e.g., 40-80% B) Ensures efficient elution and separation.
Flow Rate ~20 mL/min (scaled from analytical) Appropriate for the column diameter to maintain separation efficiency.[10]

| Detection | UV-Vis Diode Array Detector (DAD) | Allows monitoring at multiple wavelengths to ensure peak purity. |

Final Purity Assessment

The final purity of 1,5,15-Tri-O-methylmorindol must be confirmed. This is a critical self-validating step.

  • Analytical HPLC: Inject a small amount of the final product onto the developed analytical method. The chromatogram should show a single major peak, allowing for purity calculation (e.g., >98% by area normalization).

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure and absence of proton- or carbon-bearing impurities.

By following this structured, multi-step purification and validation workflow, researchers can confidently obtain high-purity 1,5,15-Tri-O-methylmorindol suitable for rigorous scientific investigation.

References

  • Title: Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. Source: PLOS One URL: [Link]

  • Title: Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. Source: Semantic Scholar URL: [Link]

  • Title: Scaling Small Molecule Purification Methods for HPLC. Source: Agilent URL: [Link]

  • Title: comparative studies on physicochemical properties of morinda citrifolia gel and ointment formulations. Source: ResearchGate URL: [Link]

  • Title: Purification of anthraquinone.
  • Title: Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Source: MDPI URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography. Source: Organic Syntheses URL: [Link]

  • Title: The Power of Preparative HPLC Systems. Source: Teledyne Labs URL: [Link]

  • Title: Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions. Source: Interchim – Blog URL: [Link]

  • Title: Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. Source: PMC - NIH URL: [Link]

  • Title: Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Source: PMC - NIH URL: [Link]

  • Title: Biosynthesis of coelulatin for the methylation of anthraquinone featuring HemN-like radical S-adenosyl-L-methionine enzyme. Source: PubMed URL: [Link]

  • Title: Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Source: MDPI URL: [Link]

  • Title: Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system. Source: PubMed URL: [Link]

  • Title: Purification: Tips for Flash Column Chromatography. Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. Source: Digital Commons@DePaul URL: [Link]

  • Title: (PDF) Morindone From Morinda Citrifolia as a Potential Antiproliferative Agent Against Colorectal Cancer Cell Lines. Source: ResearchGate URL: [Link]

  • Title: How to Purify an organic compound via recrystallization or reprecipitation? Source: ResearchGate URL: [Link]

  • Title: Preparative HPLC. Source: Gilson Learning Hub URL: [Link]

  • Title: Flash Column Chromatography Guide. Source: MIT OpenCourseWare URL: [Link]

  • Title: Methylated DNA immunoprecipitation. Source: Wikipedia URL: [Link]

  • Title: Functional chromatographic technique for natural product isolation. Source: PMC - NIH URL: [Link]

  • Title: Purification of CpG islands using a methylated DNA binding column. Source: PubMed URL: [Link]

  • Title: Anthraquinone : Organic synthesis. Source: YouTube URL: [Link]

  • Title: Optimized method for methylated DNA immuno-precipitation. Source: ResearchGate URL: [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone derivative found in species of the Morinda genus.[1][2] The method is designed for accuracy, precision, and specificity, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies in drug development. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, sample handling, and method validation in accordance with international guidelines.[3]

Introduction: The Significance of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a secondary metabolite identified as a methylated indole derivative and more specifically as an anthraquinone, 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone.[1][2] It is found in plants of the Rubiaceae family, notably Morinda citrifolia (Noni), a plant with a long history of use in traditional medicine.[1][4][5] Anthraquinones from Morinda species are known for a wide range of biological activities, including antioxidant and antimicrobial properties.[1][6] As interest in the therapeutic potential of these compounds grows, the need for reliable analytical methods to ensure their identity, purity, and concentration in various matrices becomes paramount. This HPLC method provides a crucial tool for the rigorous scientific investigation of 1,5,15-Tri-O-methylmorindol.

Principle of the Method: Reversed-Phase Chromatography

This method employs reversed-phase HPLC (RP-HPLC), a powerful technique for the separation of moderately polar to nonpolar compounds. The stationary phase is a nonpolar C18 (octadecylsilyl) silica-based column, while the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation of 1,5,15-Tri-O-methylmorindol is achieved based on its hydrophobic interactions with the C18 stationary phase. By carefully controlling the composition of the mobile phase, the analyte can be effectively resolved from other components in the sample matrix. Detection is performed using a UV-Vis detector, as the anthraquinone core of the molecule is expected to exhibit strong absorbance in the UV region.

Instrumentation and Materials

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

Chemicals and Reagents
  • 1,5,15-Tri-O-methylmorindol reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or ortho-phosphoric acid) (analytical grade)

  • Ammonium formate (or potassium dihydrogen phosphate) (analytical grade)

Detailed Experimental Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase A (Aqueous):

  • Prepare a 10 mM ammonium formate buffer by dissolving the appropriate amount of ammonium formate in HPLC-grade water.

  • Adjust the pH to 3.5 with formic acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase B (Organic):

  • Use 100% HPLC-grade acetonitrile.

Rationale: The acidic pH of the mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based column, leading to better peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of 1,5,15-Tri-O-methylmorindol reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Morinda citrifolia extract)
  • Accurately weigh 1 g of dried and powdered plant material.

  • Add 20 mL of methanol and extract by sonication for 30 minutes.[7]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Rationale: Methanol is an effective solvent for the extraction of anthraquinones from plant matrices.[7] Filtration is a critical step to remove particulate matter that could damage the HPLC column.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of 1,5,15-Tri-O-methylmorindol.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) B: Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70-30% B, 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm

Rationale: A gradient elution is employed to ensure the efficient separation of the target analyte from other compounds in the complex plant extract. A C18 column with standard dimensions is a versatile choice for this type of analysis.[8][9][10] The detection wavelengths of 254 nm and 280 nm are commonly used for the analysis of anthraquinones and related compounds.[10]

Method Validation

To ensure the reliability of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3]

System Suitability

Before each analytical run, the system suitability should be checked by injecting a standard solution multiple times. The following parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area and Retention Time RSD ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Inject the working standard solutions (1-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.[3]

Accuracy

Accuracy is determined by a recovery study.

  • Spike a known amount of 1,5,15-Tri-O-methylmorindol standard into a pre-analyzed sample at three different concentration levels (low, medium, and high).

  • Analyze the spiked samples in triplicate.

  • The recovery should be within 95-105%.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze six replicate injections of a standard solution on the same day.

  • Intermediate Precision: Repeat the analysis on three different days.

  • The RSD for both should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ/S)

  • LOQ = 10 x (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Analyze a blank sample (mobile phase), a placebo sample (sample matrix without the analyte), and a sample spiked with 1,5,15-Tri-O-methylmorindol.

  • The chromatograms should show no interfering peaks at the retention time of the analyte.

Data Presentation and Visualization

Workflow for HPLC Analysis of 1,5,15-Tri-O-methylmorindol

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup & System Suitability A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration & Quantification F->G H Method Validation G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of 1,5,15-Tri-O-methylmorindol.

Logical Relationship for Method Validation

Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_specificity Specificity cluster_system System Performance Linearity Linearity (r² ≥ 0.999) LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy (Recovery 95-105%) SystemSuitability System Suitability Precision Precision (RSD ≤ 2.0%) Specificity Specificity (No Interference)

Caption: Key parameters for the validation of the HPLC method.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of 1,5,15-Tri-O-methylmorindol. The detailed protocol for method development and validation ensures that the results obtained are accurate and reproducible, making this method a valuable tool for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

References

  • Docta Complutense. Development and Validation of an HPLC Method for the Quantification of Morin Flavonoid Encapsulated within PLGA Nanoparticles. Available at: [Link]

  • Kim, M., et al. (2021). Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). Molecules, 26(16), 4971. Available at: [Link]

  • MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Available at: [Link]

  • Emami, J., et al. (2005). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 999-1005. Available at: [Link]

  • Abdel-Aziz, O., et al. (2023). Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. Molecules, 28(11), 4496. Available at: [Link]

  • Patel, P. N., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(1), 49-53. Available at: [Link]

  • Al-Mugdadi, F. H., et al. (2018). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). JSM Chemistry, 6(1), 1055. Available at: [Link]

  • West, B. J., et al. (2011). Anthraquinone Content in Noni (Morinda citrifolia L.). Plant Foods for Human Nutrition, 66(3), 235-239. Available at: [Link]

  • Wikipedia. Morindone. Available at: [Link]

  • ResearchGate. Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). Available at: [Link]

  • PubChem. 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Available at: [Link]

  • Sagi, J., et al. (1985). Synthesis and characterization of oligodeoxynucleotides containing 4-O-methylthymine. Nucleic Acids Research, 13(15), 5433-5448. Available at: [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Quantification of Morin Flavonoid Encapsulated within PLGA Nanoparticles. Available at: [Link]

  • ResearchGate. Peaks resolution of the HPLC method: R > 1,5 Chromatograms. Available at: [Link]

  • ResearchGate. Chemical Components in Noni Fruits and Leaves (Morinda citrifolia L.). Available at: [Link]

  • MDPI. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Available at: [Link]

  • Brieflands. Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. Available at: [Link]

  • ResearchGate. The chemical composition and pharmacological activities of Morinda citrifolia. Available at: [Link]

Sources

Application Note: Structural Elucidation of 1,5,15-Tri-O-methylmorindol Using a Comprehensive NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural determination of natural products is a cornerstone of drug discovery and chemical biology. 1,5,15-Tri-O-methylmorindol, a putative anthraquinone derivative isolated from species such as Morinda citrifolia, presents a structural puzzle that is ideally solved through modern Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This application note provides a detailed, field-proven guide to the complete NMR-based structural elucidation of this class of molecule. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols and interpretation logic detailed herein are designed to be broadly applicable to other substituted anthraquinones and complex small molecules.

Introduction: The Challenge of Anthraquinone Scaffolds

Anthraquinones are a large class of aromatic compounds built on a 9,10-dioxoanthracene core.[3] Their rigid, often symmetric, and proton-deficient nature can pose significant challenges for structural analysis. While techniques like mass spectrometry provide an accurate molecular formula, they cannot definitively establish isomerism—the precise arrangement of substituents on the aromatic rings. NMR spectroscopy is the definitive tool for this purpose, providing unparalleled insight into the atom-by-atom connectivity of a molecule.[4][5]

This guide outlines a multi-tiered NMR strategy, employing one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments to systematically assemble the molecular structure of 1,5,15-Tri-O-methylmorindol.

Foundational Principles: The NMR Elucidation Strategy

Our approach is systematic. We begin by gathering basic information on the types and number of protons and carbons, then establish direct (one-bond) connections, and finally piece together the entire molecular puzzle using long-range correlations. This workflow ensures that each piece of evidence logically builds upon the last.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_2d Phase 2: 2D Correlation Scans cluster_analysis Phase 3: Structure Assembly SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_NMR ¹H NMR (Proton count & environment) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon count & type) H1_NMR->C13_NMR DEPT DEPT-135 (CH, CH₂, CH₃ multiplicity) C13_NMR->DEPT COSY ¹H-¹H COSY (Identify proton spin systems) DEPT->COSY Proceed to 2D if 1D data is clean HSQC ¹H-¹³C HSQC (Direct C-H attachment) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-range C-H connectivity) HSQC->HMBC Analysis Data Integration & Fragment Assembly HMBC->Analysis Integrate all datasets Structure Final Structure of 1,5,15-Tri-O-methylmorindol Analysis->Structure

Caption: NMR Structural Elucidation Workflow.

Experimental Protocols: A Self-Validating System

The following protocols are designed for a standard 500 or 600 MHz NMR spectrometer.[5] Optimization may be required based on sample concentration and instrument specifics.

Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample. A meticulous preparation protocol is non-negotiable.[6][7]

  • Analyte Purity: Ensure the isolated compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Mass: Accurately weigh 5-10 mg of 1,5,15-Tri-O-methylmorindol for a comprehensive suite of experiments. While ¹H NMR can be performed on less material, ¹³C and 2D experiments are less sensitive and benefit from higher concentrations.[8]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for moderately polar organic compounds. Use a volume of ~0.6 mL to achieve a sample height of 4-5 cm in a standard 5 mm NMR tube.[9]

  • Internal Standard: For precise chemical shift calibration, use an internal standard. Tetramethylsilane (TMS) is the universally accepted reference for organic solvents, defined as 0.00 ppm for both ¹H and ¹³C spectra.[10][11] The residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used as a secondary reference.[12][13]

  • Filtration: After dissolving the sample, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.

Data Acquisition Protocols

The following provides a robust set of acquisition parameters.

Protocol 1: ¹H NMR Spectroscopy

  • Purpose: To determine the number of unique proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and coupling patterns (neighboring protons).

  • Methodology:

    • Pulse Program: zg30 (standard 30-degree pulse).

    • Spectral Width (SW): 0-16 ppm.

    • Acquisition Time (AQ): ~3 seconds.

    • Relaxation Delay (D1): 2 seconds. A longer delay (5-7s) is crucial for accurate integration in quantitative NMR.[14]

    • Number of Scans (NS): 8-16.

Protocol 2: ¹³C and DEPT NMR Spectroscopy

  • Purpose: The ¹³C spectrum identifies all unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment reveals the multiplicity of each carbon, differentiating CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT spectra.

  • Methodology:

    • Pulse Program: zgpg30 for ¹³C; standard DEPT-135 pulse sequence.

    • Spectral Width (SW): 0-220 ppm.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, depending on concentration.

Protocol 3: 2D Homonuclear Correlation (¹H-¹H COSY)

  • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling). This reveals which protons are neighbors in a spin system.[15][16]

  • Methodology:

    • Pulse Program: cosygpqf (gradient-selected, phase-sensitive).

    • Number of Scans (NS): 2-4 per increment.

    • Increments: 256-512 increments in the F1 dimension.

Protocol 4: 2D Heteronuclear Correlation (¹H-¹³C HSQC & HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (one-bond J-coupling). It is a highly sensitive experiment for assigning protonated carbons.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons over 2, 3, and sometimes 4 bonds. Crucially, it maps correlations from protons to non-protonated (quaternary) carbons, connecting the fragments identified by COSY.[4][17]

  • Methodology (HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 (edited, with multiplicity information).

    • Number of Scans (NS): 2-8 per increment.

  • Methodology (HMBC):

    • Pulse Program: hmbcgplpndqf.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz, which is typical for 2- and 3-bond correlations.

    • Number of Scans (NS): 8-16 per increment.

Data Analysis and Structural Interpretation

Disclaimer: As no published NMR data for 1,5,15-Tri-O-methylmorindol exists, the following section uses representative data based on the closely related anthraquinone, damnacanthal, isolated from Morinda citrifolia, to illustrate the interpretation workflow.[18] The proposed structure is hypothetical.

Hypothetical Molecular Formula: C₁₈H₁₆O₆

Analysis of 1D NMR Spectra

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Proposed Assignment
12.28 s 1H 3-OH
10.47 s 1H 2-CHO
8.30 dd (J=8.0, 1.0 Hz) 1H H-8
8.25 dd (J=8.0, 1.0 Hz) 1H H-5
7.83 td (J=8.0, 1.0 Hz) 1H H-7
7.78 td (J=8.0, 1.0 Hz) 1H H-6
7.68 s 1H H-4
4.13 s 3H 1-OCH₃
3.95 s 3H 15-OCH₃ (hypothetical)

| 3.85 | s | 3H | 5-OCH₃ (hypothetical) |

  • ¹H Interpretation: The downfield signals (> 7.0 ppm) are characteristic of aromatic protons. The singlets at 12.28 ppm (chelated hydroxyl) and 10.47 ppm (aldehyde) are highly diagnostic. The three singlets between 3.8 and 4.2 ppm each integrating to 3H strongly suggest three methoxy groups.

Table 2: Representative ¹³C and DEPT-135 NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm DEPT-135 Proposed Assignment
194.3 CH 2-CHO
182.3 C C-10
180.5 C C-9
167.0 C C-1
166.9 C C-3
142.0 C C-4a
135.2 C C-8a
135.2 CH C-7
134.0 CH C-6
132.8 C C-10a
127.7 CH C-5
127.4 CH C-8
118.4 C C-2
118.0 C C-9a
113.4 CH H-4
65.0 CH₃ 1-OCH₃
56.5 CH₃ 15-OCH₃ (hypothetical)

| 56.3 | CH₃ | 5-OCH₃ (hypothetical) |

  • ¹³C Interpretation: The spectrum shows 18 distinct carbon signals, consistent with the hypothetical formula. Signals > 180 ppm are characteristic of the anthraquinone carbonyls (C-9, C-10). The DEPT-135 data confirms the number of CH, CH₂, and CH₃ groups.

Analysis of 2D NMR Spectra
  • COSY Analysis: The COSY spectrum would show a clear correlation between H-5, H-6, H-7, and H-8, confirming an unsubstituted aromatic ring. The absence of other correlations indicates the remaining protons (H-4, CHO) are isolated spin systems.

  • HSQC Analysis: This spectrum provides the definitive one-bond C-H connections as listed in the tables above (e.g., δH 8.30 correlates with δC 127.4).

  • HMBC Analysis: This is the final step in assembling the structure. Key long-range correlations would be used to place the substituents and connect the rings.

Caption: Key HMBC correlations for structural assembly.

  • Placing the Methoxy Group: The protons of the methoxy group at δH 4.13 would show a strong correlation to the quaternary carbon at δC 167.0 (C-1), confirming its position.

  • Connecting the Rings: The aromatic proton H-5 (δH 8.25) would show correlations to carbons in the adjacent ring, such as the carbonyl C-10 (δC 182.3), thereby linking the two aromatic systems across the quinone core.

  • Positioning Substituents: The isolated aromatic proton H-4 (δH 7.68) would show correlations to C-2, C-3, and C-10a, confirming its place adjacent to the substituted positions.

By systematically mapping all such HMBC correlations, the full, unambiguous structure of 1,5,15-Tri-O-methylmorindol can be confidently assigned.

Conclusion

This application note details a comprehensive and logically structured NMR workflow for the structural elucidation of complex natural products like 1,5,15-Tri-O-methylmorindol. By integrating a suite of 1D and 2D NMR experiments, researchers can move from a purified unknown to a fully validated chemical structure with high confidence. The causality-driven approach—understanding why each experiment is performed—is critical for troubleshooting and adapting these protocols to novel chemical scaffolds, forming the bedrock of modern natural product chemistry and drug development.

References

  • Kupče, Ē., & Claridge, T. D. (2017). A practical guide to the measurement of relaxation times for the non-specialist. Journal of Magnetic Resonance, 277, 84-91. [Link]

  • Abdullah, N. I., Taha, H., & Ahmat, N. (2018). Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Sains Malaysiana, 47(5), 903-909. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • IUPAC. (2008). Chemical Shift Referencing. NMR Facility, University of California, Santa Barbara. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Iowa. (n.d.). How to make an NMR sample. [Link]

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. National Center for Biotechnology Information. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Blinov, K. A., et al. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Phytochemistry Reviews, 2, 239-250. [Link]

  • Pawlus, A. D., & Su, B.-N. (2008). Anthraquinones from Morinda citrifolia Roots. Acta Poloniae Pharmaceutica, 65(4), 517-520. [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance chemical shift re-referencing. [Link]

  • Mphahamele, P. M., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55, 23-31. [Link]

  • University of Glasgow. (2019). Modern NMR Methods in the Structural Elucidation of Natural Products. Enlighten Theses. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(4), 232. [Link]

  • ResearchGate. (n.d.). Experimental, predicted, and literature data of the 1 H and 13 C NMR chemical shifts (ppm) of helminthosporin. [Link]

  • Lyčka, A. (1995). 1H, 13C and 15N NMR spectra of some anthracenedione phenylhydrazones. Dyes and Pigments, 29(1), 33-41. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]

  • University of Ottawa. (n.d.). Chemical shift referencing. [Link]

  • Akihisa, T., et al. (2005). New anthraquinone and iridoid from the fruits of Morinda citrifolia. Journal of Natural Medicines, 59(1), 38-41. [Link]

  • University of Iowa. (n.d.). How to make an NMR sample. [Link]

  • AESS Publications. (2021). Metabolomic Profiling of Morinda citrifolia Stem Bark from Different Geographical Areas using NMR and GCMS based-Metabolomics. Asian Journal of Environment & Ecology, 16(3), 26-36. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. [Link]

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Identity of a Methylated Anthraquinone

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone derivative. Its chemical structure, characterized by a tricyclic aromatic core and multiple methyl groups, makes it a subject of interest in natural product chemistry and drug discovery. The precise determination of its molecular weight and structural characterization are paramount for its identification in complex mixtures, such as plant extracts, and for elucidating its biosynthetic pathways and potential pharmacological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific analysis of such compounds.[1][2][3]

This application note provides a comprehensive guide to the mass spectrometric analysis of 1,5,15-Tri-O-methylmorindol. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, offer detailed, field-proven protocols for sample preparation and LC-MS/MS analysis, and present a predicted fragmentation pathway to aid in its structural elucidation. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid framework for their analytical workflows.

Predicted Mass Spectrometric Behavior of 1,5,15-Tri-O-methylmorindol

Given its chemical structure (C₁₈H₁₆O₆) and a molecular weight of 328.3 g/mol , 1,5,15-Tri-O-methylmorindol is well-suited for analysis by electrospray ionization (ESI) mass spectrometry. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[4][5] This allows for the unambiguous determination of the molecular weight.

Table 1: Predicted m/z Values for 1,5,15-Tri-O-methylmorindol

Ion SpeciesPredicted m/zNotes
[M+H]⁺329.0968Protonated molecule, expected in positive ion mode.
[M+Na]⁺351.0787Sodiated adduct, commonly observed in ESI.
[M-H]⁻327.0823Deprotonated molecule, expected in negative ion mode.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated or deprotonated molecule will undergo fragmentation. For O-methylated compounds like 1,5,15-Tri-O-methylmorindol, characteristic fragmentation patterns involve the neutral loss of methyl radicals (•CH₃), methanol (CH₃OH), and carbon monoxide (CO).[6][7][8] The fragmentation of the anthraquinone core is also expected.

Experimental Workflow: From Sample to Spectrum

A successful mass spectrometric analysis begins with meticulous sample preparation and a well-designed experimental workflow. The following diagram and protocols outline the key steps for the analysis of 1,5,15-Tri-O-methylmorindol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plant Material or Synthetic Product Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Homogenization Filtration Syringe Filtration (0.22 µm) Extraction->Filtration Dilution Dilution in Mobile Phase Filtration->Dilution LC_Separation Reverse-Phase HPLC (C18 Column) Dilution->LC_Separation Injection ESI Electrospray Ionization (Positive/Negative Mode) LC_Separation->ESI MS1 Full Scan MS (m/z 100-500) ESI->MS1 CID Collision-Induced Dissociation MS1->CID Precursor Ion Selection MS2 Product Ion Scan CID->MS2 Data_Acquisition Data Acquisition Software MS2->Data_Acquisition Spectrum_Interpretation Spectrum Interpretation Data_Acquisition->Spectrum_Interpretation Structure_Elucidation Structure Elucidation Spectrum_Interpretation->Structure_Elucidation

Caption: Experimental workflow for the LC-MS/MS analysis of 1,5,15-Tri-O-methylmorindol.

Protocol 1: Sample Preparation from Plant Material

This protocol is designed for the extraction of 1,5,15-Tri-O-methylmorindol from plant tissues, such as roots or leaves of Morinda species.[9][10][11]

  • Harvesting and Drying: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes. Lyophilize (freeze-dry) the material to remove water, which can interfere with extraction efficiency.

  • Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a cryogenic grinder. This increases the surface area for solvent extraction.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (HPLC grade) in water.

    • Vortex vigorously for 1 minute.

    • Sonciate for 30 minutes in a water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Filtration and Dilution:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Dilute the filtered extract 1:10 (or as needed) with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid).

Protocol 2: LC-MS/MS Method Parameters

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of 1,5,15-Tri-O-methylmorindol. Method optimization may be required depending on the specific instrumentation used.[12][13][14]

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 100 mm, 2.6 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase AWater with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient5% to 95% B over 15 minutesA standard gradient to elute a wide range of compounds.
Flow Rate0.3 mL/minSuitable for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLA typical injection volume to avoid column overloading.
Mass Spectrometry
Ionization ModeESI Positive and NegativeTo detect both [M+H]⁺ and [M-H]⁻ ions for comprehensive analysis.
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)Typical voltages for stable electrospray.
Gas Temperature325 °CTo aid in desolvation.
Gas Flow8 L/minTo facilitate droplet evaporation.
Nebulizer Pressure40 psiTo generate a fine spray.
MS1 Scan Rangem/z 100-500To cover the expected m/z of the parent ion and potential co-eluting compounds.
MS/MS
Precursor Ionm/z 329.1 (Positive), m/z 327.1 (Negative)The expected m/z of the protonated and deprotonated molecules.
Collision EnergyRamped (e.g., 10-40 eV)To obtain a range of fragment ions for structural elucidation.

Predicted Fragmentation Pathway

Understanding the fragmentation pathway of 1,5,15-Tri-O-methylmorindol is crucial for its confident identification. Based on the fragmentation of similar methylated anthraquinones and flavonoids, we propose the following pathway in positive ion mode.[6][7][8]

fragmentation_pathway cluster_fragments Predicted Fragments M_H [M+H]⁺ m/z 329.1 F1 m/z 314.1 ([M+H - •CH₃]⁺) M_H->F1 - •CH₃ F2 m/z 299.1 ([M+H - 2•CH₃]⁺) F1->F2 - •CH₃ F3 m/z 286.1 ([M+H - •CH₃ - CO]⁺) F1->F3 - CO F4 m/z 271.1 ([M+H - 2•CH₃ - CO]⁺) F2->F4 - CO

Caption: Predicted fragmentation pathway of protonated 1,5,15-Tri-O-methylmorindol.

The initial fragmentation event is likely the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a fragment ion at m/z 314.1. Subsequent losses of another methyl radical and/or carbon monoxide (CO) from the anthraquinone core would lead to the other observed fragment ions. The relative abundance of these fragments will depend on the collision energy used.

Conclusion and Best Practices

The mass spectrometric analysis of 1,5,15-Tri-O-methylmorindol is a powerful tool for its identification and characterization. By employing the protocols and understanding the predicted fragmentation behavior outlined in this application note, researchers can confidently analyze this compound in various matrices.

For trustworthy and reproducible results, it is essential to:

  • Use high-purity solvents and reagents: To minimize background noise and adduct formation.

  • Perform regular mass calibration: To ensure accurate mass measurements.

  • Include quality control samples: To monitor instrument performance and method reproducibility.

  • Optimize collision energy: To obtain informative MS/MS spectra for structural confirmation.

By adhering to these principles and the detailed methodologies provided, researchers can leverage the full potential of mass spectrometry in the exciting field of natural product research.

References

  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Journal of Natural Products. [Link]

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Mass Spectrometry for Natural Product Discovery. ResearchGate. [Link]

  • Mass Spectrometry in Natural Product Structure Elucidation. ResearchGate. [Link]

  • Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. LCGC International. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Pre-electrospray ionisation manifold methylation and post-electrospray ionisation manifold cleavage/ion cluster formation observed during electrospray ionisation of chloramphenicol in solutions of methanol and acetonitrile for liquid chromatography-mass spectrometry employing a commercial quadrupole ion trap mass analyser. PubMed. [Link]

  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. MDPI. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Identification and quantification of target metabolites combined with transcriptome of two rheum species focused on anthraquinone and flavonoids biosynthesis. Nature. [Link]

  • LCMS Analysis of Plant Extract. ResolveMass Laboratories Inc.. [Link]

  • Special Issue : Mass Spectrometry-Based Approaches in Natural Products Research. MDPI. [Link]

  • Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. PubMed. [Link]

  • Sample preparation for plant metabolomics. PubMed. [Link]

  • Electrospray Mass Spectrometry of Organometallic Compounds. ResearchGate. [Link]

  • LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves. PubMed Central. [Link]

  • Plant extraction for LC-MS Analysis v1. ResearchGate. [Link]

  • Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. MDPI. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. [Link]

  • The fragmentation pattern of AO in negative mode. ResearchGate. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed. [Link]

  • Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we. ResearchGate. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]

Sources

Application Note: A Validated Approach for the Quantitative Analysis of 1,5,15-Tri-O-methylmorindol using HPLC-DAD and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1,5,15-Tri-O-methylmorindol, a methylated anthraquinone found in plants such as Morinda citrifolia. Recognizing the growing interest in this compound for its potential pharmacological activities, this application note details two robust and validated analytical methods: a primary High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for routine quantification and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The protocols herein are grounded in established analytical principles for natural products and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.

Introduction and Scientific Rationale

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone derivative.[1][2] Anthraquinones are a major class of bioactive compounds present in various parts of the Morinda citrifolia (Noni) plant and are linked to a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[3] The methylation of the morindol core structure can significantly alter its physicochemical properties and biological activity. As research into the therapeutic potential of 1,5,15-Tri-O-methylmorindol advances, the need for a reliable and validated quantitative method becomes paramount for pharmacokinetic studies, quality control of herbal preparations, and drug development processes.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of natural products in complex matrices like plant extracts.[4] Coupling HPLC with Diode-Array Detection (DAD) allows for the assessment of peak purity and the selection of an optimal detection wavelength based on the analyte's UV-Vis spectrum. For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, offering precise quantification even at very low concentrations.[5][6]

This guide is structured to provide not just the procedural steps but also the scientific justification for key decisions in the analytical workflow, from sample preparation to method validation. The objective is to equip researchers with a self-validating system for the accurate quantification of 1,5,15-Tri-O-methylmorindol.

Physicochemical Properties and Analytical Considerations

Understanding the analyte's properties is crucial for method development.

  • Structure: A methylated anthraquinone.

  • Molecular Formula: C₁₈H₁₆O₆

  • Molecular Weight: 328.3 g/mol

  • UV-Vis Absorption: Anthraquinones typically exhibit strong absorption bands in the UV-Vis spectrum, generally between 220-350 nm and a weaker band around 400 nm.[7] A common wavelength for the quantification of various anthraquinones is 254 nm, which provides a good response for many compounds in this class.[8][9]

  • Polarity: As a methylated, relatively non-polar compound, 1,5,15-Tri-O-methylmorindol is well-suited for reversed-phase (RP) chromatography.

Experimental Workflow Overview

The overall process for the quantitative analysis of 1,5,15-Tri-O-methylmorindol is depicted below. This workflow ensures that the sample is appropriately prepared, chromatographically separated, and accurately quantified, with all steps validated for reliability.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Processing & Validation Sample Plant Material / Biological Matrix Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Filtration Syringe Filtration (0.45 µm) Extraction->Filtration HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quant Quantification (External Standard Calibration) HPLC_DAD->Quant LC_MSMS->Quant Validation Method Validation (ICH Q2) Quant->Validation

Caption: General workflow for the quantitative analysis of 1,5,15-Tri-O-methylmorindol.

Detailed Protocols

Protocol 1: Quantitative Analysis by HPLC-DAD

This protocol describes a validated reversed-phase HPLC method with diode-array detection, suitable for routine quality control and quantification in herbal extracts and formulations.

4.1.1. Materials and Reagents

  • 1,5,15-Tri-O-methylmorindol reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (or Orthophosphoric acid) (ACS grade or higher)

  • Syringe filters (0.45 µm, PTFE or Nylon)

4.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1,5,15-Tri-O-methylmorindol reference standard and dissolve in 10 mL of methanol in a volumetric flask.[10]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol. These will be used to construct the calibration curve.

  • Sample Preparation (from plant material):

    • Weigh 1 g of dried, powdered plant material into a flask.

    • Add 20 mL of methanol and perform extraction using sonication for 30 minutes or reflux for 1 hour.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[11]

4.1.3. Chromatographic Conditions

The choice of a C18 column is based on its wide applicability for separating moderately non-polar compounds like anthraquinones.[8][12][13] The mobile phase composition is selected to ensure adequate retention and sharp peak shapes. Acidification of the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, which is common in anthraquinones, leading to better peak symmetry.[12][14]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection DAD, 254 nm (scan range 200-450 nm to check peak purity)

4.1.4. Data Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration curve. The R² value should be >0.999.

  • Inject the prepared sample solutions.

  • Quantify the amount of 1,5,15-Tri-O-methylmorindol in the sample by interpolating its peak area from the calibration curve.

Protocol 2: High-Sensitivity Analysis by LC-MS/MS

This method is ideal for quantifying trace amounts of the analyte in complex matrices such as plasma or tissue extracts. It relies on the high selectivity of Multiple Reaction Monitoring (MRM).

4.2.1. Materials and Reagents

  • Same as Protocol 1, but with LC-MS grade solvents.

  • An internal standard (IS) is recommended for highest accuracy (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample).

4.2.2. Standard and Sample Preparation

  • Prepare calibration standards and quality control (QC) samples in the same matrix as the unknown samples (e.g., blank plasma) to account for matrix effects.

  • Sample preparation may require more rigorous cleanup, such as Solid-Phase Extraction (SPE) or liquid-liquid extraction, to remove interferences.[15]

4.2.3. LC-MS/MS Conditions

The use of Electrospray Ionization (ESI) is common for moderately polar to non-polar compounds. The positive ion mode is often suitable for molecules that can be protonated.

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 5500 or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for faster elution (e.g., 5-minute total run time)
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Q1 (Precursor Ion): 329.1 [M+H]⁺Q3 (Product Ion): To be determined by infusion of the reference standard. A common fragmentation pathway for methylated compounds involves the loss of methyl groups (CH₃).
MS Parameters Optimize source temperature, gas flows, and collision energy for the specific instrument.

Method Validation Protocol (ICH Q2(R1))

To ensure that the analytical method is suitable for its intended purpose, a full validation must be performed.[16][17] The following parameters must be assessed for both the HPLC-DAD and LC-MS/MS methods.

G Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation according to ICH Q2(R1).[18]

5.1. Protocol Steps for Validation

  • Specificity:

    • Rationale: To demonstrate that the signal measured is unequivocally from 1,5,15-Tri-O-methylmorindol and not from any other component (e.g., impurities, degradation products, matrix components).

    • Procedure: Analyze a blank matrix, a matrix spiked with the analyte, and a sample containing potential interferences. For the DAD method, check the peak purity using spectral analysis. The analyte peak should be well-resolved from other peaks.

  • Linearity:

    • Rationale: To establish the relationship between analyte concentration and the instrumental response.

    • Procedure: Analyze at least five concentrations across the expected range of the samples. Plot the response versus concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Range:

    • Rationale: To define the concentration interval over which the method is precise, accurate, and linear.

    • Procedure: The range is confirmed by the linearity, accuracy, and precision data.

  • Accuracy:

    • Rationale: To determine the closeness of the measured value to the true value.

    • Procedure: Perform a recovery study by spiking a blank matrix with known amounts of the analyte at three concentration levels (low, medium, high), with at least three replicates per level.[19]

    • Acceptance Criteria: Mean recovery should be within 98-102% for drug substance analysis.

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of 6 replicates at 100% of the test concentration, or 9 determinations across the specified range (3 concentrations, 3 replicates each) on the same day, with the same analyst and equipment.[16]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The results should remain within the acceptance criteria for precision and accuracy.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterHPLC-DAD MethodLC-MS/MS Method
Linearity (R²) ≥ 0.999≥ 0.995
Accuracy (% Rec) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)
Precision (% RSD) ≤ 2.0%≤ 15.0% (≤ 20% at LLOQ)
LOD ~0.1 µg/mL~0.1 ng/mL
LOQ ~0.5 µg/mL~0.5 ng/mL
Specificity No interference at analyte retention timeNo interference in MRM transition
Robustness Results remain within precision/accuracy limitsResults remain within precision/accuracy limits

Conclusion

The HPLC-DAD and LC-MS/MS methods detailed in this application note provide a robust framework for the reliable quantitative analysis of 1,5,15-Tri-O-methylmorindol. The HPLC-DAD method is well-suited for routine analysis and quality control where analyte concentrations are relatively high, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. Adherence to the comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the data generated is accurate, precise, and fit for purpose in research and drug development settings.

References

  • El-Seedi, H. R., El-Ghorab, D. M., El-Barbary, M. A., Zayed, M. F., Göransson, U., Larsson, S., & Verpoorte, R. (2009). Naturally occurring xanthones; latest investigations: isolation, structure elucidation and chemosystematic significance. Current medicinal chemistry, 16(20), 2581–2626. (URL: [Link])

  • Deng, S., West, B. J., Jensen, C. J., Basar, S., & Westendorf, J. (2009). Development and validation of an RP-HPLC method for the analysis of anthraquinones in noni fruits and leaves. Food Chemistry, 116(2), 505-508. (URL: [Link])

  • Yue, F., Zhang, Y. Q., Yan, K., & Long, J. J. (2018). UV–vis absorption spectra of the anthraquinone-type disperse reactive dye in different media. Journal of the Iranian Chemical Society, 15(7), 1599-1606. (URL: [Link])

  • Yıldırım Baştemur, G., Akpınar, R., Perçin Özkorucuklu, S., & Kır, E. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emodin, Rhein, Emodin, Chrysophanol and Physcion. European Journal of Science and Technology, (27), 972-984. (URL: [Link])

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • Kowluru, A., & Kowluru, R. A. (2018). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. MethodsX, 5, 1533–1540. (URL: [Link])

  • Pawlus, A. D., & Su, B. N. (2007). Identification of TLC Markers and Quantification by HPLC-MS of Various Constituents in Noni Fruit Powder and Commercial Noni-Derived Products. Journal of Agricultural and Food Chemistry, 55(1), 51-59. (URL: [Link])

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • Drawell Scientific. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (URL: [Link])

  • Tchimene, M. K., Nwaehujor, C. O., Ezenwali, M. O., Okoli, C. C., & Iwu, M. M. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 246. (URL: [Link])

  • Chen, X., Guo, J., & Li, X. (2003). Determination of aloe-emodin, rhein, emodin and chrysophanol in radix rhei by reversed phase high performance liquid chromatography. Chinese Journal of Pharmaceutical Analysis, 23(3), 173-175. (URL: [Link])

  • Gika, H. G., & Theodoridis, G. A. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 11(7), 416. (URL: [Link])

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • West, B. J., Deng, S., & Jensen, C. J. (2011). Anthraquinone Content in Noni (Morinda citrifolia L.). Journal of AOAC International, 94(6), 1735–1739. (URL: [Link])

  • Oregon Medical Laser Center. (n.d.). Anthraquinone Absorption Spectrum. (URL: [Link])

  • Sharma, A., & Sharma, R. (2019). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology, 8(3), 115-120. (URL: [Link])

  • Akay, C., & Sultan, Y. (2021). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Journal of Chromatographic Science, 59(9), 834-842. (URL: [Link])

  • Panichayupakaranant, P., & Kaewsuwan, S. (2007). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Chromatographic Science, 45(9), 603-606. (URL: [Link])

  • O'Brown, Z. O., & Corrêa, I. R. (2018). Detection of DNA Methylation in Genomic DNA by UHPLC-MS/MS. In Epigenetics Methods (pp. 121-133). Humana Press, New York, NY. (URL: [Link])

  • Thulstrup, E. W., & Michl, J. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, 39a, 733-743. (URL: [Link])

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. (URL: [Link])

  • Zhang, X., Wang, Y., & Li, S. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Molecules, 28(12), 4768. (URL: [Link])

  • Al-Shabib, N. A., & Husain, F. M. (2022). Simultaneous Estimation of Rhein and Aloe-Emodin in Traditional and Ultrasound-Based Extracts of Rheum palmatum L. (Rhubarb) Using Sustainable Reverse-Phase and Conventional Normal-Phase HPTLC Methods. Molecules, 27(11), 3469. (URL: [Link])

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. (URL: [Link])

  • Organomation. (n.d.). HPLC Sample Preparation. (URL: [Link])

  • Song, L., & Ross, S. A. (2006). DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards. Analytical Biochemistry, 358(1), 107-115. (URL: [Link])

  • Al-Jasass, F. M. (2014). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). JSM Chemistry, 2(2), 1012. (URL: [Link])

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. (URL: [Link])

  • Mtoz Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. (URL: [Link])

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. (URL: [Link])

Sources

Application Notes & Protocols: A Researcher's Guide to In Vitro Antioxidant Profiling of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro antioxidant potential of 1,5,15-Tri-O-methylmorindol. This compound is a naturally occurring anthraquinone derivative found in plants of the Morinda genus, such as Morinda citrifolia (Noni).[1] While the parent compound, morindol, has been investigated for its biological activities, the specific antioxidant profile of this tri-O-methylated analog remains largely unexplored.[2] This document outlines detailed, step-by-step protocols for a panel of robust antioxidant assays, including DPPH, ABTS, FRAP, and ORAC. Beyond procedural instructions, this guide delves into the mechanistic rationale behind each assay, strategies for ensuring data integrity, and a framework for interpreting the results in the context of the unique chemical structure of 1,5,15-Tri-O-methylmorindol.

Introduction: Scientific & Structural Context

1.1. The Anthraquinone Scaffold and Antioxidant Potential

Anthraquinones are a class of aromatic compounds structurally based on anthracene. Their biological activities are diverse and significantly influenced by the type and position of substituents on their core structure.[3][4] Many anthraquinones are known to possess antioxidant properties, which are often attributed to the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[5][6] The antioxidant mechanism of anthraquinones can be complex, involving scavenging of various reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂•⁻).[5]

1.2. 1,5,15-Tri-O-methylmorindol: A Novel Derivative

1,5,15-Tri-O-methylmorindol (Chemical Formula: C₁₈H₁₆O₆, Molecular Weight: 328.3 g/mol ) is a derivative of morindol where three hydroxyl groups have been replaced by methoxy groups.[1][2] This methylation significantly alters the molecule's electronic and steric properties.

  • Electronic Effects: Methylation of hydroxyl groups eliminates their ability to donate hydrogen atoms, a primary mechanism for radical scavenging in many phenolic antioxidants.[6] However, the methoxy groups are electron-donating, which can increase the electron density of the aromatic ring system. This may enhance the molecule's ability to participate in single electron transfer (SET) reactions, another important antioxidant mechanism.

  • Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule. This could influence its solubility and interaction with different assay components and biological membranes.

Given these structural modifications, it is crucial to employ a battery of antioxidant assays that probe different mechanisms of action to build a comprehensive profile of this compound's potential.

Foundational Concepts: Selecting the Right Assays

No single assay can fully capture the total antioxidant capacity of a compound. Therefore, a multi-mechanistic approach is essential for a thorough investigation. This guide focuses on four complementary assays that are widely accepted in the field.[7][8]

  • DPPH & ABTS Assays: These assays are based on the ability of an antioxidant to scavenge stable free radicals. They are excellent for assessing hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺). It is purely a measure of SET ability.

  • ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS. This assay is based on the HAT mechanism.[9]

The combination of these assays will provide a well-rounded view of the antioxidant capabilities of 1,5,15-Tri-O-methylmorindol.

Detailed Experimental Protocols

3.1. General Preparations & Best Practices

  • Solvent Selection: Due to its predicted increased lipophilicity, 1,5,15-Tri-O-methylmorindol should be dissolved in a high-purity organic solvent such as DMSO or ethanol. It is critical to run solvent controls in all assays to account for any potential interference.

  • Standard Compound: Trolox (a water-soluble analog of Vitamin E) should be used as the standard reference compound in all assays to allow for comparison and expression of antioxidant capacity in a standardized unit (Trolox Equivalents, TE).

  • Microplate Reader: All protocols are optimized for a 96-well microplate format for high-throughput analysis. A spectrophotometer or multi-mode plate reader capable of absorbance and fluorescence measurements is required.

  • Replicates: All samples, standards, and controls should be run in at least triplicate to ensure statistical validity.

3.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Add 100 µL DPPH to 100 µL Sample/Standard/Blank in 96-well plate DPPH_Sol->Mix Sample_Prep Prepare Serial Dilutions of Test Compound & Trolox Sample_Prep->Mix Incubate Incubate 30 min in the dark at RT Mix->Incubate Mix well Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: DPPH Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark.

    • Prepare a stock solution of 1,5,15-Tri-O-methylmorindol (e.g., 10 mM in DMSO).

    • Prepare a stock solution of Trolox (e.g., 1 mM in methanol).

  • Assay Procedure: [12]

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound and Trolox standard. For the blank, add 100 µL of the solvent.

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the test compound and Trolox.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot.

3.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue/green ABTS•+ radical cation. Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Workflow Diagram:

ABTS_Workflow cluster_prep Radical Generation (12-16h prior) cluster_assay Assay Execution cluster_analysis Data Analysis Mix_ABTS Mix 7 mM ABTS with 2.45 mM Potassium Persulfate Incubate_ABTS Incubate in dark at RT for 12-16h Mix_ABTS->Incubate_ABTS Dilute_ABTS Dilute ABTS•+ solution with Phosphate Buffer to Abs ~0.7 at 734 nm Incubate_ABTS->Dilute_ABTS Mix Add 200 µL diluted ABTS•+ to 5 µL Sample/Standard/Blank Dilute_ABTS->Mix Incubate Incubate 5 min at RT Mix->Incubate Mix well Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot TEAC Calculate TEAC Value Plot->TEAC

Caption: ABTS Assay Workflow.

Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[13]

    • Working Solution: Before use, dilute the ABTS•+ stock solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Assay Procedure: [14]

    • In a 96-well microplate, add 5 µL of various concentrations of the test compound, Trolox standard, or solvent blank.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Mix for 5 minutes on a shaker.[14]

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for the test compound by the slope of the curve for Trolox.

3.4. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[15][16]

Workflow Diagram:

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Acetate 300 mM Acetate Buffer (pH 3.6) Mix_FRAP Mix Acetate, TPTZ, FeCl3 (10:1:1, v/v/v) Acetate->Mix_FRAP TPTZ 10 mM TPTZ in 40 mM HCl TPTZ->Mix_FRAP FeCl3 20 mM FeCl3 FeCl3->Mix_FRAP Warm Warm FRAP reagent to 37°C Mix_FRAP->Warm Mix Add 180 µL FRAP reagent to 20 µL Sample/Standard/Blank Warm->Mix Incubate Incubate 15 min at 37°C Mix->Incubate Mix well Read Measure Absorbance at 593 nm Incubate->Read Calculate Calculate Fe(II) Equivalents from Standard Curve Read->Calculate Standard_Curve Create FeSO4 Standard Curve Standard_Curve->Calculate

Caption: FRAP Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with distilled water.[17]

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[17]

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in distilled water.[17]

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[17]

  • Assay Procedure: [16][18]

    • Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).

    • In a 96-well plate, add 20 µL of the test compound, standard, or blank.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 15 minutes.[15]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

    • Use the standard curve to determine the FRAP value of the test sample, expressed as µM Fe(II) equivalents.

3.5. ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the oxidative degradation of a fluorescent probe (fluorescein) after being mixed with a free-radical generator (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve. A greater area indicates higher antioxidant protection.[9][19]

Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (in Plate Reader) cluster_analysis Data Analysis Fluorescein Prepare Fluorescein Working Solution Mix1 Add 150 µL Fluorescein & 25 µL Sample/Standard/Blank Fluorescein->Mix1 AAPH Prepare AAPH Solution (Free Radical Initiator) Inject Inject 25 µL AAPH to start reaction AAPH->Inject Sample_Prep Prepare Serial Dilutions of Test Compound & Trolox Sample_Prep->Mix1 Incubate Incubate 30 min at 37°C Mix1->Incubate Incubate->Inject Read Read Fluorescence every 2 min for 120 min (Ex: 485, Em: 520) Inject->Read AUC Calculate Area Under the Curve (AUC) for each well Read->AUC Net_AUC Calculate Net AUC (AUC_sample - AUC_blank) AUC->Net_AUC Plot Plot Net AUC vs. Trolox Concentration Net_AUC->Plot Calculate_TE Calculate ORAC Value (µmol TE/g) Plot->Calculate_TE

Caption: ORAC Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution and dilute with 75 mM phosphate buffer (pH 7.4) immediately before use.[19]

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[19]

  • Assay Procedure: [20][21][22]

    • In a black 96-well microplate, add 25 µL of the test compound, Trolox standard, or blank.

    • Add 150 µL of the fluorescein working solution to all wells. Mix and incubate for 30 minutes at 37°C in the plate reader.

    • After incubation, inject 25 µL of the AAPH solution into each well using the plate reader's injector to start the reaction.

    • Immediately begin recording the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for up to 120 minutes.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Calculate the ORAC value of the test compound from the Trolox standard curve and express the results as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Data Presentation and Interpretation

For clarity and comparative purposes, the results from these assays should be summarized in a structured table.

Table 1: Summary of In Vitro Antioxidant Activity of 1,5,15-Tri-O-methylmorindol

AssayParameterResult (Test Compound)Result (Positive Control - Trolox)
DPPH Scavenging IC₅₀ (µM)[Insert Value][Insert Value]
ABTS Scavenging TEAC (µmol TE/µmol)[Insert Value]1.0
FRAP FRAP Value (µmol Fe(II)/µmol)[Insert Value][Insert Value]
ORAC ORAC Value (µmol TE/µmol)[Insert Value]1.0

Interpreting the Results:

  • High DPPH/ABTS activity with low FRAP activity: This would suggest that the compound primarily acts via a hydrogen atom transfer (HAT) mechanism. However, given the methylated hydroxyls, this is less likely.

  • High FRAP activity: A strong result in the FRAP assay would indicate potent electron-donating capabilities, suggesting a single electron transfer (SET) mechanism is dominant. This is a plausible outcome for 1,5,15-Tri-O-methylmorindol due to the electron-donating methoxy groups.

  • High ORAC activity: This indicates a strong capacity to quench peroxyl radicals, a biologically relevant activity.

  • Comparing IC₅₀ values: In the DPPH assay, a lower IC₅₀ value indicates higher antioxidant activity.[23]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro antioxidant characterization of 1,5,15-Tri-O-methylmorindol. By employing a multi-assay approach, researchers can gain a nuanced understanding of its potential mechanisms of action. The results from these assays will serve as a critical foundation for further studies, including investigation in cellular models to assess bioavailability, metabolism, and efficacy in a more complex biological context. The unique structural modifications of this compound warrant a thorough investigation to unlock its potential as a novel antioxidant agent.

References

  • Re, R., Pellegrini, N., Proteggente, A., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Retrieved from [Link]

  • Tilahun, S., Paramasivam, K., & Cheema, M. (2020). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Ethiopian Journal of Health Sciences.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Wang, Y., et al. (2023).
  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Yen, G. C., Duh, P. D., & Chuang, D. Y. (2000). Antioxidant activity of anthraquinones and anthrone. Food chemistry, 70(4), 437-441.
  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Nurjanah, S., et al. (2016). Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. Pharmacognosy Journal, 8(5).
  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Lazzé, M. C., et al. (2003). Antioxidant and radical scavenging effects of anthraquinones and anthrones. Free Radical Biology and Medicine, 34(10), 1332-1339.
  • Elara Scientific. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Journal of agricultural and food chemistry, 49(10), 4619-4626.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Marina, Z., & Noriham, A. (2014). Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. International Food Research Journal, 21(5), 1925-1929.
  • MDPI. (2024). Solvent Fractionation and LC-MS Profiling, Antioxidant Properties, and α-Glucosidase Inhibitory Activity of Bombyx batryticatus. Retrieved from [Link]

  • National Institutes of Health. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence.
  • PubMed. (2023). Polyphenolic profile and antioxidant properties of Momordica charantia L. 'Enaja' cultivar grown in Romania. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF)
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

Sources

Application Note & Protocols: Antimicrobial Susceptibility Testing of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone derivative that has been identified in plants such as Morinda citrifolia (Noni).[1][2] The genus Morinda is well-documented for its traditional medicinal uses, with modern research confirming the antimicrobial properties of its extracts against a range of pathogens.[3][4][5] Furthermore, the broader class of anthraquinones has been shown to possess significant antibacterial activity, often by disrupting bacterial cell walls or inhibiting essential metabolic pathways.[6][7] This context provides a strong rationale for the systematic evaluation of 1,5,15-Tri-O-methylmorindol as a potential novel antimicrobial agent.

This guide provides a comprehensive framework for determining the antimicrobial susceptibility profile of 1,5,15-Tri-O-methylmorindol. It is designed for researchers in drug discovery and microbiology, offering both preliminary screening methods and quantitative assays. The protocols are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and scientific validity.[8][9]

Scientific Principles & Strategic Considerations

Core Concepts: MIC and MBC

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an agent that affects a microorganism. The two key metrics are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[10] This is the most common measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing from the MIC assay to an antibiotic-free medium.[11] An MBC provides deeper insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

A Two-Tiered Testing Strategy

For a novel compound like 1,5,15-Tri-O-methylmorindol, a two-tiered approach is scientifically robust and resource-efficient:

  • Tier 1: Qualitative Screening (Disk Diffusion): This provides a rapid, low-cost assessment of whether the compound has any activity against a panel of microorganisms.[11] It is an excellent method for initial lead identification.[12]

  • Tier 2: Quantitative Analysis (Broth Microdilution): This method yields a precise MIC value, which is the gold-standard for quantifying antimicrobial potency and is essential for further drug development studies.[10][13]

Critical Considerations for Natural Products

Testing natural products presents unique challenges that must be addressed to ensure data accuracy.[14]

  • Solubility: 1,5,15-Tri-O-methylmorindol, like many anthraquinones, is expected to be lipophilic with poor aqueous solubility.[15] To overcome this, a stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is a potent aprotic solvent that can solubilize a wide range of nonpolar compounds. However, DMSO itself can exhibit antimicrobial properties at concentrations >2%. Therefore, the final concentration of DMSO in the assay wells must be kept at a non-inhibitory level (typically ≤1%) and a solvent control must be included to validate that the observed activity is due to the compound, not the solvent.[16]

  • Colorimetric Interference: As an anthraquinone derivative, the compound may be colored. This can interfere with visual or spectrophotometric assessment of bacterial growth.

    • Validation: It is crucial to run a control well containing only the compound in broth (no bacteria) at the highest concentration tested. This allows the researcher to observe any inherent color or precipitation, providing a baseline for comparison when reading the final results.[11]

Protocol 1: Preliminary Screening via Disk Diffusion

This protocol follows the principles of the Kirby-Bauer test, adapted for a novel compound.[13][17] It provides a qualitative assessment of antimicrobial activity.

Step-by-Step Methodology
  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth (TSB) to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

    • Causality: Standardizing the inoculum density is the most critical step for reproducibility. A lighter inoculum can lead to falsely large zones of inhibition, while a heavier inoculum can result in falsely small or absent zones.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° after each application to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

    • Causality: MHA is the recommended medium as it supports the growth of most common pathogens, has good batch-to-batch reproducibility, and its composition does not readily inhibit common antimicrobials.[18]

  • Preparation and Application of Disks:

    • Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in DMSO (e.g., 10 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the stock solution to sterile blank paper disks (6 mm diameter). This yields a disk with 100 µg of the compound. Allow the solvent to fully evaporate in a sterile environment.

    • Using sterile forceps, place the prepared disk onto the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

    • Place a positive control disk (e.g., ciprofloxacin, 5 µg) and a negative control disk (DMSO-only) on the same plate.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).[19]

    • Interpretation: The presence of a clear zone of inhibition around the compound disk indicates antimicrobial activity. The size of the zone gives a preliminary, qualitative indication of its potency compared to the positive control. The absence of a zone around the DMSO disk confirms the solvent is not interfering.

Protocol 2: Quantitative MIC Determination via Broth Microdilution

This protocol is the definitive method for quantifying the antimicrobial potency of 1,5,15-Tri-O-methylmorindol and is based on the CLSI M07 guidelines.[20]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Analysis stock 1. Prepare Compound Stock in 100% DMSO (e.g., 1280 µg/mL) serial_dilution 4. Perform 2-Fold Serial Dilution of Compound across Plate (e.g., 64 to 0.125 µg/mL) stock->serial_dilution inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard, then dilute 1:150) inoculate 6. Inoculate Wells with Prepared Bacterial Suspension inoculum->inoculate media 3. Aliquot Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilution controls 5. Add Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) - Solvent Control (DMSO only) serial_dilution->controls controls->inoculate incubate 7. Incubate Plate (35°C for 18-24 hours) inoculate->incubate read_mic 8. Read MIC: Lowest concentration with no visible bacterial growth incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Compound Stock: Prepare a stock solution of 1,5,15-Tri-O-methylmorindol in 100% DMSO at a concentration 20 times the highest desired final concentration (e.g., for a top concentration of 64 µg/mL, prepare a 1280 µg/mL stock).

    • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Causality: Using CAMHB is critical. The presence of physiological concentrations of calcium and magnesium ions is essential as their levels can significantly affect the activity of certain classes of antimicrobials.

  • Assay Plate Setup (96-Well Format):

    • Add 100 µL of CAMHB to wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 190 µL of CAMHB to well 1. Add 10 µL of the compound stock solution (1280 µg/mL) to well 1 and mix. This creates the starting concentration of 64 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Setup Controls (Critical for Validation):

      • Well 11 (Growth Control): 100 µL of CAMHB only (no compound).

      • Well 12 (Sterility Control): 100 µL of CAMHB only (no compound, no bacteria).

      • Solvent Control: In a separate well, add the highest concentration of DMSO used in the assay (e.g., 1%) to CAMHB to ensure it does not inhibit growth.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each test well is now 110 µL (or 100 µL if using a different dilution scheme).

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • After incubation, visually inspect the plate. The Growth Control (Well 11) should be turbid, and the Sterility Control (Well 12) should be clear.

    • The MIC is the lowest concentration of 1,5,15-Tri-O-methylmorindol at which there is no visible growth (i.e., the first clear well).[10]

Data Presentation & Interpretation

Quantitative results from the broth microdilution assay should be summarized in a clear, tabular format. Since no clinical breakpoints exist for novel compounds, data is presented as direct MIC values.[15]

Table 1: Example Antimicrobial Activity Profile of 1,5,15-Tri-O-methylmorindol

Test Organism (ATCC Strain)Gram Stain1,5,15-Tri-O-methylmorindol MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive80.5
Enterococcus faecalis (ATCC 29212)Positive161
Escherichia coli (ATCC 25922)Negative320.015
Pseudomonas aeruginosa (ATCC 27853)Negative>640.5
Candida albicans (ATCC 90028)N/A (Fungus)>64N/A

Note: Data are hypothetical and for illustrative purposes only.

Interpretation:

  • The hypothetical data suggest that 1,5,15-Tri-O-methylmorindol has moderate activity against Gram-positive bacteria (S. aureus, E. faecalis).

  • Activity is lower against the Gram-negative bacterium E. coli and absent against P. aeruginosa at the concentrations tested. This is a common pattern for natural products, as the outer membrane of Gram-negative bacteria can act as an effective permeability barrier.

  • The compound shows no activity against the tested fungal species.

  • The MIC values are significantly higher than the positive control antibiotic (Ciprofloxacin), which is expected for an early-stage discovery compound.

References

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Bubonja-Sonje, M., Knežević, S., & Abram, M. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 71(4), 300-311. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • Shynu, M., et al. (2024). In vitro antibacterial activity of Morinda citrifolia extracts against eight pathogenic bacteria species. Heliyon, 10(20), e31006. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • An, T., et al. (2020). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Advances, 10(41), 24658-24679. Retrieved from [Link]

  • O'Donnell, G., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(14), 4584. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • Maslov, M. A., et al. (2022). Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. International Journal of Molecular Sciences, 23(2), 957. Retrieved from [Link]

  • Noviana, R., et al. (2021). Antimicrobial Activity of Morinda citrifolia L. Asian Journal of Pharmaceutical Research and Development, 9(1). Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • SlideShare. (n.d.). Antimicrobial techniques for natural products. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • G. D'Arrigo, M., et al. (2022). Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. Pharmaceutics, 14(11), 2495. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Noviana, R., et al. (2021). Antimicrobial Activity of Morinda citrifolia L. Asian Journal of Pharmaceutical Research and Development, 9(1), 77-80. Retrieved from [Link]

  • ResearchGate. (2018). Antimicrobial effect against oral bacteria on bioactive compounds in a high-pressure enzymatic Prunus mume extract. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • ResearchGate. (2023). Strategies to Improve Antimicrobial Activity of Natural Products: Approaches and Challenges. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Journal of Clinical Microbiology, 44(3), 969-974. Retrieved from [Link]

  • Frontiers. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2014). Antimicrobial activities of hydroethanolic extract of Morinda citrifolia fruit. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. Antibiotics, 11(1), 93. Retrieved from [Link]

  • Google Patents. (n.d.). US4101520A - Methylated, methylolated melamine composition.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Microbe Investigations. (2024). Challenges in Developing Disinfectants with Natural Ingredients. Retrieved from [Link]

  • MDPI. (2018). Characterization of the Antibacterial Activity of Quinone-Based Compounds Originating from the Alnumycin Biosynthetic Gene Cluster of a Streptomyces Isolate. Retrieved from [Link]

  • El-Kholy, A. W., et al. (2022). A Pilot Study on the Effect of Thyme Microemulsion Compared with Antibiotic as Treatment of Salmonella Enteritidis in Broiler. Evidence-Based Complementary and Alternative Medicine, 2022, 9722359. Retrieved from [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Expert Review of Anti-infective Therapy, 17(9), 687-703. Retrieved from [Link]

  • Frontiers. (2022). Antimicrobial activity of natural products against MDR bacteria: A scientometric visualization analysis. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Exploring the Antimicrobial Mechanism of Morinda citrifolia: An Integrated Phytochemical and Molecular Docking Approach. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE]. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating the Biological Activity of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone derivative isolated from the roots of Morinda citrifolia (Noni). The Morinda genus has a rich history in traditional medicine, with extracts being utilized for their anti-inflammatory, anti-cancer, and anti-diabetic properties. While the bioactivity of crude extracts is well-documented, the precise contribution of individual components like 1,5,15-Tri-O-methylmorindol remains an active area of investigation. Preliminary evidence suggests that this compound may possess significant antioxidant and cytomodulatory activities, making it a compelling candidate for further pharmacological evaluation.

This comprehensive guide provides a suite of robust, cell-based assays designed to elucidate the biological activity of 1,5,15-Tri-O-methylmorindol. These protocols are tailored for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Section 1: Foundational Assays for Cytotoxicity and Cell Viability

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability. This information is crucial for identifying a therapeutic window and for distinguishing between targeted anti-proliferative effects and general cytotoxicity.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (i.e., viable) cells.

Protocol: MTT Assay for Cell Viability

Materials:

  • 1,5,15-Tri-O-methylmorindol (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., HeLa, MCF-7) or normal cell line (e.g., fibroblasts)[3]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1,5,15-Tri-O-methylmorindol in culture medium.

    • Carefully remove the medium from the wells and replace with 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.[1]

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the % viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Expert Insights:

  • Compound Interference: Natural products can sometimes directly reduce MTT, leading to false-positive results.[4] It is crucial to run a control with the compound and MTT in cell-free medium to check for any direct reaction.

  • Solvent Toxicity: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

Section 2: Investigating the Induction of Apoptosis

Should 1,5,15-Tri-O-methylmorindol demonstrate anti-proliferative effects, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.

Principle of Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect this event. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells with intact membranes. Therefore:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[6]

  • Annexin V- / PI+ : Necrotic cells

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated cells

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with 1,5,15-Tri-O-methylmorindol at the desired concentrations and for the appropriate time.

    • Harvest both adherent and suspension cells and pool them.

    • Centrifuge and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

Data Interpretation:

The data is typically presented as a quadrant plot, allowing for the quantification of the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Section 3: Assessing Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Macrophages are key players in the inflammatory response, and their activation leads to the production of pro-inflammatory mediators like nitric oxide (NO).

Principle of the Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[7] The assay involves a two-step diazotization reaction where nitrite reacts with Griess reagents to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol: Nitric Oxide Measurement in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent Kit

  • Sodium nitrite (for standard curve)

  • Cell culture medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of 1,5,15-Tri-O-methylmorindol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

    • Incubate for 24 hours.

  • Griess Assay:

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using serial dilutions of sodium nitrite.

Data Analysis:

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. A reduction in nitrite levels in the presence of 1,5,15-Tri-O-methylmorindol indicates potential anti-inflammatory activity.

Expert Insights:

  • Assay Limitations: The Griess assay can be affected by interfering substances in the culture medium.[8] It's also an indirect measure of NO. For more direct and sensitive detection, other methods like NO-specific electrodes or chemiluminescence can be considered.[9]

Section 4: Delving into the Mechanism of Action

To gain a deeper understanding of how 1,5,15-Tri-O-methylmorindol exerts its effects, it is essential to investigate its impact on key cellular signaling pathways.

Western Blot Analysis of Inflammatory and Apoptotic Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation or inhibition of signaling pathways.

Target Proteins of Interest:

  • Inflammation:

    • NF-κB (p65): A master regulator of inflammation. Its translocation to the nucleus indicates pathway activation.

    • COX-2: An enzyme responsible for the production of pro-inflammatory prostaglandins.

  • Apoptosis:

    • Caspase-3 (cleaved): A key executioner caspase in the apoptotic cascade.

    • Bcl-2 and Bax: Pro- and anti-apoptotic proteins, respectively. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.

Protocol: Western Blotting

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Treat cells as described in previous protocols.

    • Lyse cells in RIPA buffer and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash again and add the chemiluminescent substrate.

  • Detection:

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

ELISA for Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the secretion of cytokines into the cell culture supernatant.

Target Cytokines:

  • TNF-α and IL-6: Key pro-inflammatory cytokines.

Protocol: Cytokine ELISA

Procedure:

  • Sample Collection: Collect cell culture supernatants from treated and control cells.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for color development.

  • Data Analysis: Quantify the cytokine concentration by comparing the absorbance of the samples to a standard curve.

Section 5: Assessing Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. Natural products are a rich source of antioxidants.

Principle of the DCFDA Assay

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS. DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol: Intracellular ROS Measurement

Materials:

  • DCFDA reagent

  • Cell culture medium without phenol red

  • Oxidative stress inducer (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Pre-treat cells with 1,5,15-Tri-O-methylmorindol.

  • DCFDA Staining and ROS Induction:

    • Load the cells with DCFDA solution and incubate.

    • Induce oxidative stress with an agent like H₂O₂.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Expert Insights:

  • Autofluorescence: Natural products can exhibit intrinsic fluorescence, which may interfere with the assay.[10] It is important to include a control of cells treated with the compound alone (without DCFDA) to measure any background fluorescence.

Data Presentation and Visualization

Quantitative Data Summary
AssayKey Parameter(s) MeasuredRecommended Cell Line(s)Expected Outcome for Bioactive Compound
MTT Assay Cell Viability (IC₅₀)Cancer cell lines, Normal cellsDose-dependent decrease in viability
Annexin V/PI Assay % Apoptotic and Necrotic CellsCancer cell linesIncrease in the percentage of apoptotic cells
Griess Assay Nitrite (NO₂⁻) ConcentrationRAW 264.7 macrophagesReduction in LPS-induced nitrite production
Western Blot Protein expression (NF-κB, COX-2, Caspases, Bcl-2/Bax)Relevant cell linesModulation of key signaling proteins
ELISA Cytokine Concentration (TNF-α, IL-6)RAW 264.7, PBMCsDecrease in pro-inflammatory cytokine secretion
DCFDA Assay Intracellular Reactive Oxygen Species (ROS)Various cell linesReduction in induced ROS levels
Signaling Pathway Diagrams

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB (inactive) IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes induces transcription Compound 1,5,15-Tri-O- methylmorindol Compound->IKK inhibits? Compound->NFkB_nuc inhibits? IkB_NFkB->NFkB_nuc IκB degradation, NF-κB translocation Caspase_Cascade Compound 1,5,15-Tri-O-methylmorindol Mitochondria Mitochondria Compound->Mitochondria induces stress? CytoC Cytochrome c Mitochondria->CytoC releases Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (active) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Sources

Application Notes & Protocols for the Pharmaceutical Testing of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone isolated from plants of the Morinda genus, such as Morinda citrifolia.[1][2] While some sources initially classify it as a methylated indole derivative, its chemical formula (C18H16O6) and IUPAC name (2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dione) confirm its place within the anthraquinone chemical class.[2][3] The Morinda genus has a rich history in traditional medicine, with various parts of the plants used to treat a wide range of ailments. Modern pharmacological studies on Morinda species have revealed significant anti-inflammatory, antioxidant, and anticancer activities, largely attributed to their rich content of bioactive compounds like anthraquinones.[4]

This document serves as a comprehensive technical guide for the initial pharmaceutical evaluation of 1,5,15-Tri-O-methylmorindol. It provides a structured framework, from fundamental compound characterization to a panel of primary in vitro pharmacological assays. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for further drug discovery and development efforts.

Section 1: Compound Profile and Handling

A thorough understanding of the test article's physicochemical properties is paramount for reproducible and accurate experimental outcomes.

Physicochemical Data

Properly identifying the compound is the first critical step. The following table summarizes the key identifiers for 1,5,15-Tri-O-methylmorindol.

PropertyValueSource(s)
IUPAC Name 2-hydroxy-1,5-dimethoxy-6-(methoxymethyl)anthracene-9,10-dionePubChem[2]
Synonyms 1,5,15-TrimethylmorindolMedchemExpress[1]
CAS Number 942609-65-6Biosynth, ChemUniverse[3][5]
Molecular Formula C18H16O6Biosynth, ChemUniverse[3][5]
Molecular Weight ~328.32 g/mol Biosynth, ChemUniverse[3][5]
Solubility and Stock Solution Preparation

The compound's low aqueous solubility necessitates the use of an organic solvent for creating stock solutions for biological assays.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.

  • Protocol for Stock Solution (10 mM):

    • Accurately weigh 3.28 mg of 1,5,15-Tri-O-methylmorindol.

    • Add the powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Causality Note: Preparing a high-concentration stock in DMSO allows for minimal final solvent concentration in the cell culture medium (typically ≤0.5%), thereby preventing solvent-induced cytotoxicity that could confound experimental results.

Safety and Handling

As a novel chemical entity, 1,5,15-Tri-O-methylmorindol should be handled with appropriate care. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required. All handling should be performed in a well-ventilated area or a chemical fume hood.

Section 2: Analytical Characterization and Quality Control

Before initiating biological testing, it is crucial to confirm the identity and purity of the compound. This ensures that any observed biological activity is attributable to the compound of interest and not to impurities.

Analytical_Workflow cluster_QC Quality Control Pipeline Sample Test Compound (1,5,15-Tri-O-methylmorindol) ID_Test Protocol 2.1: Qualitative ID (Borntrager's Test) Sample->ID_Test Confirms Anthraquinone Class Purity_Test Protocol 2.2: Purity & Quantification (UPLC-PDA) Sample->Purity_Test Determines Purity (%) Data_Analysis Data Analysis & Acceptance ID_Test->Data_Analysis Purity_Test->Data_Analysis Proceed Proceed to Biological Assays Data_Analysis->Proceed If Purity >95%

Caption: Quality control workflow for 1,5,15-Tri-O-methylmorindol.

Protocol 2.1: Preliminary Identification via Borntrager's Test

This classic colorimetric test is used for the detection of anthraquinones.[6][7]

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the compound in 3 mL of a suitable organic solvent (e.g., chloroform).

  • Hydrolysis (Optional but recommended): Add 1 mL of dilute sulfuric acid (H₂SO₄) and boil gently for 5 minutes. This step helps hydrolyze any glycosidic linkages, liberating the aglycone. Cool the solution.

  • Extraction: Transfer the cooled solution to a separatory funnel. Extract the mixture with an equal volume of benzene or chloroform, shaking gently.[8]

  • Detection: Separate the organic layer and add an equal volume of dilute ammonia solution. Shake well.

  • Observation: A positive result for anthraquinones is indicated by the development of a pink to cherry-red color in the ammoniacal (lower aqueous) layer.

Protocol 2.2: Purity and Quantification by UPLC-PDA

Ultra-Performance Liquid Chromatography with a Photo-Diode Array detector (UPLC-PDA) is a rapid and sensitive method for assessing the purity of anthraquinone derivatives.[9][10]

  • Instrumentation: An Acquity UPLC system or equivalent, equipped with a PDA detector.

  • Column: Waters Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 280 nm and 435 nm.[10][11] Anthraquinones typically have strong absorbance in these regions.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in 80% methanol.[10] Filter through a 0.22 µm syringe filter before injection.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.5 min: Return to 5% B

    • 12.5-15 min: Re-equilibration at 5% B

  • Data Analysis: Purity is calculated based on the peak area percentage of the main peak relative to the total area of all detected peaks. A purity of ≥95% is generally considered acceptable for initial pharmacological screening.

Section 3: In Vitro Pharmacological Screening

Based on the known biological activities of the Morinda genus and the anthraquinone class, the logical starting points for screening are cytotoxicity, antioxidant, and anti-inflammatory assays.[4]

Protocol 3.1: Cytotoxicity Screening using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

MTT_Workflow Seed Seed Cells in 96-well plate (24h) Treat Treat with Compound Dilutions (48-72h) Seed->Treat Add_MTT Add MTT Reagent (4h incubation) Treat->Add_MTT Solubilize Add Solubilizer (e.g., DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Value Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Line: A relevant cancer cell line (e.g., Jurkat for leukemia, as a reference to existing data, or a colon cancer line like HCT-116).[1]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the 1,5,15-Tri-O-methylmorindol stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

    • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes.[13]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against compound concentration (log scale) and determine the IC₅₀ (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.

Trustworthiness Note: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel as a positive control to validate the assay's sensitivity and performance.

Protocol 3.2: Antioxidant Capacity via DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[14] The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant.[15]

  • Reagents:

    • DPPH solution (120 µM in methanol).[15]

    • Test compound dilutions in methanol.

    • Positive control: Ascorbic acid or Trolox.[16]

  • Procedure:

    • In a 96-well plate, add 20 µL of the test compound dilutions to triplicate wells.

    • Add 200 µL of the DPPH working solution to all wells.[15]

    • Include a negative control (20 µL methanol + 200 µL DPPH) and a positive control (20 µL ascorbic acid + 200 µL DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at 517 nm.[15]

  • Data Analysis:

    • % Scavenging Activity = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Calculate the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) e.g., DPPH• Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Neutralized Neutralized Species e.g., DPPH-H ROS->Neutralized Antioxidant Antioxidant (1,5,15-Tri-O-methylmorindol) Antioxidant->ROS donates H• scavenges

Caption: Simplified mechanism of antioxidant action.

Protocol 3.3: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[17]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of 1,5,15-Tri-O-methylmorindol. Incubate for 1-2 hours.[18]

    • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[19] Incubate for 24 hours.

    • NO Measurement (Griess Assay):

      • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

      • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]

      • Incubate for 10 minutes at room temperature, protected from light.

    • Absorbance Reading: Measure the absorbance at 540 nm.[17]

  • Data Analysis:

    • Quantify nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value.

    • A parallel MTT assay on the RAW 264.7 cells under the same conditions is essential to ensure that the observed NO inhibition is not due to cytotoxicity.[20]

Section 4: Data Interpretation and Next Steps

The initial screening provides critical data to guide further research. The results should be compiled and analyzed to determine the compound's primary activities.

Summary of Potential Outcomes
AssayKey MetricInterpretation of a "Hit"
Cytotoxicity (MTT) IC₅₀ ValueA low IC₅₀ value (e.g., < 20 µM) suggests potent cytotoxic or anti-proliferative activity, warranting further investigation as a potential anti-cancer agent.[1]
Antioxidant (DPPH) IC₅₀ ValueAn IC₅₀ value comparable to or better than the positive control (e.g., Ascorbic Acid) indicates significant radical scavenging ability.
Anti-inflammatory (NO) IC₅₀ ValueA low IC₅₀ value with minimal cytotoxicity suggests a specific anti-inflammatory effect, possibly through inhibition of the iNOS pathway.
Recommended Follow-up Studies
  • If Cytotoxicity is Observed: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis assays), cell cycle analysis, and screening against a broader panel of cancer cell lines.

  • If Antioxidant Activity is Observed: Validate the activity using other assays (e.g., ABTS, ORAC) and investigate its effects in cell-based oxidative stress models.

  • If Anti-inflammatory Activity is Observed: Explore the underlying mechanism by measuring the expression of key inflammatory proteins (e.g., iNOS, COX-2) and cytokines (e.g., TNF-α, IL-6) using Western Blot or ELISA.

The systematic application of these protocols will provide a robust preliminary profile of 1,5,15-Tri-O-methylmorindol, enabling informed decisions for its progression in the drug discovery pipeline.

References

  • ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2020). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Jin, S. E., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. Retrieved from [Link]

  • Nagalingam, S., et al. (2012). Extraction and preliminary phytochemical screening of active compounds in Morinda Citrifolia fruit. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. PubChem. Retrieved from [Link]

  • Wang, Z., et al. (2013). Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Phytochemical Screenings results (Proteins) Test for Anthraquinone glycosides Borntrager's Test. Retrieved from [Link]

  • Wang, Z., et al. (2013). Evaluation of the content variation of anthraquinone glycosides in rhubarb by UPLC-PDA. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

  • Rivera-Yañez, N., et al. (2018). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. MDPI. Retrieved from [Link]

  • Marine Biology, University of Lisbon. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

  • Rajalakshmi, K., & Banu, N. (2016). Phytochemical Screening of the Extract of the Root-Bark of Morinda tinctoria (Rubiaceae) for Secondary Metabolites. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • SlideShare. (n.d.). ANTHRAQUINONE GLYCOSIDES. Retrieved from [Link]

  • Georgiev, M., et al. (2021). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT cytotoxicity assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage inhibition of nitric oxide (NO) in RAW264.7. Retrieved from [Link]

  • ThaiScience. (2019). Extraction and Determination of Anthraquinone from Herbal Plant as Bird Repellent. Retrieved from [Link]

  • Zhang, X., et al. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. MDPI. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). PRELIMINARY PHYTOCHEMICAL SCREENING. Retrieved from [Link]

  • Elisha, I. L., et al. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Dove Medical Press. Retrieved from [Link]

  • Mehta, J. (2016). Development and Validation of HPLC-PDA Assay method of Frangula emodin. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Júnior, F., et al. (2020). Chemical compounds, pharmacological activity and toxicity of Morinda citrifolia: A review. International Journal of Cell and Biomedical Science. Retrieved from [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT cytotoxicity assay of the dried aqueous extracts and polyphenols on MCF-7/wt and MCF-7/Adr cell lines. Retrieved from [Link]

  • Al-Lawati, H. A. J., et al. (2020). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. Retrieved from [Link]

  • Global Journal of Medical Research. (n.d.). Preliminary Phytochemical Investigations with Quantitative Fractionation of Orange Pulp. Retrieved from [Link]

  • Balasubramanian, K., & Ponnusamy, K. (2019). Therapeutic and Phytochemical profiling of Morinda tinctoria – An appraisal. Journal of Traditional and Integrative Medicine. Retrieved from [Link]

  • Pheng, P., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand. Retrieved from [Link]

  • YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,5,15-Tri-O-methylmorindol Extraction Yield

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals focused on the extraction of 1,5,15-Tri-O-methylmorindol. As a methylated anthraquinone derivative found in plants of the Morinda genus, such as Morinda citrifolia, its efficient extraction is critical for research and development.[1][2][3] This document moves beyond standard protocols to provide in-depth troubleshooting, causal explanations for experimental choices, and advanced optimization strategies to help you systematically improve your extraction yield and purity.

Part 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions to establish a strong theoretical foundation before proceeding to troubleshooting and protocol optimization.

Q1: What is 1,5,15-Tri-O-methylmorindol and why is its structure important for extraction?

A1: 1,5,15-Tri-O-methylmorindol is a naturally occurring anthraquinone derivative.[1] Its core structure is the 9,10-anthracenedione skeleton, which is relatively nonpolar. However, it possesses one hydroxyl (-OH) and three methoxy (-OCH3) groups, which introduce some polarity.[2] The key takeaway is its amphipathic nature . The three methyl groups make it significantly less polar than its parent compound, morindol, altering its solubility profile. This dictates that optimal extraction will likely involve moderately polar organic solvents rather than highly polar (like pure water) or purely nonpolar (like hexane) solvents.

Q2: What is the typical plant source and location of this compound?

A2: The primary source is plants from the Morinda genus, with Morinda citrifolia (Noni) and Morinda angustifolia being well-documented examples.[2][4] Anthraquinones in these plants are often concentrated in the roots and fruits.[4][5] It is crucial to confirm the specific plant part your protocol targets, as compound concentration varies significantly, directly impacting potential yield.

Q3: My current yield is low. What are the most common overarching factors I should consider first?

A3: Low yield is a systemic problem. Before modifying complex parameters, validate these four foundational pillars:

  • Raw Material Quality: Is the plant material correctly identified, properly dried, and stored to prevent degradation? High moisture content can hinder solvent penetration and promote microbial degradation.

  • Particle Size: Is the material ground to a consistent, appropriate size? Too coarse, and solvent penetration is inefficient. Too fine, and it can lead to filtration problems and potential re-adsorption of the target compound onto plant particles.[6]

  • Solvent Selection: Are you using a solvent with appropriate polarity? As we'll discuss, this is the most critical parameter.

  • Extraction Technique: Is your chosen method (e.g., maceration, Soxhlet) suitable for this compound and matrix? Some methods are inherently more efficient than others.[3][7]

Part 2: Troubleshooting Guide for Low Extraction Yield

This section is structured in a problem/solution format to directly address challenges you may encounter during your experiments.

Problem 1: My yield is consistently low despite following a standard protocol.

  • Possible Cause A: Inappropriate Solvent Choice. The polarity of your solvent may not be optimal for 1,5,15-Tri-O-methylmorindol.

    • Expert Insight: The "like dissolves like" principle is paramount. While methanol or ethanol are common starting points, the methylated nature of this specific anthraquinone suggests that slightly less polar solvents might be more effective. Studies on similar anthraquinones have shown that acetone and aqueous mixtures of ethanol or acetone can significantly improve yield.[8][9][10][11]

    • Solution:

      • Systematically Test Solvents: Conduct small-scale parallel extractions using different solvents. Compare 95% Ethanol, 70% Acetone (aq.), and pure Acetone.

      • Consider Solvent Mixtures: For anthraquinones, aqueous-organic mixtures are often superior. The water swells the plant tissue, allowing for better penetration by the organic solvent.[11] An excellent starting point for optimization is a 60% v/v ethanol-water mixture.

      • Validate with TLC/HPLC: After extraction, run a quick Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis on the crude extracts to visually or quantitatively compare the amount of target compound extracted by each solvent.

Solvent Polarity Index Boiling Point (°C) Rationale for Anthraquinone Extraction
Methanol 5.165Good general-purpose solvent, but may co-extract highly polar impurities.
Ethanol 4.378Often the best balance of polarity and safety. Ethanol/water mixtures are highly effective.[7]
Acetone 5.156Excellent solvent for many anthraquinones, often showing higher recovery than alcohols.[8][11]
Dichloromethane 3.140More selective for less polar anthraquinone aglycones but is more hazardous.[9]
  • Possible Cause B: Incomplete Extraction (Time/Temperature). Your extraction duration may be too short, or the temperature may be too low.

    • Expert Insight: Extraction is a diffusion-based process. Increasing time and temperature generally increases yield, but there's a trade-off.[12] Excessive heat can cause thermal degradation of the target compound, and unnecessarily long extraction times waste resources.[13][14]

    • Solution:

      • Time-Course Study: Perform an extraction and take aliquots at various time points (e.g., 1, 2, 4, 8, 16 hours for maceration/reflux). Analyze the aliquots by HPLC to determine the point at which the concentration of your target compound plateaus. This is your optimal extraction time. For ultrasound-assisted methods, this plateau may be reached in minutes (e.g., 30-45 min).[6][7]

      • Temperature Optimization: If using a heated method like reflux or sonication, test a range of temperatures (e.g., 40°C, 55°C, 70°C). Be aware that temperatures above 70°C can increase the risk of degradation for some anthraquinones.[13][14] A study on ultrasound-assisted extraction (UAE) of anthraquinones found 52-55°C to be optimal.[6]

  • Possible Cause C: Poor Solid-to-Liquid Ratio. Using too little solvent will result in a saturated solution, preventing further extraction.

    • Expert Insight: A higher solvent volume increases the concentration gradient between the plant matrix and the solvent, driving more efficient extraction.[15] However, excessive solvent use is wasteful and increases downstream processing time (e.g., evaporation).

    • Solution: Standard protocols often use a solid-to-liquid ratio between 1:10 and 1:20 (g/mL).[7] If you suspect this is an issue, try increasing the ratio to 1:20 or 1:25 and compare the yield. A ratio of 1:20 has been cited as optimal in several anthraquinone extraction studies.[7]

Problem 2: The final yield is low, and I suspect degradation of the target compound.

  • Possible Cause A: Thermal Degradation. High temperatures used during extraction or solvent evaporation are damaging the compound.

    • Expert Insight: Anthraquinones can be susceptible to thermal degradation, especially over long periods.[13] This is a key limitation of methods like Soxhlet extraction, which exposes the extract to the solvent's boiling point for many hours.

    • Solution:

      • Use a Rotary Evaporator (Rotovap): When removing the solvent, always use a rotovap under reduced pressure. This lowers the solvent's boiling point, allowing for rapid evaporation at a much lower temperature (e.g., 40°C).

      • Switch to a Non-Thermal or Rapid Method: Consider replacing heat-reflux or Soxhlet with Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods drastically reduce extraction times and often operate at lower overall temperatures, preserving thermolabile compounds.[12][16][17]

  • Possible Cause B: pH-Induced Degradation. The pH of your extraction solvent or plant material may be causing instability.

    • Expert Insight: The stability of anthraquinones can be pH-dependent. A study on aloe-derived anthraquinones showed significant degradation at a pH of 6.7, while the compounds were more stable at an acidic pH of 3.5.[13][14]

    • Solution:

      • Measure the pH: Check the pH of your solvent after adding the plant material.

      • Acidify the Solvent: Consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your extraction solvent. This can improve stability and, in some cases, aid in the hydrolysis of glycosidic bonds if your target is present in a glycosylated form in the plant.[6] Note that acid hydrolysis should be used judiciously, as it permanently alters the chemical profile.[7][18]

Problem 3: The crude extract is very impure, complicating purification and lowering the final isolated yield.

  • Possible Cause A: Solvent is Not Selective. Your solvent is too aggressive and is co-extracting large amounts of unwanted compounds (e.g., chlorophylls, lipids, sugars).

    • Expert Insight: Highly polar solvents like methanol or aqueous ethanol will extract polar compounds like sugars and some proteins. Highly nonpolar solvents will extract lipids and waxes.

    • Solution:

      • Perform a Defatting Pre-Extraction: If your plant material is rich in lipids, perform a preliminary extraction (maceration or quick Soxhlet) with a nonpolar solvent like hexane or petroleum ether for 1-2 hours. Discard this nonpolar extract. Then, proceed to extract the defatted plant material with your optimized polar solvent.

      • Liquid-Liquid Partitioning: After obtaining your crude extract, dissolve it in a methanol/water mixture and partition it against a nonpolar solvent like hexane to remove lipids. Then, adjust the polarity and partition against a moderately polar solvent like ethyl acetate or dichloromethane, which will selectively extract the anthraquinones, leaving highly polar impurities in the aqueous layer.

Part 3: Advanced Extraction Protocols & Workflows

For researchers looking to move beyond basic methods, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in speed and efficiency.

Workflow Diagram: General Extraction to Purification

This diagram illustrates the logical flow from raw plant material to a purified compound, incorporating key decision points discussed in this guide.

G cluster_prep 1. Material Preparation cluster_extraction 2. Primary Extraction cluster_purification 3. Purification & Analysis raw_material Raw Plant Material (e.g., Morinda roots) grinding Grinding & Sieving (Optimize Particle Size) raw_material->grinding pre_extraction Optional: Defatting (Hexane Wash) grinding->pre_extraction extraction_choice Select Method: - Heat-Reflux - Soxhlet - UAE / MAE pre_extraction->extraction_choice extraction_params Optimize Parameters: - Solvent - Time / Temperature - Solid:Liquid Ratio extraction_choice->extraction_params filtration Filtration / Centrifugation extraction_params->filtration crude_extract Crude Solvent Extract filtration->crude_extract evaporation Solvent Removal (Rotary Evaporator) crude_extract->evaporation partitioning Liquid-Liquid Partitioning (Increase Purity) evaporation->partitioning chromatography Column Chromatography (Silica Gel / Sephadex) partitioning->chromatography pure_compound Pure 1,5,15-Tri-O- methylmorindol chromatography->pure_compound quantification Quantification & QC (HPLC, qNMR) pure_compound->quantification

Caption: Workflow from raw material to pure compound.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls creates microjets that disrupt the plant matrix, enhancing solvent penetration and extraction.

  • Rationale: This method is significantly faster than traditional techniques and is highly effective for anthraquinones. It often results in higher yields with less thermal degradation.[6][7]

  • Step-by-Step Methodology:

    • Place 10 g of dried, powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 200 mL of extraction solvent (start with 60% ethanol (aq.) as an optimized parameter). This establishes a 1:20 solid-to-liquid ratio.[7]

    • Place the flask into an ultrasonic bath with the water level matching the solvent level in the flask.

    • Set the temperature of the bath to 55°C.

    • Sonicate for 30-45 minutes.[7]

    • After sonication, filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at 40°C.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and water molecules within the plant tissue.[16] This creates a rapid buildup of internal pressure, causing the cell walls to rupture and release the target compounds into the solvent.[19]

  • Rationale: MAE is one of the most rapid modern extraction techniques, often completed in minutes. It reduces solvent consumption and can lead to higher extraction rates.[16][17][20]

  • Step-by-Step Methodology (using a closed-vessel system):

    • Place 5 g of dried, powdered plant material into a microwave-safe extraction vessel.

    • Add 100 mL of extraction solvent (e.g., 70% Acetone).

    • Seal the vessel and place it in the MAE system.

    • Set the microwave power (e.g., 400-600 W), temperature limit (e.g., 80°C), and extraction time (e.g., 5-15 minutes). Note: These parameters are instrument-dependent and require optimization.

    • After the program completes and the vessel has cooled, open it carefully.

    • Filter the extract and evaporate the solvent as described for the UAE protocol.

Troubleshooting Logic Diagram

This decision tree helps diagnose the root cause of low yield systematically.

G start Low Yield Detected check_material Is raw material quality verified? start->check_material check_params Are extraction parameters optimal? check_material->check_params Yes material_ok Source new material. Verify species, drying, and storage. check_material->material_ok No check_degradation Is compound degradation occurring? check_params->check_degradation Yes params_ok Optimize: 1. Solvent Polarity 2. Time & Temperature 3. Solid:Liquid Ratio check_params->params_ok No check_quant Is quantification method accurate? check_degradation->check_quant No degradation_ok Reduce Temperature. Use Rotovap at <40°C. Switch to UAE/MAE. check_degradation->degradation_ok Yes quant_ok Validate HPLC method. Check standard purity and calibration curve. check_quant->quant_ok No end_node Yield Improved check_quant->end_node Yes material_ok->start params_ok->start degradation_ok->start quant_ok->start

Caption: A decision tree for troubleshooting low yield.

Part 4: Quantification and Quality Control

Accurate quantification is essential to confirm if changes in your protocol have truly improved the yield.

Q: What is the standard method for quantifying 1,5,15-Tri-O-methylmorindol in a crude extract?

A: The industry standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis or DAD (Diode Array) detector.[21][22][23]

  • Typical HPLC Parameters for Anthraquinones:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[21]

    • Mobile Phase: A gradient elution is typically required to separate compounds in a complex plant extract. A common system uses:

      • Solvent A: Water with 0.1% formic or acetic acid.[6][24]

      • Solvent B: Acetonitrile or Methanol.[6][21]

    • Detection Wavelength: Anthraquinones have strong absorbance in the UV-Vis region. Monitor at 254 nm for general detection, or scan for the specific λmax of your compound if known.[21][22]

    • Quantification: An external calibration curve must be generated using a certified reference standard of 1,5,15-Tri-O-methylmorindol. The yield is then calculated based on the peak area of the analyte in your sample compared to the calibration curve.

References

  • Effect of different extraction conditions on the production of anthraquinone. (2022). UMPSA-IR. Retrieved from [Link]

  • ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

  • Al-zuaidy, M. H., et al. (2022). Efficient Extraction of an Anthraquinone Physcion Using Response Surface Methodology (RSM) Optimized Ultrasound-Assisted Extraction Method from Aerial Parts of Senna occidentalis and Analysis by HPLC-UV. Molecules, 27(11), 3629. Retrieved from [Link]

  • Vovk, I., et al. (2018). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry. Molecules, 23(7), 1640. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • Kaufmann, B., & Christen, P. (2002). Microwave-assisted extraction in natural products isolation. Phytochemical Analysis, 13(2), 105-113. Retrieved from [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (n.d.). LinkedIn. Retrieved from [Link]

  • Barrera Vázquez, M. F., et al. (2015). Ultrasonic-assisted extraction of anthraquinones from Heterophyllaea pustulata Hook f. (Rubiaceae) using ethanol–water mixture. Industrial Crops and Products, 69, 278-283. Retrieved from [Link]

  • Duangphakeaw, P., et al. (2004). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Liquid Chromatography & Related Technologies, 27(13), 2135-2148. Retrieved from [Link]

  • Bhuyan, R., & Saikia, C. N. (2017). Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi. Avicenna Journal of Phytomedicine, 7(5), 448-459. Retrieved from [Link]

  • Vázquez, M. F. B., et al. (2015). Extraction of anthraquinones from roots of Morinda citrifolia by pressurized hot water: Antioxidant activity of extracts. ResearchGate. Retrieved from [Link]

  • Ultrasonic-assisted Extraction of Anthraquinones from an Edible Fungi Pleurotus ostreatus using Ethanol-Water mixtures and their. (2023). YMER. Retrieved from [Link]

  • Shami, A. M. (2015). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). Annals of Chromatography and Separation Techniques, 1(3), 1012. Retrieved from [Link]

  • Kumar, S., et al. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. Foods, 11(11), 1594. Retrieved from [Link]

  • Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. (n.d.). SciSpace. Retrieved from [Link]

  • Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. (2023). IMCS. Retrieved from [Link]

  • Spraul, C. W. (1959). U.S. Patent No. 2,890,105. Washington, DC: U.S. Patent and Trademark Office.
  • Ramírez-Arce, A., et al. (2023). Optimizing the Extraction Process of Bioactive Compounds for Sustainable Utilization of Vitis vinifera and Citrus sinensis Byproducts. Applied Sciences, 13(20), 11299. Retrieved from [Link]

  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powder… (2022). OUCI. Retrieved from [Link]

  • Kaufmann, B., & Christen, P. (2002). Recent Extraction Techniques for Natural Products: Microwave-assisted Extraction and Pressurised Solvent Extraction. Phytochemical Analysis, 13, 105-113. Retrieved from [Link]

  • Effects Of Solvents On The Amount Of Anthraquinone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Goger, F., et al. (2018). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Records of Natural Products, 12(4), 387-396. Retrieved from [Link]

  • Hemwimol, S., et al. (2006). Ultrasound-Assisted Extraction of Anthraquinones from Roots of Morinda citrifolia. ResearchGate. Retrieved from [Link]

  • Liao, X., et al. (2020). Anthraquinones Extract from Morinda angustifolia Roxb. Root Alleviates Hepatic Injury Induced by Carbon Tetrachloride through Inhibition of Hepatic Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2020, 9821734. Retrieved from [Link]

  • CHAPTER 4: Microwave‐assisted Extraction. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system. (2012). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Anthraquinones from Rhubarbs. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). (2015). ResearchGate. Retrieved from [Link]

  • Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. (2022). Pharmacia. Retrieved from [Link]

  • Hemwimol, S., et al. (2006). Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia. Ultrasonics Sonochemistry, 13(6), 543-548. Retrieved from [Link]

  • Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica. (2023). Cureus, 15(11), e48753. Retrieved from [Link]

  • Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. (n.d.). Publish. Retrieved from [Link]

  • Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. (n.d.). Brieflands. Retrieved from [Link]

  • Extraction of Neutraceuticals from Plants by Microwave Assisted Extraction. (2018). Systematic Reviews in Pharmacy, 9(1). Retrieved from [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

Sources

Navigating the Solubility of 1,5,15-Tri-O-methylmorindol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5,15-Tri-O-methylmorindol. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting advice for handling this compound in various experimental settings. As a naturally occurring methylated indole derivative isolated from plants of the Rubiaceae family, its unique chemical properties can present challenges in solvent selection and solution preparation.[1] This document will equip you with the necessary information to confidently work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is 1,5,15-Tri-O-methylmorindol and what are its basic chemical properties?

1,5,15-Tri-O-methylmorindol is a secondary metabolite with the chemical formula C₁₈H₁₆O₆ and a molecular weight of approximately 328.3 g/mol .[1][2][3][4] Its structure contains multiple methyl groups, which contribute to its distinct chemical characteristics.[1] Understanding the interplay between its relatively nonpolar aromatic core and the more polar ether and hydroxyl functionalities is key to predicting its solubility.

Q2: I can't find a published solubility datasheet for 1,5,15-Tri-O-methylmorindol. Where should I start?

The absence of readily available solubility data is not uncommon for specialized research compounds. The recommended approach is to start with small-scale, systematic solubility testing in a range of common laboratory solvents. This guide provides a detailed protocol for this purpose in the "Experimental Protocols" section.

Q3: Based on its structure, in which types of solvents is 1,5,15-Tri-O-methylmorindol likely to be soluble?

Given its methylated indole structure, 1,5,15-Tri-O-methylmorindol is expected to have limited solubility in highly polar solvents like water. It is more likely to be soluble in organic solvents. A good starting point would be moderately polar to nonpolar organic solvents. Solvents such as dimethyl sulfoxide (DMSO), which is capable of dissolving both polar and non-polar substances, are often a good first choice for creating stock solutions.[5] Other potential solvents to explore include acetone, ethanol, and chloroform.[6][7]

Q4: My compound is not dissolving, even in organic solvents. What could be the issue?

Several factors can influence the dissolution of a compound.[8] These include:

  • Purity of the compound: Impurities can significantly affect solubility.

  • Physical form: The crystalline structure of the solid can impact how easily it dissolves.

  • Temperature: For many compounds, solubility increases with temperature. Gentle warming may aid dissolution, but be cautious of potential degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

Troubleshooting Guide: Common Solubility Challenges

Problem Potential Cause Recommended Solution
Compound "oils out" or forms a precipitate upon addition to an aqueous buffer. The compound is poorly soluble in the aqueous buffer, and the concentration is above its solubility limit.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. - Prepare a more concentrated stock solution in an organic solvent and add it to the aqueous buffer with vigorous stirring. - Consider the use of surfactants or other solubilizing agents.
A clear solution is formed initially, but a precipitate appears over time. The initial solution was supersaturated, or the compound is degrading.- Determine the thermodynamic solubility using the shake-flask method to ensure you are working below the true solubility limit.[9] - Store solutions at an appropriate temperature and protect them from light to minimize degradation.
Inconsistent results in bioassays. Poor solubility leading to inaccurate concentrations in the final assay medium.- Visually inspect all solutions for any sign of precipitation before use. - Filter stock solutions to remove any undissolved microparticles. - Re-evaluate the solvent system to ensure complete dissolution.

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Assessment

This protocol provides a rapid method to screen for suitable solvents.

Materials:

  • 1,5,15-Tri-O-methylmorindol

  • Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Chloroform)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of 1,5,15-Tri-O-methylmorindol (e.g., 1 mg) into each vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • If the solid is not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation.

  • Repeat for each solvent to be tested.

  • Record your observations in a table.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[9]

Materials:

  • 1,5,15-Tri-O-methylmorindol

  • Chosen solvent(s)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of 1,5,15-Tri-O-methylmorindol to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[9]

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to allow the solution to reach equilibrium.[9]

  • After incubation, allow the solution to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. It is crucial not to disturb the undissolved solid.

  • Clarify the supernatant by centrifugation or filtration to remove any remaining solid particles.

  • Quantify the concentration of 1,5,15-Tri-O-methylmorindol in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation

Table 1: Solubility of 1,5,15-Tri-O-methylmorindol in Common Solvents (User-Generated Data)

Solvent Temperature (°C) Qualitative Solubility Quantitative Solubility (mg/mL)
Water25
Ethanol25
Methanol25
Acetone25
Dimethyl Sulfoxide (DMSO)25
Dichloromethane25
Chloroform25

Users should populate this table with their own experimental findings.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for determining the solubility of 1,5,15-Tri-O-methylmorindol.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) start Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent solvents Select Solvents solvents->add_solvent vortex Vortex and Observe add_solvent->vortex vortex->add_solvent Insoluble qual_result Record Qualitative Solubility vortex->qual_result Soluble add_excess Add Excess Compound to Solvent qual_result->add_excess Select promising solvents incubate Incubate with Shaking (24-48h) add_excess->incubate separate Separate Supernatant (Centrifuge/Filter) incubate->separate analyze Analyze Concentration (HPLC/UV-Vis) separate->analyze quant_result Determine Quantitative Solubility analyze->quant_result

Caption: Workflow for solubility determination of 1,5,15-Tri-O-methylmorindol.

References

  • Kim, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(9), 1435. Retrieved from [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. Retrieved from [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1,5,15-Tri-O-methylmorindol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this valuable compound. Our goal is to ensure the integrity and reproducibility of your experimental results.

Introduction to 1,5,15-Tri-O-methylmorindol and its Stability Challenges

1,5,15-Tri-O-methylmorindol is a methylated derivative of morindol, belonging to the anthraquinone class of compounds. These molecules are of significant interest in pharmacological research due to their diverse biological activities. However, the inherent chemical structure of anthraquinones can render them susceptible to degradation under various experimental conditions. This guide will provide a detailed exploration of the factors influencing the stability of 1,5,15-Tri-O-methylmorindol and practical strategies to mitigate its degradation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 1,5,15-Tri-O-methylmorindol.

Q1: What are the primary factors that can cause the degradation of 1,5,15-Tri-O-methylmorindol?

A1: The stability of 1,5,15-Tri-O-methylmorindol, like other anthraquinone derivatives, is primarily affected by three main factors: pH, temperature, and light.

  • pH: Anthraquinones are known to be more stable in acidic to neutral conditions. Alkaline (basic) pH can catalyze hydrolytic and oxidative degradation pathways.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. While heat can be used to increase solubility, prolonged exposure to high temperatures should be avoided.[2]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation.[1]

Q2: How do the O-methyl groups in 1,5,15-Tri-O-methylmorindol affect its stability compared to its hydroxylated parent compound, morindone?

A2: The presence of O-methyl groups generally increases the chemical stability of the molecule compared to the free hydroxyl groups in morindone. Methylation prevents the phenolic hydroxyl groups from participating in certain oxidation reactions. However, the aryl methyl ether linkages can be susceptible to cleavage under harsh acidic or enzymatic conditions.

Q3: How can I visually detect if my sample of 1,5,15-Tri-O-methylmorindol has degraded?

A3: While pure 1,5,15-Tri-O-methylmorindol is a crystalline substance, degradation can sometimes lead to a noticeable change in the color of the solid or its solution.[1] A significant color change or the appearance of a brownish tint may indicate degradation. However, for a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to quantify the purity and concentration of the intact compound.[1]

Q4: What are the expected degradation products of 1,5,15-Tri-O-methylmorindol?

A4: While specific degradation pathways for 1,5,15-Tri-O-methylmorindol are not extensively documented, potential degradation could involve the cleavage of the methyl ether bonds to form hydroxylated derivatives, or oxidation of the anthraquinone core.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during experiments with 1,5,15-Tri-O-methylmorindol.

Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Possible Cause: Degradation of the compound in the culture medium.

  • Troubleshooting Workflow:

    A Inconsistent Bioactivity B Verify Stock Solution Integrity (HPLC) A->B Step 1 C Assess Stability in Assay Buffer (Time-course study) B->C Step 2 D Prepare Fresh Dilutions Before Each Use C->D Step 3 E Control pH and Temperature of Assay D->E Step 4 F Protect from Light During Incubation E->F Step 5 G Consistent Bioactivity Achieved F->G

    A workflow to troubleshoot inconsistent bioactivity.

    Detailed Steps:

    • Verify Stock Solution Integrity: Before preparing dilutions, analyze your stock solution of 1,5,15-Tri-O-methylmorindol using HPLC to confirm its concentration and purity.

    • Assess Stability in Assay Buffer: Conduct a time-course experiment by incubating the compound in your specific assay buffer at the experimental temperature. Collect and analyze samples at various time points to determine the rate of degradation.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions from a validated stock solution immediately before each experiment.

    • Control pH and Temperature: Ensure the pH of your culture medium is within a stable range (ideally slightly acidic to neutral) and maintain a consistent, controlled temperature.

    • Protect from Light: If the experimental setup allows, protect the cell culture plates from direct light exposure during incubation.

Problem 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Workflow:

    A Unexpected HPLC Peaks B Review Sample Preparation and Storage A->B Step 1 C Analyze Blank and Control Samples B->C Step 2 D Optimize HPLC Method C->D Step 3 E Characterize Degradation Products (LC-MS/MS) D->E Step 4 F Purity Confirmed / Degradants Identified E->F

    A workflow for identifying the source of unexpected HPLC peaks.

    Detailed Steps:

    • Review Sample Preparation and Storage: Scrutinize your entire workflow, from dissolving the compound to the injection into the HPLC system. Identify any potential exposure to harsh pH, high temperatures, or prolonged light.

    • Analyze Blank and Control Samples: Inject a blank solvent and a freshly prepared standard solution to rule out contamination from the solvent or the HPLC system.

    • Optimize HPLC Method: Ensure your HPLC method is optimized for the separation of 1,5,15-Tri-O-methylmorindol and its potential degradation products.

    • Characterize Degradation Products: If unknown peaks persist, utilize techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the molecular weights and structures of the degradation products.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of 1,5,15-Tri-O-methylmorindol

This protocol outlines the best practices for storing and handling the compound to maintain its integrity.

Materials:

  • Amber glass vials

  • Inert gas (e.g., argon or nitrogen)

  • -20°C or -80°C freezer

  • desiccator

Procedure:

  • Solid Compound Storage:

    • Store the solid 1,5,15-Tri-O-methylmorindol in a tightly sealed amber glass vial.

    • For long-term storage, place the vial in a desiccator at -20°C or -80°C.

    • Before opening, allow the vial to warm to room temperature inside the desiccator to prevent condensation.

  • Stock Solution Preparation:

    • Prepare stock solutions in a suitable anhydrous, aprotic solvent (e.g., DMSO or DMF).

    • Use solvents from a freshly opened bottle or that have been properly dried.

    • After dissolving, purge the headspace of the vial with an inert gas before sealing.

  • Stock Solution Storage:

    • Store stock solutions in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect solutions from light at all times by wrapping vials in aluminum foil or using amber-colored containers.

Protocol 2: Monitoring the Stability of 1,5,15-Tri-O-methylmorindol in an Aqueous Buffer

This protocol provides a method for assessing the stability of the compound in your experimental buffer.

Materials:

  • 1,5,15-Tri-O-methylmorindol stock solution

  • Experimental aqueous buffer (e.g., PBS)

  • HPLC system with a suitable C18 column

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a solution of 1,5,15-Tri-O-methylmorindol in your experimental buffer at the desired final concentration.

    • Prepare a control sample of the compound in a stable solvent (e.g., acetonitrile) at the same concentration.

  • Time-Course Incubation:

    • Incubate the buffer sample at the intended experimental temperature.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • HPLC Analysis:

    • Immediately analyze the collected aliquots and the control sample by HPLC.

    • Monitor the peak area of the 1,5,15-Tri-O-methylmorindol peak to determine its concentration over time.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Data Presentation:

Time (hours)Concentration in Buffer (µg/mL)% of Initial Concentration
010.0100%
19.898%
29.595%
49.090%
88.282%
246.565%

Example data from a stability study.

Visualization of Degradation Factors

Factors influencing the degradation of 1,5,15-Tri-O-methylmorindol.

References

  • Bowie, J. H., & Cooke, R. G. (1962). Colouring Matters of Australian Plants. VII. The Constituents of the Wood of Morinda citrifolia L. Australian Journal of Chemistry, 15(2), 332-335.
  • Eckhard, G. (1975). The colouring matters of the root bark of Morinda citrifolia L. Phytochemistry, 14(1), 295-296.
  • Inoue, K., Nayeshiro, H., Inouye, H., & Zenk, M. H. (1981). Anthraquinones in cell suspension cultures of Morinda citrifolia. Phytochemistry, 20(7), 1693-1700.
  • Zamakshshari, N. H., et al. (2017). Cytotoxic activities of anthraquinones from Morinda citrifolia L. roots against human colorectal cancer cell lines.

Sources

Technical Support Center: 1,5,15-Tri-O-methylmorindol HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) separation of 1,5,15-Tri-O-methylmorindol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the causality behind chromatographic phenomena, empowering you to solve issues logically and efficiently.

Introduction: The Analyte and the Challenge

1,5,15-Tri-O-methylmorindol is a methylated derivative of morindol, an anthraquinone. The methylation of its hydroxyl groups significantly reduces its polarity, making it a highly nonpolar, hydrophobic compound. This characteristic is central to its behavior in reverse-phase (RP) HPLC, where it will be strongly retained on nonpolar stationary phases like C18.[1][2] The primary challenges in its analysis include achieving symmetrical peak shapes, resolving it from structurally similar impurities (e.g., di- or mono-methylated analogs), and ensuring reproducible retention and quantification. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the HPLC analysis of 1,5,15-Tri-O-methylmorindol in a question-and-answer format.

Q1: What are the recommended starting conditions for a new HPLC method for 1,5,15-Tri-O-methylmorindol?

A1: For a hydrophobic molecule like 1,5,15-Tri-O-methylmorindol, a reverse-phase method is the logical starting point. The goal is to find initial conditions that provide reasonable retention (k' between 2 and 10) and a good peak shape.

Rationale: Reverse-phase chromatography separates molecules based on hydrophobicity.[2] A C18 column provides a highly nonpolar stationary phase that interacts strongly with the analyte through lipophilic interactions.[1] A polar mobile phase, typically a mixture of water and an organic solvent, is used to elute the compound.[2][3] Acetonitrile is often preferred over methanol for anthraquinone separation as it can offer different selectivity and lower viscosity.[4]

Recommended Starting Parameters:

ParameterRecommendationRationale & Comments
Column C18, 250 x 4.6 mm, 5 µmA standard workhorse column for nonpolar compounds.[5] The length provides sufficient efficiency for initial screening.
Mobile Phase A: Water; B: AcetonitrileA common solvent system for RP-HPLC.[4]
Gradient 70% B to 95% B over 20 minA scouting gradient is crucial. Since the analyte is very nonpolar, a high starting percentage of organic is needed to prevent excessively long retention times.[6]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature. Can be adjusted to fine-tune selectivity.[7]
Detection (UV) ~254 nm or 280 nmAnthraquinones have strong UV absorbance in this range.[8] A full UV scan using a PDA/DAD detector is recommended to find the optimal wavelength.
Injection Vol. 10 µLA reasonable starting point; should be adjusted based on analyte concentration and detector response.
Sample Diluent Mobile phase at initial conditions or a weaker solvent (e.g., 50:50 Water:ACN)Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[9]
Q2: My 1,5,15-Tri-O-methylmorindol peak is tailing severely. What are the causes and how can I fix it?

A2: Peak tailing is one of the most common issues in HPLC and can compromise both resolution and accurate integration.[10][11] For a neutral, nonpolar compound like 1,5,15-Tri-O-methylmorindol, tailing is typically caused by secondary interactions with the stationary phase or column issues.

Causality: The primary retention mechanism should be hydrophobic interaction with the C18 chains.[1] However, silica-based columns have residual silanol groups (-Si-OH) on the surface.[12] Even though the analyte is not basic, its quinone structure possesses oxygen atoms with lone pairs of electrons that can form hydrogen bonds with these acidic silanols. This secondary, polar interaction is a different retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tail.[12][13]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Detailed Step-by-Step Protocol to Eliminate Tailing:

  • Rule out Column Overload: Prepare a serial dilution of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL). Inject them sequentially. If the peak shape improves (Tailing Factor closer to 1.0) at lower concentrations, you are overloading the column. Reduce your sample concentration for all future experiments.

  • Assess Column Health: Contamination can create active sites. Flush the column with a strong solvent series. For a C18 column, a typical flush is:

    • 20 column volumes of your mobile phase without buffer/additives.

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of Isopropanol (if compatible).

    • Re-equilibrate with the initial mobile phase for at least 20 column volumes.

  • Use a Modern, End-Capped Column: Older C18 columns have more accessible silanols. Modern columns are often "end-capped," where residual silanols are chemically bonded with a small silane (e.g., trimethylchlorosilane) to make them inert.[3] Using a high-purity, base-deactivated, or end-capped column is the most effective way to prevent tailing for sensitive compounds.

  • Modify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, rendering them less active for secondary interactions.[14][15] This protonates the silanols to their neutral -Si-OH form, minimizing the unwanted polar interaction.[12]

Q3: I am struggling to separate 1,5,15-Tri-O-methylmorindol from a closely eluting impurity. How can I improve the resolution?

A3: Achieving resolution (Rs) is a primary goal of chromatography. Resolution is a function of three factors: efficiency (N), selectivity (α), and retention (k'). The most powerful way to improve resolution between two closely eluting peaks is to change the selectivity.

Causality of Selectivity: Selectivity (α) is the ratio of the retention factors of two adjacent peaks. An α value of 1.0 means the peaks are co-eluting. To improve resolution, you must change the chromatographic conditions to make the column "see" the two compounds differently. This is achieved by altering the mobile phase, stationary phase, or temperature.

G cluster_0 Primary Levers for Improving Resolution cluster_1 How to Change Selectivity (α) Res Improve Resolution (Rs) Selectivity Change Selectivity (α) Res->Selectivity Most Effective Efficiency Increase Efficiency (N) Res->Efficiency Moderate Effect Retention Increase Retention (k') Res->Retention Least Effective Change_MP Change Organic Modifier (Acetonitrile ↔ Methanol) Selectivity->Change_MP Change_Phase Change Stationary Phase (e.g., C18 → Phenyl-Hexyl) Selectivity->Change_Phase Change_Temp Change Column Temperature Selectivity->Change_Temp

Caption: Key factors influencing HPLC resolution.

Experimental Protocol for Improving Resolution:

  • Optimize the Gradient: If you are using a gradient, make it shallower around the elution time of the target peaks. For example, if your peaks elute at 85% Acetonitrile, change the gradient from "70-95% B over 20 min" to "80-90% B over 20 min". This gives more time for the separation to occur.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. Switching from an Acetonitrile/Water mobile phase to a Methanol/Water mobile phase is a powerful tool for changing selectivity and can sometimes even reverse the elution order of peaks.[16]

  • Change the Stationary Phase: If mobile phase changes are insufficient, the stationary phase chemistry must be addressed.

    • Rationale: 1,5,15-Tri-O-methylmorindol is an aromatic anthraquinone. A standard C18 phase separates primarily on bulk hydrophobicity. A Phenyl-Hexyl stationary phase, however, can introduce π-π interactions between the phenyl rings on the stationary phase and the aromatic rings of your analyte. This provides a different separation mechanism that can be highly effective for resolving aromatic isomers or related substances.

    • Action: Screen a Phenyl-Hexyl or Biphenyl column of similar dimensions using your optimized mobile phase.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ResearchGate. RP-HPLC of strongly non-polar compound?. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. Peak Shape Changes Over Time. [Link]

  • ResearchGate. How to fix peak shape in hplc?. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

  • MDPI. Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). [Link]

  • Oxford Academic. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. [Link]

  • ACS Publications. Dynamic effect of secondary equilibria in reversed-phase chromatography. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. [Link]

  • SciSpace. Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • ResearchGate. (PDF) Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • CABI Digital Library. HPLC Separation of Anthraquinones from Rhubarbs. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Pharmacia. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. [Link]

  • Agilent. HPLC Separation Fundamentals. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

Sources

optimizing NMR parameters for 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5,15-Tri-O-methylmorindol

A Senior Application Scientist's Guide to NMR Parameter Optimization

Welcome to the technical support center for the NMR analysis of 1,5,15-Tri-O-methylmorindol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring high-quality NMR data for this anthraquinone natural product. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

1,5,15-Tri-O-methylmorindol, a derivative of the natural product morindol, possesses a rigid anthraquinone core with multiple methoxy groups and a hydroxyl group.[1][2][3] Its molecular weight of approximately 328.3 g/mol places it firmly in the category of small molecules, for which standard NMR techniques are highly effective.[1][2][4][5] However, its specific structural features—aromatic protons in potentially similar electronic environments and an exchangeable phenolic proton—present unique challenges that require careful parameter optimization for unambiguous structural confirmation.

This guide provides a series of frequently asked questions for rapid troubleshooting and in-depth guides for systematic parameter optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the NMR analysis of 1,5,15-Tri-O-methylmorindol.

Q1: My signal-to-noise ratio (S/N) is poor in the ¹H spectrum. What is the fastest way to improve it?

A: The most direct way to improve S/N is to increase the number of scans (NS). The signal-to-noise ratio improves with the square root of the number of scans.[4] Therefore, to double your S/N, you need to quadruple the number of scans (e.g., increase NS from 16 to 64).[4] However, before significantly increasing experiment time, ensure your sample concentration is adequate (5-10 mg in 0.6 mL of solvent is a good starting point for a small molecule of this size).

Q2: The peaks in my ¹H spectrum are broad or misshapen. What's the cause?

A: Broad peaks can stem from several factors:

  • Poor Shimming: This is the most common cause. The magnetic field is not homogeneous across the sample. Always perform a gradient shim routine on your sample before acquisition. If the lineshape is still poor, manual shimming of the Z1 and Z2 shims may be necessary.[6][7]

  • Sample Inhomogeneity: The compound may not be fully dissolved or may have started to precipitate. Visually inspect your NMR tube for any solid material.[6]

  • High Concentration: Overly concentrated samples can lead to increased solution viscosity and intermolecular interactions, causing peak broadening. If your sample is highly concentrated, try diluting it.[6]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.

Q3: I see a broad, rolling baseline. How can I fix this?

A: A rolling baseline is often caused by an insufficient acquisition time (AQ) or an improper relaxation delay (D1), leading to the truncation of the Free Induction Decay (FID). For high-resolution spectra of small molecules, an AQ of at least 3-4 seconds is recommended to allow the FID to decay fully.[4] Also, ensure your D1 is adequate for T₁ relaxation (see Section 2).

Q4: How can I definitively identify the phenolic -OH proton signal?

A: The signal for a hydroxyl proton is often broad and does not show clear coupling. To confirm its identity, perform a "D₂O shake" experiment. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H spectrum. The labile -OH proton will exchange with deuterium, causing its peak to disappear or significantly diminish in the new spectrum.[6]

Q5: The aromatic signals are crowded and overlapping. What can I do to resolve them?

A: Signal overlap is a common challenge with aromatic compounds.

  • Change Solvent: The aromatic solvent benzene-d₆ can induce different chemical shifts compared to chloroform-d₆ due to solvent-solute interactions, often spreading out crowded regions.[6]

  • Higher Field Strength: If available, using a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion.

  • 2D NMR: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify which aromatic protons are coupled to each other and an HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons, which will greatly aid in assignment.[8][9]

Section 2: In-Depth Optimization & Troubleshooting Guides

Guide 1: Foundational ¹H NMR Parameter Optimization

Acquiring a high-quality, quantitative ¹H NMR spectrum requires a systematic approach to parameter selection. The goal is to ensure complete relaxation of all protons between scans to allow for accurate integration and high resolution.

The two most critical parameters for quantitative accuracy are the relaxation delay (D1) and the pulse angle (P1).[10] Their optimization is directly tied to the longitudinal relaxation time (T₁) of the protons in your molecule. T₁ is the time constant for the nuclear spins to return to thermal equilibrium after being excited by an RF pulse. For most protons in small molecules like this one, T₁ values range from 0.2 to 3.0 seconds, but can be longer for quaternary carbons or specific nuclei.[4]

  • For a 90° pulse (P1): This pulse provides the maximum signal for a single scan. To ensure >99% relaxation, a delay (D1) of at least 5 times the longest T₁ is required.

  • For a 30° pulse (P1): A smaller pulse angle requires less relaxation time. A D1 of approximately 2.3 times the longest T₁ is sufficient.[10] Using a smaller pulse angle is a common strategy to reduce the total experiment time when multiple scans are needed, as the D1 can be shortened significantly.[10]

To optimize D1 properly, you must first measure the T₁ of the protons in 1,5,15-Tri-O-methylmorindol.

  • Prepare the Sample: Prepare a 5-10 mg/mL solution of your compound in a deuterated solvent (e.g., CDCl₃).

  • Load and Lock: Insert the sample into the spectrometer, lock on the deuterium signal, and perform an automatic or manual shim routine.

  • Setup the Experiment: Use the standard t1ir pulse program. Create a list of variable delays (VD list) that will bracket your expected T₁ values. A good starting list for a small molecule would be: 0.01s, 0.1s, 0.2s, 0.5s, 1s, 2s, 5s, 10s, 20s.

  • Set Other Parameters: Set the number of scans (NS) to 4 or 8 for decent S/N. Ensure the relaxation delay between experiments in the array is at least 5 times your longest expected T₁ (e.g., D1 = 30s).

  • Acquire and Process: Run the experiment. After Fourier transformation, phase the spectra. You will observe peaks that start inverted (negative), pass through a null point, and then recover to their full positive intensity.

  • Analyze: Use the spectrometer's software to fit the intensity data for each peak to the inversion-recovery equation to calculate its T₁ value. Identify the longest T₁ among your molecule's protons.

G cluster_prep Preparation cluster_t1 T₁ Determination cluster_param Parameter Calculation cluster_acq Acquisition & Assessment A 1. Prepare Sample (5-10 mg/mL) B 2. Lock & Shim A->B C 3. Run T₁ Inversion-Recovery Experiment B->C D 4. Determine Longest T₁ (T₁_max) C->D E 5. Choose Pulse Angle (P1) (e.g., 90° or 30°) D->E F 6. Calculate D1 D1 = 5 * T₁_max (for 90°) D1 = 2.3 * T₁_max (for 30°) E->F G 7. Set AQ = 3-4s Set NS for desired S/N F->G H 8. Acquire Spectrum G->H I 9. Assess Quality (Resolution, S/N, Phasing) H->I

Guide 2: Optimizing ¹³C and DEPT Experiments

The primary challenge in ¹³C NMR is the low natural abundance (1.1%) and generally longer T₁ relaxation times of ¹³C nuclei compared to ¹H.

  • Number of Scans (NS): A significantly higher number of scans is required for ¹³C NMR. For a moderately concentrated sample of 1,5,15-Tri-O-methylmorindol, expect to use between 256 and 1024 scans for a good spectrum.

  • Relaxation Delay (D1): Quaternary carbons (like the carbonyls and substituted aromatic carbons in the anthraquinone core) can have very long T₁ values. For a quantitative ¹³C spectrum, a long D1 (e.g., 30-60s) is necessary, making the experiment very time-consuming. For routine qualitative spectra, a shorter D1 (2-5s) is often used, but be aware that quaternary carbon signals will be attenuated.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is an essential set of experiments to differentiate between CH, CH₂, and CH₃ carbons.[9]

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

    • DEPT-90: Shows only CH carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Running DEPT experiments is much faster than a quantitative ¹³C experiment and provides invaluable information for assigning the carbon skeleton.

Recommended Starting Parameters (400 MHz Spectrometer)
Parameter¹H (Quantitative)¹³C (Qualitative)DEPT-135
Pulse Program zg30zgpg30dept135
Solvent CDCl₃CDCl₃CDCl₃
Pulse Angle (P1) 30°30°135° (proton pulse)
Acquisition Time (AQ) 3.5 s1.2 s1.2 s
Relaxation Delay (D1) 5 x T₁_max (typically 10-20s)2.0 s2.0 s
Number of Scans (NS) 16 - 64512 - 1024128 - 256
Spectral Width (SW) 16 ppm240 ppm240 ppm

Section 3: Visual Troubleshooting Guide

When an NMR spectrum doesn't meet expectations, a logical diagnostic process is required. The following decision tree illustrates a typical troubleshooting workflow for common ¹H NMR issues.

G Start Start: Poor Quality ¹H Spectrum Q1 Are peaks broad or distorted? Start->Q1 A1_Yes 1. Check Shimming: Re-run automated shim routine. 2. Check Sample: Is it fully dissolved? Is concentration too high? Q1->A1_Yes Yes Q2 Is Signal-to-Noise (S/N) too low? Q1->Q2 No A1_Yes->Q2 A2_Yes 1. Check Concentration: Is sample too dilute? 2. Increase Number of Scans (NS): S/N ∝ √NS. To double S/N, 4x NS. Q2->A2_Yes Yes Q3 Are there unexpected peaks? Q2->Q3 No A2_Yes->Q3 A3_Yes 1. Solvent Impurity: Check residual solvent peaks (e.g., H₂O, Acetone). 2. Exchangeable Protons: Perform D₂O shake for -OH/-NH. 3. Contaminant: Check sample purity. Q3->A3_Yes Yes Q4 Are peaks overlapping? Q3->Q4 No A3_Yes->Q4 A4_Yes 1. Change Solvent: Try acquiring in Benzene-d₆. 2. Use Higher Field Instrument. 3. Run 2D NMR: COSY, HSQC, HMBC for full assignment. Q4->A4_Yes Yes End High-Quality Spectrum Q4->End No A4_Yes->End

References

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. [Link]

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]

  • MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules. [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • University of California, San Diego. (n.d.). Troubleshooting Acquisition Related Problems. NMR Facility. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol. [Link]

  • University of California, San Diego. (n.d.). Trouble Shooting Page. NMR Facility. [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. [Link]

  • Parkinson, J. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Glasgow. [Link]

  • Antony, T. Martin, G.E. (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,5,15-Tri-O-methylmorindol. As Senior Application Scientists with extensive experience in complex natural product synthesis, we have compiled this guide to address the common challenges you may encounter during your experiments. This resource is designed to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.

Introduction to the Synthesis

1,5,15-Tri-O-methylmorindol is a methylated derivative of morindol, a naturally occurring anthraquinone.[1][2] The synthesis typically involves the exhaustive methylation of the three hydroxyl groups of morindol. While seemingly straightforward, the polyhydroxyanthraquinone scaffold presents unique challenges in achieving complete and selective methylation. This guide will walk you through potential issues and their remedies.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the synthesis of 1,5,15-Tri-O-methylmorindol?

The primary starting material is morindone, a trihydroxyanthraquinone.[3] Morindone is commercially available or can be isolated from natural sources like the roots of Morinda citrifolia.[2]

Q2: What are the most critical parameters to control during the methylation reaction?

The most critical parameters are the choice of base and methylating agent, the reaction temperature, and the exclusion of moisture. The reactivity of the different hydroxyl groups can vary, and achieving complete methylation requires forcing conditions that can also promote side reactions if not carefully controlled.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method. A suitable solvent system (e.g., dichloromethane:methanol or toluene:ethyl acetate mixtures) should be developed to clearly separate the starting material (morindol), partially methylated intermediates, and the final product. The product, being less polar, will have a higher Rf value than the starting material and intermediates.

Troubleshooting Guide

Problem 1: Incomplete Methylation - A Mixture of Products is Observed

This is the most common challenge, arising from the different reactivities of the hydroxyl groups on the morindol core. You may observe a mixture of mono-, di-, and the desired tri-methylated products on your TLC or LC-MS.

Possible Causes & Solutions:

  • Insufficient Base or Methylating Agent: The stoichiometry of your reagents is critical. For complete methylation of the three hydroxyl groups, a significant excess of both the base and the methylating agent is often required.

    • Recommendation: Increase the equivalents of your base (e.g., NaH or K2CO3) and methylating agent (e.g., dimethyl sulfate or methyl iodide). A 5-10 fold excess of each is a good starting point.

  • Inadequate Reaction Time or Temperature: The methylation of sterically hindered or hydrogen-bonded hydroxyl groups can be slow.

    • Recommendation: Increase the reaction time and/or temperature. Monitor the reaction by TLC every few hours. If using a milder base like K2CO3 in acetone or DMF, refluxing for 24-48 hours may be necessary.

  • Poor Solubility of Starting Material: Morindol may have limited solubility in common methylation solvents, leading to a heterogeneous reaction mixture and incomplete reaction.

    • Recommendation: Use a solvent in which both the starting material and the deprotonated intermediate are soluble. Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for this type of reaction.

Experimental Workflow: Exhaustive Methylation

cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Isolation A 1. Add Morindol and anhydrous DMF to a flame-dried flask under Argon B 2. Cool the mixture to 0°C A->B C 3. Add NaH portion-wise B->C D 4. Stir for 30 min at 0°C C->D E 5. Add dimethyl sulfate (DMS) dropwise D->E F 6. Allow to warm to room temperature and then heat to 50-60°C E->F G 7. Monitor by TLC until morindol is consumed F->G H 8. Cool to 0°C and quench with methanol G->H I 9. Add water and extract with ethyl acetate H->I J 10. Wash with brine, dry over Na2SO4, and concentrate I->J K 11. Purify by column chromatography J->K

Caption: Workflow for the exhaustive methylation of morindol.

Problem 2: Low Yield of the Desired Product

Even if the reaction goes to completion, the isolated yield of 1,5,15-Tri-O-methylmorindol might be disappointingly low.

Possible Causes & Solutions:

  • Side Reactions: The use of strong bases and electrophiles can lead to undesired side reactions, such as C-methylation or degradation of the anthraquinone core, especially at elevated temperatures.

    • Recommendation: Maintain a controlled temperature. Add the methylating agent slowly at a lower temperature before heating. Consider using a milder methylating agent if degradation is suspected.

  • Product Loss During Work-up and Purification: The product may be partially soluble in the aqueous phase during extraction, or it may be difficult to separate from closely-eluting impurities during column chromatography.

    • Recommendation: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). For purification, use a high-resolution silica gel and a carefully optimized eluent system. Gradient elution is often more effective than isocratic elution for separating products with similar polarities.

Problem 3: Difficulty in Product Purification

The crude product is often a mixture of the desired tri-methylated compound and various byproducts, making purification by column chromatography challenging.

Possible Causes & Solutions:

  • Co-elution of Isomers: If partial methylation occurs, the resulting mono- and di-methylated isomers can have very similar polarities to the desired product and each other, leading to overlapping spots on TLC and co-elution from the column.

    • Recommendation:

      • Optimize Chromatography: Use a long column with a fine mesh silica gel to improve resolution. A slow flow rate and a shallow solvent gradient can also enhance separation.

      • Recrystallization: If a suitable solvent can be found, recrystallization can be a powerful technique to purify the final product, especially if the impurities are present in small amounts.

      • Preparative TLC or HPLC: For small-scale syntheses or very difficult separations, preparative TLC or high-performance liquid chromatography (HPLC) can be employed.[4]

Data Presentation: Typical TLC Profile of a Methylation Reaction
CompoundRf Value (Toluene:Ethyl Acetate 8:2)Appearance under UV (365 nm)
Morindol (Starting Material)0.15Yellow-Orange Fluorescence
Mono-methylated intermediates0.30 - 0.45Faint Yellow Fluorescence
Di-methylated intermediates0.50 - 0.65Faint Yellow Fluorescence
1,5,15-Tri-O-methylmorindol0.80Bright Yellow Fluorescence
Problem 4: Ambiguous Product Characterization

Confirming that you have synthesized the correct isomer, 1,5,15-Tri-O-methylmorindol, and not another methylated derivative, is crucial.

Possible Causes & Solutions:

  • Insufficient Analytical Data: Relying on a single analytical technique, such as 1H NMR, might not be sufficient to unambiguously determine the structure.

    • Recommendation: A combination of analytical techniques is essential for complete characterization.

      • 1H NMR: Look for the disappearance of the phenolic hydroxyl protons and the appearance of three distinct methoxy singlets.

      • 13C NMR: Confirm the presence of the correct number of aromatic and methoxy carbons.

      • Mass Spectrometry (MS): Verify the molecular weight of the product (C18H16O6, MW: 328.3 g/mol ).[2][5]

      • 2D NMR (HMBC, HSQC): These experiments are invaluable for confirming the connectivity and definitively assigning the positions of the methyl groups on the anthraquinone scaffold.

Logical Relationship: Characterization Workflow

A Purified Product B Mass Spectrometry (Confirm MW = 328.3) A->B C 1H NMR (Confirm 3 OMe singlets, no OH) A->C D 13C NMR (Confirm carbon count) A->D F Structure Confirmed B->F E 2D NMR (HMBC) (Confirm OMe positions) C->E D->F E->F

Caption: A logical workflow for the structural characterization of 1,5,15-Tri-O-methylmorindol.

Step-by-Step Protocol: Exhaustive Methylation of Morindol

This protocol is a general guideline. Optimization may be required based on your specific experimental setup and the purity of your starting material.

Materials:

  • Morindol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate (DMS)

  • Methanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add morindol (1.0 eq).

  • Add anhydrous DMF to dissolve the morindol.

  • Cool the flask to 0°C in an ice bath.

  • Carefully add NaH (5.0 eq) portion-wise over 15 minutes.

  • Stir the mixture at 0°C for 30 minutes. The color of the solution should change as the phenoxides are formed.

  • Slowly add DMS (5.0 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 50-60°C.

  • Monitor the reaction progress by TLC (e.g., toluene:ethyl acetate 8:2). The reaction is complete when the starting material spot has disappeared.

  • Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess NaH by the slow addition of methanol until gas evolution ceases.

  • Add deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or toluene) to afford 1,5,15-Tri-O-methylmorindol.

References

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • MDPI. (2015). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Morindone. Retrieved from [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Interference in 1,5,15-Tri-O-methylmorindol Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving 1,5,15-Tri-O-methylmorindol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of interference in their experiments. As a methylated derivative of the natural product morindol, 1,5,15-Tri-O-methylmorindol presents unique challenges and opportunities in bioassay development.[1] This resource provides in-depth, evidence-based solutions to ensure the accuracy and reproducibility of your results.

I. Understanding 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a naturally occurring compound that has garnered interest for its potential bioactive properties, including antioxidant and antimicrobial activities.[1] Its chemical structure, characterized by multiple methyl groups, influences its solubility, stability, and interactions within biological systems.[1] These properties are critical to consider when designing and troubleshooting bioassays.

Key Chemical Properties:

PropertyValueReference
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
XLogP3-AA2.1

II. Frequently Asked Questions (FAQs)

Q1: My dose-response curve for 1,5,15-Tri-O-methylmorindol is inconsistent and not sigmoidal. What could be the cause?

A1: An irregular dose-response curve is often indicative of compound solubility issues.[2] 1,5,15-Tri-O-methylmorindol, like many natural products, may have limited aqueous solubility, leading to precipitation at higher concentrations.[2][3] This can result in underestimated activity and variable data.[2][3]

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of 1,5,15-Tri-O-methylmorindol in your assay buffer.

    • Solvent Optimization: While DMSO is a common solvent, high concentrations can be toxic to cells and interfere with assay components.[4][5] It is crucial to keep the final DMSO concentration consistent across all wells and typically below 0.5%.[5]

    • Sonication: Briefly sonicate your stock solutions to aid in dissolution.

Q2: I am observing a high background signal in my fluorescence-based assay. Could 1,5,15-Tri-O-methylmorindol be interfering?

A2: Yes, it is possible. The anthraquinone-like core structure of morindol derivatives can exhibit intrinsic fluorescence or act as a quencher in fluorescence-based assays.[6] This can lead to either a false positive or a false negative result.

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control with 1,5,15-Tri-O-methylmorindol in the assay buffer without any biological components (e.g., cells, enzymes) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Quenching Assessment: To test for quenching, incubate the compound with the fluorescent product of your assay and measure any decrease in signal.

    • Alternative Assay Formats: If significant interference is observed, consider switching to a non-fluorescent assay format, such as a luminescence-based or colorimetric assay.

Q3: In my cell-based assay, I am seeing a decrease in cell viability even at low concentrations of 1,5,15-Tri-O-methylmorindol, which I suspect is not due to the intended biological activity. How can I confirm this?

A3: This could be due to off-target cytotoxicity or interference with the cell viability assay itself. Many viability assays rely on metabolic activity (e.g., MTT, MTS, WST-1) or ATP production.[7][8][9] As a polyphenol derivative, 1,5,15-Tri-O-methylmorindol could potentially interfere with these processes.[10]

  • Troubleshooting Steps:

    • Orthogonal Viability Assays: Use a different viability assay that relies on an alternative mechanism. For example, if you are using an MTT assay (metabolic activity), try a method that measures membrane integrity (e.g., trypan blue exclusion, LDH release) or a real-time viability assay.

    • ATP-Based Assays: ATP-based assays are often considered the most rapid and sensitive and are less prone to artifacts.[7]

    • Microscopic Examination: Visually inspect the cells under a microscope for signs of stress or death.

III. Troubleshooting Guides

Guide 1: Addressing Matrix Effects in Complex Biological Samples

Issue: You are testing 1,5,15-Tri-O-methylmorindol in a complex matrix like serum or plasma, and you suspect the results are being skewed by other components in the sample.

Causality: Matrix effects occur when components in the sample other than the analyte of interest interfere with the assay, leading to inaccurate quantification.[11] This is a common challenge in immunoassays and LC-MS based methods.[12]

Workflow for Identifying and Mitigating Matrix Effects:

Matrix_Effect_Workflow cluster_identification Identification cluster_mitigation Mitigation Spike Spike-and-Recovery Experiment Decision Interference Detected? Spike->Decision Dilution Serial Dilution Dilution->Decision SampleDilution Sample Dilution End Accurate Results SampleDilution->End MatrixMatch Matrix-Matched Calibrators MatrixMatch->End Extraction Sample Extraction Extraction->End Start Suspected Matrix Effect Start->Spike Start->Dilution Decision->SampleDilution Yes Decision->MatrixMatch Yes Decision->Extraction Yes Decision->End No

Caption: Workflow for identifying and mitigating matrix effects.

Detailed Protocol: Spike-and-Recovery Experiment

  • Prepare Samples:

    • Sample A: Your biological matrix (e.g., serum).

    • Sample B: Your biological matrix spiked with a known concentration of 1,5,15-Tri-O-methylmorindol.

    • Sample C: Assay buffer spiked with the same known concentration of 1,5,15-Tri-O-methylmorindol.

  • Run Assay: Analyze all three samples according to your standard protocol.

  • Calculate Recovery:

    • Percent Recovery = [(Concentration in B - Concentration in A) / Concentration in C] * 100

  • Interpretation: A recovery rate between 80-120% is generally acceptable.[11] A value outside this range suggests a significant matrix effect.[11]

Mitigation Strategies:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering substances.[11][13][14]

  • Matrix-Matched Calibrators: Prepare your standard curve in a matrix that is as similar as possible to your samples.[11]

  • Sample Extraction: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to purify your sample before analysis.

Guide 2: Differentiating True Inhibition from Non-Specific Effects in Enzyme Assays

Issue: You observe inhibition of your target enzyme by 1,5,15-Tri-O-methylmorindol, but you are concerned about potential non-specific inhibition.

Causality: Natural products can sometimes act as promiscuous inhibitors, meaning they inhibit multiple enzymes non-specifically, often through aggregation or reactive functional groups.[15] It's crucial to validate that the observed inhibition is specific to your target.

Experimental Workflow for Validating Specific Inhibition:

Inhibition_Validation Start Initial Inhibition Observed IC50 Determine IC50 Start->IC50 CounterScreen Counter-Screen with Unrelated Enzyme IC50->CounterScreen Detergent Assay with 0.01% Triton X-100 IC50->Detergent Result Specific or Non-Specific Inhibitor? CounterScreen->Result Detergent->Result Mechanism Mechanism of Inhibition Studies (e.g., Lineweaver-Burk) Specific Specific Inhibitor Mechanism->Specific Result->Mechanism Specific NonSpecific Non-Specific Inhibitor Result->NonSpecific Non-Specific

Caption: Workflow to validate specific enzyme inhibition.

Key Experimental Controls:

Control/ExperimentPurposeExpected Outcome for Specific Inhibition
Counter-Screen To test for promiscuous inhibition.No significant inhibition of an unrelated enzyme.
Detergent Test To check for inhibition due to aggregation.The IC50 value should not significantly change in the presence of a non-ionic detergent like Triton X-100.
Mechanism of Inhibition Studies To understand the mode of inhibition (e.g., competitive, non-competitive).A clear and consistent pattern in kinetic plots (e.g., Lineweaver-Burk).

Protocol: Detergent Test for Aggregation-Based Inhibition

  • Prepare Two Sets of Reactions:

    • Set 1: Your standard enzyme assay protocol.

    • Set 2: Your standard enzyme assay protocol with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

  • Generate Dose-Response Curves: Determine the IC50 of 1,5,15-Tri-O-methylmorindol in both the presence and absence of the detergent.

  • Analyze Results: A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the inhibition was at least partially due to compound aggregation.

IV. References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Cell Viability Assays. [Link]

  • Landis-Piwowar, K. R., & Dou, Q. P. (2008). Polyphenols: biological activities, molecular targets, and the effect of methylation. Current molecular pharmacology, 1(3), 233–243. [Link]

  • Krajczyk, J., & Płonka, P. M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Acta biochimica Polonica, 68(2), 295–302. [Link]

  • Stahnke, H., Kittlaus, S., Kempe, G., & Hamscher, G. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of analytical methods in chemistry, 2012, 518704. [Link]

  • Kingston, D. G. I. (2023). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Journal of natural products, 86(7), 1785–1790. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Salehi, B., Sharopov, F., Martorell, M., et al. (2019). Polyphenols: Secondary Metabolites with a Biological Impression. Molecules (Basel, Switzerland), 24(21), 3992. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The journal of clinical and diagnostic research : JCDR, 3(4), 1723–1730. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Calhoun, D. B., Vanderkooi, J. M., Holtom, G. R., & Englander, S. W. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. Proteins, 1(2), 109–115. [Link]

  • Kori, M., & Arodola, O. A. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC advances, 13(37), 25883–25895. [Link]

  • Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. [Link]

  • Eng, C. H., Yuen, K. H., & Wu, T. S. (2014). Considerations regarding use of solvents in in vitro cell based assays. International journal of pharmaceutics, 461(1-2), 1–6. [Link]

  • Gleason, F. K. (Ed.). (2019). Bioassay-Guided Isolation of Natural Products. MDPI. [Link]

  • Calhoun, D. B., Vanderkooi, J. M., Holtom, G. R., & Englander, S. W. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. Proteins, 1(2), 109-15. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11). [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Novoveská, L., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Algal Research, 77, 103362. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]

  • Maes, J., Verloes, R., Buenafe, O. E., de Witte, P. A., Esguerra, C. V., & Crawford, A. D. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PloS one, 7(10), e43852. [Link]

  • Indus Extracts. (n.d.). Role of Bioassays in Development of Natural Products. [Link]

  • Staack, R. F., & Nejad, M. (2014). Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. Bioanalysis, 6(9), 1157–1160. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • Lerner, E., et al. (2021). A guide to small fluorescent probes for single-molecule biophysics. APL Bioengineering, 5(3), 031508. [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay: Essential Methods & Applications. [Link]

  • Law, A. M., & Tiong, A. C. Y. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3262. [Link]

  • Khan, I., et al. (2024). Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. International Journal of Molecular Sciences, 25(2), 1189. [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol. [Link]

Sources

Technical Support Center: Improving the Accuracy of 1,5,15-Tri-O-methylmorindol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of 1,5,15-Tri-O-methylmorindol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the analysis of this methylated natural product. This center is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Introduction to 1,5,15-Tri-O-methylmorindol Analysis

1,5,15-Tri-O-methylmorindol is a naturally occurring methylated indole derivative found in plants of the Rubiaceae family, such as Morinda citrifolia.[1] Its chemical formula is C₁₈H₁₆O₆ and it has a molecular weight of approximately 328.3 g/mol .[2][3] Accurate quantification of this and similar bioactive compounds is critical for pharmacokinetic studies, formulation development, and quality control of botanical products.

The inherent challenges in quantifying methylated natural products often stem from their physicochemical properties, potential for matrix effects in complex biological samples, and the need for highly sensitive and specific analytical methods.[4][5] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for quantifying 1,5,15-Tri-O-methylmorindol?

For the quantification of 1,5,15-Tri-O-methylmorindol, High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is recommended.[6][7] LC-MS/MS is particularly advantageous when dealing with complex matrices like plasma or tissue homogenates, as it minimizes interferences.[7]

Q2: How should I prepare my stock and working standard solutions of 1,5,15-Tri-O-methylmorindol?

Given its anthraquinone-like structure, 1,5,15-Tri-O-methylmorindol is expected to be soluble in organic solvents.[8][9] It is recommended to prepare a primary stock solution in dimethyl sulfoxide (DMSO) and then dilute to working concentrations using a solvent compatible with your mobile phase, such as methanol or acetonitrile.[10]

Q3: What are the critical stability concerns for 1,5,15-Tri-O-methylmorindol during analysis?

The stability of your analyte is paramount for accurate quantification. For similar compounds, stability is influenced by pH and temperature. It is advisable to conduct preliminary stability tests on your standard solutions and samples. Store stock solutions at -20°C or lower and protect from light to prevent degradation. For anthracyclines, a pH range of 3-4 has been shown to provide good stability.[11]

Q4: How do I choose the right HPLC column?

A reversed-phase C18 column is a common and effective choice for the separation of moderately nonpolar compounds like 1,5,15-Tri-O-methylmorindol.[6] For challenging separations, a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide alternative selectivity.[12]

Q5: What are "matrix effects" and how can I mitigate them in my LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification.[4][5] To mitigate these, it is crucial to have an efficient sample preparation method (e.g., solid-phase extraction), and to use a stable isotope-labeled internal standard if available. If not, a structurally similar compound can be used.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent with mobile phase- Column overload- Secondary interactions with the stationary phase- Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.- Reduce the injection volume or sample concentration.- Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase.
Inconsistent Retention Times - Inaccurate mobile phase preparation- Column temperature fluctuations- Pump malfunction- Prepare mobile phases gravimetrically for better precision.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure proper solvent delivery.
Low Signal Intensity in LC-MS/MS - Inefficient ionization- Ion suppression from matrix components- Suboptimal MS parameters- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove interfering substances.- Perform a compound tuning to determine the optimal precursor/product ions and collision energy.[13]
High Background Noise - Contaminated mobile phase or LC system- Poor quality solvents or reagents- Bleed from the HPLC column- Use high-purity solvents and freshly prepared mobile phases.- Flush the system thoroughly.- Use a column with low bleed characteristics.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol outlines the preparation of calibration standards for the quantification of 1,5,15-Tri-O-methylmorindol.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1,5,15-Tri-O-methylmorindol reference standard and dissolve it in 1 mL of DMSO.

  • Intermediate Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with 900 µL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the intermediate stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for your calibration curve (e.g., 1-1000 ng/mL).

Protocol 2: Sample Preparation from Biological Matrices (Plasma)

This protocol describes a solid-phase extraction (SPE) method for cleaning up plasma samples.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Recommended Analytical Method Parameters

The following tables provide starting parameters for HPLC-UV and LC-MS/MS methods. These should be optimized for your specific instrumentation and application.

Table 1: HPLC-UV Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Table 2: LC-MS/MS Method Parameters
ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-95% B over 8 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ = 329.1
Product Ions (m/z) To be determined by compound tuning
Collision Energy To be optimized

Method Validation

Any quantitative method must be validated to ensure its accuracy and reliability. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Table 3: Key Validation Parameters according to ICH Q2(R1)
ParameterDescription
Specificity The ability to assess the analyte in the presence of other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[14]
Accuracy The closeness of the test results to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Visualizations

Diagram 1: General Workflow for Quantification

Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation (e.g., SPE) Sample_Prep->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for sample analysis.

Diagram 2: Troubleshooting Logic for Inaccurate Results

Troubleshooting Logic Inaccurate_Results Inaccurate Results? Check_Standards Check Standard Preparation and Stability Inaccurate_Results->Check_Standards Yes Review_Sample_Prep Review Sample Preparation (e.g., recovery) Check_Standards->Review_Sample_Prep Evaluate_Chromatography Evaluate Chromatography (Peak shape, resolution) Review_Sample_Prep->Evaluate_Chromatography Optimize_MS Optimize MS/MS Parameters Evaluate_Chromatography->Optimize_MS Assess_Matrix_Effects Assess Matrix Effects Optimize_MS->Assess_Matrix_Effects Validate_Method Re-validate Method Assess_Matrix_Effects->Validate_Method

Caption: Troubleshooting decision tree.

References

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.). Retrieved from [Link]

  • Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. (2010). Talanta, 81(1-2), 125-131. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2019). LCGC North America, 37(11), 834-837. [Link]

  • A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. (2023). Scientific Reports, 13(1), 11578. [Link]

  • 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. PubChem. (n.d.). Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. (2022). Molecules, 27(17), 5693. [Link]

  • Development and Validation of an HPLC Method for the Quantification of Morin Flavonoid Encapsulated within PLGA Nanoparticles. (2018). Journal of Pharmaceutical and Biomedical Analysis, 150, 338-345. [Link]

  • Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. (2026). Journal of Applied Pharmaceutical Science, 16(02), 077-088. [Link]

  • Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). Metabolites, 10(9), 363. [Link]

  • Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. (2018). Molecules, 23(10), 2533. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2023). U.S. Food and Drug Administration. [Link]

  • Solubility of anthraquinone derivatives in supercritical carbon dioxide. (2012). The Journal of Supercritical Fluids, 67, 6-12. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2017). In A Life-Cycle Approach to Knowledge Excellence in the Biopharmaceutical Industry (pp. 277-303). [Link]

  • Optimization of LC-MS Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products. (2021). Metabolites, 11(10), 689. [Link]

  • LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. (2025). Journal of Pharmaceutical and Biomedical Analysis, 252, 116681. [Link]

  • Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations. (2015). Journal of Chemistry, 2015, 1-9. [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2012). LCGC North America, 30(11), 972-983. [Link]

  • HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. (2024). World Journal of Biology Pharmacy and Health Sciences, 20(01), 276-288. [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2013). Bioanalysis, 5(17), 2183-2196. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]

  • Anthraquinone. PubChem. (n.d.). Retrieved from [Link]

  • 1,5,15-Tri-O-methylmorindol [>98%]. (n.d.). Real-Gene Labs. Retrieved from [Link]

  • Anthraquinone. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of 1,5,15-Tri-O-methylmorindol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for common challenges encountered during sample preparation and analysis.

Introduction to 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a naturally occurring methylated derivative of morindol, a compound belonging to the anthraquinone class.[1][2] It is primarily isolated from plant species of the Rubiaceae family, such as Morinda citrifolia (Noni).[1][2] The unique chemical structure, characterized by multiple methyl groups, contributes to its specific physicochemical properties and potential bioactivities, including antioxidant and antimicrobial effects.[1] Accurate and reproducible analysis is crucial for its study in pharmacology and biochemistry.

Chemical Properties:

  • Molecular Formula: C₁₈H₁₆O₆[2][3][4]

  • Molecular Weight: 328.3 g/mol [2][3][4]

  • CAS Number: 942609-65-6[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for sample handling and storage upon receiving a plant matrix suspected to contain 1,5,15-Tri-O-methylmorindol?

A1: Proper initial handling is critical to prevent degradation. Upon arrival in the laboratory, the sample should be inspected for any signs of damage or contamination.[5] If the sample is fresh plant material, it should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic degradation. For dried plant material, it should be stored in a cool, dark, and dry place. All samples should be assigned a unique identifier for proper tracking.[5]

Q2: Which analytical techniques are most suitable for the quantification of 1,5,15-Tri-O-methylmorindol?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable method for the analysis of anthraquinones and related compounds.[6][7] For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS/MS) is highly recommended.[7][8][9] UV detection is a cost-effective alternative, as anthraquinones have strong absorbance in the UV-visible region.[7]

Q3: What type of HPLC column is recommended for the separation of 1,5,15-Tri-O-methylmorindol?

A3: A reversed-phase C18 column is the standard choice for the separation of anthraquinones.[7][10][11] The separation is based on the hydrophobicity of the analytes. The specific particle size and column dimensions will depend on the desired resolution and analysis time, with UHPLC systems offering faster and more efficient separations.[11]

Troubleshooting Guide

Issue 1: Low Extraction Yield of 1,5,15-Tri-O-methylmorindol from Plant Material

Possible Causes & Solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. While methanol is often effective for extracting polar compounds, the methylated nature of 1,5,15-Tri-O-methylmorindol suggests it is more nonpolar than its parent compound, morindol. A systematic approach to solvent selection is recommended.

    • Expert Insight: Start with a moderately polar solvent like methanol or ethanol. If yields are low, consider trying a solvent system with a slightly lower polarity, such as a mixture of methanol and dichloromethane, or ethyl acetate. Soxhlet extraction has been shown to be more efficient than simple solvent extraction for compounds from Morinda citrifolia.[12]

Solvent SystemPolarity IndexExpected Efficacy for 1,5,15-Tri-O-methylmorindol
100% Methanol5.1Moderate
80:20 Methanol:WaterHigher than pure MethanolPotentially lower due to increased polarity
50:50 Methanol:DichloromethaneLower than pure MethanolPotentially higher due to increased non-polar character
100% Ethyl Acetate4.4Good starting point for less polar compounds
  • Incomplete Cell Lysis: The analyte may be trapped within the plant cells.

    • Protocol: Ensure the plant material is finely ground to a uniform powder.[13] Pre-treatment with enzymes like cellulase and pectinase can aid in breaking down cell walls, but be mindful of potential enzymatic degradation of the target analyte.

  • Degradation During Extraction: Anthraquinones can be sensitive to light and high temperatures.

    • Preventative Measures: Perform extractions under dim light and use moderate temperatures. If using heat-assisted methods like Soxhlet or sonication, keep the temperature below 50-60°C.

Issue 2: Poor Peak Shape and Tailing in HPLC Analysis

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The phenolic hydroxyl group in the 1,5,15-Tri-O-methylmorindol structure can interact with residual silanols on the C18 column, leading to peak tailing.

    • Corrective Action: Acidify the mobile phase with 0.1% formic acid or acetic acid.[11] This suppresses the ionization of the phenolic group and minimizes secondary interactions.[7]

  • Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Contamination of the Guard Column or Column Inlet: Particulates from the sample matrix can clog the column.

    • Maintenance: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection. Regularly replace the guard column and, if necessary, back-flush the analytical column according to the manufacturer's instructions.

Issue 3: Inconsistent Quantification and Low Reproducibility

Possible Causes & Solutions:

  • Analyte Instability in Solution: 1,5,15-Tri-O-methylmorindol may degrade in the autosampler over time, especially if exposed to light or incompatible solvents.

    • Best Practices: Prepare fresh samples for each analytical run. Use amber vials to protect from light. If samples must be stored in the autosampler, ensure it is temperature-controlled (e.g., at 4°C).

  • Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

    • Mitigation Strategy: Implement a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction. A C18 or a mixed-mode SPE cartridge can be effective in removing interfering compounds. The use of a stable isotope-labeled internal standard is the most robust way to correct for matrix effects.

Experimental Protocols

Protocol 1: Extraction of 1,5,15-Tri-O-methylmorindol from Dried Plant Material
  • Sample Comminution: Grind the dried plant material (e.g., leaves, roots) into a fine powder (20-40 mesh).[13]

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered material into a flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in a water bath at 40°C.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Concentration: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: HPLC-UV Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Workflow for Sample Preparation and Analysis

G cluster_0 Sample Reception & Initial Processing cluster_1 Extraction cluster_2 Purification & Final Preparation cluster_3 Analysis SampleReception Sample Reception & Logging Homogenization Grinding/Homogenization SampleReception->Homogenization SolventExtraction Solvent Extraction (e.g., Methanol) Homogenization->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution SPE Optional: Solid-Phase Extraction (SPE) Filtration Syringe Filtration (0.45 µm) SPE->Filtration Reconstitution->SPE If matrix is complex Reconstitution->Filtration If matrix is simple HPLC HPLC or LC-MS/MS Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: General workflow for the preparation and analysis of 1,5,15-Tri-O-methylmorindol.

References

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • Zhou, S., & Huang, G. (2022). Extraction, derivatization, and antioxidant activity of Morinda citrifolia polysaccharide. Chemical Biology & Drug Design, 99(4), 603-608. [Link]

  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 508. [Link]

  • Hazni, H., et al. (2008). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Liquid Chromatography & Related Technologies, 31(10), 1519-1527. [Link]

  • Saimun, S., et al. (2017). Chemical Profiling of Morinda Citrifolia Extract From Solvent and Soxhlet Extraction Method. Journal of Engineering and Science Research, 1(2), 28-32. [Link]

  • Chen, Y., et al. (2023). Study on bioactivities of Morinda citrifolia L. fruit hydroalcoholic extracts and detection of novel phytoconstituents by UPLC-Q-exactive orbitrap-tandem mass spectrum analysis. Exploration of Targeted Anti-tumor Therapy, 4(1), 1-15. [Link]

  • Hazni, H., et al. (2008). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Liquid Chromatography & Related Technologies, 31(10), 1519-1527. [Link]

  • Dartmouth College. (n.d.). Sample Preparation. Dartmouth Trace Element Analysis Core. Retrieved from [Link]

  • Zhang, J., et al. (2019). Comparative Analysis of Chemical Constituents of Moringa oleifera Leaves from China and India by Ultra-Performance Liquid Chromatography Coupled with Quadrupole-Time-Of-Flight Mass Spectrometry. Molecules, 24(5), 956. [Link]

  • European Network of GMO Laboratories. (2014). Guidelines for sample preparation procedures in GMO analysis. JRC Publications Repository. [Link]

  • Wang, C. Y., et al. (2009). Determination of antioxidative properties of Morinda citrifolia using near supercritical fluid extraction. Journal of Food and Drug Analysis, 17(5), 333-341. [Link]

  • Singh, D., & Kumar, R. (2013). HPLC Separation of Anthraquinones from Rhubarbs. International Journal of Medicinal and Aromatic Plants, 3(3), 398-406. [Link]

  • Klieber, S., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Metabolites, 8(4), 81. [Link]

  • Ersoy, E., & Gulpinar, A. R. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. Journal of Chromatographic Science, 61(7), 654-661. [Link]

  • Zhou, S., & Huang, G. (2022). Extraction, derivatization, and antioxidant activity of Morinda citrifolia polysaccharide. Chemical Biology & Drug Design, 99(4), 603-608. [Link]

  • Bambase, M. E., et al. (2023). Marine Mannitol: Extraction, Structures, Properties, and Applications. Marine Drugs, 21(7), 384. [Link]

  • Gulpinar, A. R., & Orhan, I. E. (2021). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia, 68(4), 863-869. [Link]

  • Real-Gene Labs. (n.d.). 1,5,15-Tri-O-methylmorindol [>98%]. Retrieved from [Link]

  • ChemUniverse. (n.d.). 1,5,15-Tri-O-methylmorindol [P09625]. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Biomolecule Analysis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Analytical Method for 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for the quantitative analysis of 1,5,15-Tri-O-methylmorindol. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for the characterization and quality control of this promising natural compound.

Introduction to 1,5,15-Tri-O-methylmorindol and the Imperative for a Validated Analytical Method

1,5,15-Tri-O-methylmorindol is a naturally occurring methylated indole derivative, identified as a secondary metabolite in certain plant species, notably from the Rubiaceae family.[1] Its unique chemical structure, characterized by multiple methyl groups, contributes to its distinct bioactive properties.[1] Preliminary research has indicated its potential in therapeutic applications, with studies exploring its antioxidant and antimicrobial activities.[1] As interest in 1,5,15-Tri-O-methylmorindol grows within the pharmaceutical and nutraceutical industries, the need for a precise, accurate, and reliable analytical method for its quantification becomes paramount.

A validated analytical method is a fundamental requirement for:

  • Quality control of raw materials and finished products.

  • Stability studies to determine shelf-life and storage conditions.

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This guide will walk through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and FDA guidance.[2][3][4][5][6][7][8][9][10]

The Chosen Analytical Approach: RP-HPLC-UV

For the analysis of 1,5,15-Tri-O-methylmorindol, an RP-HPLC-UV method is proposed. This technique is widely employed for the analysis of anthraquinones and related compounds due to its high resolving power, sensitivity, and reproducibility.[11] The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately non-polar 1,5,15-Tri-O-methylmorindol from potential impurities. Detection via UV spectrophotometry is appropriate given the chromophoric nature of the anthraquinone scaffold.

Validation of the Analytical Method: A Step-by-Step Guide

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2][4][12] This is achieved by assessing a set of validation characteristics. The following sections detail the experimental design and acceptance criteria for each parameter.

Experimental Workflow for Method Validation

Method_Validation_Workflow cluster_Preparation Preparation cluster_Validation_Parameters Validation Parameters Standard_Prep Prepare Stock and Working Standards of 1,5,15-Tri-O-methylmorindol Linearity Linearity & Range Standard_Prep->Linearity Accuracy Accuracy Standard_Prep->Accuracy Precision Precision (Repeatability & Intermediate) Standard_Prep->Precision LOD_LOQ LOD & LOQ Standard_Prep->LOD_LOQ Sample_Prep Prepare Sample Solutions (e.g., from plant extract or formulation) Specificity Specificity Sample_Prep->Specificity Sample_Prep->Accuracy Sample_Prep->Precision Placebo_Prep Prepare Placebo Samples (matrix without analyte) Placebo_Prep->Specificity Robustness Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: A flowchart illustrating the key stages in the validation of an analytical method.

Specificity

Causality Behind the Experiment: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This ensures that the signal measured is solely from 1,5,15-Tri-O-methylmorindol and not from any interfering substances.

Experimental Protocol:

  • Analyze a solution of 1,5,15-Tri-O-methylmorindol reference standard.

  • Analyze a placebo solution (a mixture of all components except the analyte).

  • Analyze a sample solution containing 1,5,15-Tri-O-methylmorindol.

  • If available, analyze samples containing potential impurities or degradation products.

  • Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm the homogeneity of the analyte peak.

Acceptance Criteria:

  • The retention time of the analyte in the sample solution should match that of the reference standard.

  • No interfering peaks should be observed at the retention time of the analyte in the placebo chromatogram.

  • The analyte peak should be well-resolved from any adjacent peaks (resolution > 2).

  • Peak purity analysis should indicate that the analyte peak is spectrally homogeneous.

Linearity and Range

Causality Behind the Experiment: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 1,5,15-Tri-O-methylmorindol spanning the expected concentration range of the samples. A typical range for an assay of a drug substance is 80% to 120% of the test concentration.[15]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Hypothetical Data for Linearity:

Concentration (µg/mL)Mean Peak Area (n=3)
80801234
90902345
1001003456
1101104567
1201205678
0.9998
Regression Equation y = 10021x + 123
Accuracy

Causality Behind the Experiment: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples spiked with 1,5,15-Tri-O-methylmorindol at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2%.

Hypothetical Data for Accuracy:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=3)Recovery (%)RSD (%)
8079.299.00.8
100100.5100.50.5
120119.499.50.6
Precision

Causality Behind the Experiment: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Analyze a minimum of six replicate samples of 1,5,15-Tri-O-methylmorindol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze three different concentrations in triplicate.[12]

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2%.

Hypothetical Data for Precision:

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Mean Concentration (µg/mL) 100.299.8
Standard Deviation 0.70.9
RSD (%) 0.70.9
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality Behind the Experiment:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol: LOD and LOQ can be determined by several methods, including:

  • Based on Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[14]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision and accuracy.

Hypothetical Data for LOD and LOQ:

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Robustness

Causality Behind the Experiment: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the established limits for all variations.

  • The RSD of the results obtained under the varied conditions should be ≤ 2%.

Comparison with Alternative Methods

While RP-HPLC-UV is a robust and widely accessible technique, other methods could also be considered for the analysis of 1,5,15-Tri-O-methylmorindol.

MethodPrincipleAdvantagesDisadvantages
HPLC with Mass Spectrometry (HPLC-MS) Separation by HPLC followed by detection based on mass-to-charge ratio.[17]Higher sensitivity and selectivity, provides structural information.Higher cost of instrumentation and maintenance.
Ultra-Performance Liquid Chromatography (UPLC) Uses smaller particle size columns to achieve faster and more efficient separations.Faster analysis times, higher resolution, and sensitivity.Higher operating pressures require specialized instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[11]High sensitivity for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like anthraquinones.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption compared to HPLC.[18]Less commonly available instrumentation.
Logical Relationship of Validation Parameters

Caption: The relationship between individual validation parameters and the overall goal of ensuring the method is "fit for purpose".

Conclusion

The validation of an analytical method is a critical step in the development of any product containing a new chemical entity like 1,5,15-Tri-O-methylmorindol. A thoroughly validated RP-HPLC-UV method, as outlined in this guide, provides the necessary confidence in the quality and reliability of the analytical data generated. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, researchers can ensure that their analytical methods are robust, accurate, and fit for their intended purpose. The lifecycle approach to analytical method validation, which involves continuous monitoring and re-validation as needed, is essential for maintaining the integrity of the method over time.[6]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. (2022). National Institutes of Health. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. [Link]

  • (PDF) QUANTITATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR TRIFLUNOMIDE IN PHARMACUTICAL DOSAGE FORM. (2023). ResearchGate. [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT - Validation Week. [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (n.d.). MDPI. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). PharmaSOP. [Link]

  • Bioanalytical method validation: An updated review. (n.d.). National Institutes of Health. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • (PDF) Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. (2025). ResearchGate. [Link]

  • 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. (n.d.). PubChem. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). National Institutes of Health. [Link]

  • Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi. (n.d.). National Institutes of Health. [Link]

  • A Review on Step-by-Step Analytical Method Validation. (n.d.). iosrphr.org. [Link]

  • Analytical methods for determination of anthraquinone dyes in historical textiles. (n.d.). CORE. [Link]

  • 1,5,15-Tri-O-methylmorindol [>98%]. (n.d.). Real-Gene Labs. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). USP. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. [Link]

  • Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. (2021). Digital Commons@DePaul. [Link]

  • FDA issues revised guidance for analytical method validation. (2025). ResearchGate. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]

  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (n.d.). ScienceDirect. [Link]

Sources

A Comparative Analysis of Morindol and Its O-Methylated Derivative: Unraveling the Impact of Methylation on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide offers a detailed comparative analysis of the biological activities of morindol, a naturally occurring anthraquinone, and its synthetically derived counterpart, 1,5,15-Tri-O-methylmorindol. While direct, side-by-side experimental data for 1,5,15-Tri-O-methylmorindol is not extensively available in current literature, this document synthesizes the known bioactivities of morindol and extrapolates the likely effects of O-methylation based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds.

Introduction to Morindol and the Significance of O-Methylation

Morindol is an anthraquinone found in plants of the Morinda genus, notably Morinda citrifolia (Noni), a plant with a long history in traditional medicine.[1][2] This compound, and the extracts of the plant itself, have been investigated for a range of therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects.[3][4][5]

O-methylation, the addition of a methyl group to a hydroxyl (-OH) group to form a methoxy (-OCH3) group, is a common structural modification in medicinal chemistry. This seemingly simple change can profoundly alter a molecule's physicochemical properties, such as lipophilicity, and consequently, its pharmacokinetic and pharmacodynamic profile. In the context of flavonoids and related polyphenolic compounds, O-methylation has been shown to potentially enhance bioactivity.[6]

Established Biological Activities of Morindol

Anticancer Potential:

Morindol, as a component of Morinda citrifolia extracts, has been associated with various anticancer mechanisms.[1][2] These include the induction of apoptosis, cell cycle arrest, antiangiogenesis, and modulation of the immune system.[1] While much of the research has focused on crude extracts, studies on isolated anthraquinones like morindone (a related compound) have demonstrated significant cytotoxic effects against cancer cell lines.[7] The anticancer activity of Morinda citrifolia has been explored in relation to several types of cancer, including lung, esophageal, liver, and breast cancer.[1][2]

Anti-inflammatory Effects:

Extracts of Morinda citrifolia and its constituents have demonstrated notable anti-inflammatory properties.[8][9] The mechanisms underlying these effects involve the downregulation of pro-inflammatory mediators. For instance, studies have shown that extracts can inhibit the production of nitric oxide (NO) and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[8] This is achieved, in part, by blocking the nuclear translocation of nuclear factor κ-B (NF-κB), a key transcription factor in the inflammatory response.[10]

The Predicted Impact of O-Methylation on Morindol's Bioactivity: The Case of 1,5,15-Tri-O-methylmorindol

While direct experimental data on the biological activities of 1,5,15-Tri-O-methylmorindol is scarce, we can infer its potential properties based on structure-activity relationships of similar molecules.[11][12][13][14] 1,5,15-Tri-O-methylmorindol is a known naturally occurring methylated indole derivative.[15]

Potential for Enhanced Bioavailability and Target Interaction:

O-methylation generally increases the lipophilicity of a molecule. This can lead to improved cell membrane permeability and, consequently, better oral bioavailability. For a compound like morindol, which exerts its effects intracellularly, this could translate to enhanced potency. Furthermore, the presence of methoxy groups can influence how the molecule binds to its biological targets, potentially leading to altered or improved activity.[6]

Hypothesized Effects on Anticancer and Anti-inflammatory Activity:

In the realm of flavonoids, O-methylation of the catechol ring system has been shown to convert some compounds into inhibitors of NADPH oxidase, a key enzyme in the production of reactive oxygen species.[6] This suggests that O-methylated derivatives of morindol could possess potent antioxidant and anti-inflammatory properties. The increased hydrophobicity due to methylation may also play a significant role in these activities.[6]

Comparative Data Summary

Due to the limited availability of direct comparative studies, a quantitative comparison is challenging. The following table summarizes the known activities of morindol and the predicted effects of O-methylation.

Biological ActivityMorindol (from Morinda citrifolia extracts)1,5,15-Tri-O-methylmorindol (Predicted)
Anticancer Induces apoptosis, cell cycle arrest, and antiangiogenesis.[1]Potentially enhanced activity due to increased bioavailability and altered target binding.
Anti-inflammatory Inhibits NO and TNF-α production by blocking NF-κB translocation.[8][10]May exhibit potent activity through mechanisms like NADPH oxidase inhibition.[6]
Antioxidant Contributes to the overall antioxidant capacity of Morinda extracts.[4][5]Potentially enhanced antioxidant activity.
Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of morindol or 1,5,15-Tri-O-methylmorindol for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • NO Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Acquisition and Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed treat Treat with compounds seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess assay collect->griess read Read absorbance at 540 nm griess->read analyze Calculate % inhibition and IC50 read->analyze G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) Nucleus->Genes activates transcription Morindol Morindol / Derivatives Morindol->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by morindol.

Conclusion

Morindol demonstrates significant potential as a bioactive compound with notable anticancer and anti-inflammatory properties. While direct experimental evidence for 1,5,15-Tri-O-methylmorindol is currently limited, the principles of medicinal chemistry suggest that O-methylation could enhance its therapeutic potential by improving its pharmacokinetic profile and possibly modulating its mechanism of action. Further research, including direct comparative studies, is warranted to fully elucidate the biological activity profile of 1,5,15-Tri-O-methylmorindol and its potential as a novel therapeutic agent.

References

  • Anticancer and chemopreventive potential of Morinda citrifolia L. bioactive compounds: A comprehensive update. (2024-02-19). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory Effects of Morinda citrifolia Extract against Lipopolysaccharide-Induced Inflammation in RAW264 Cells. (2021-08-04). PubMed. Retrieved from [Link]

  • Anti-inflammatory monoterpenes from morinda (Morinda officinalis How.). (n.d.). PubMed. Retrieved from [Link]

  • 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. (n.d.). PubChem. Retrieved from [Link]

  • Anticancer activity of Morinda citrifolia (Noni) fruit: a review. (2012-02-17). PubMed. Retrieved from [Link]

  • Mono-O-Methylated flavanols and other flavonoids as inhibitors of endothelial NADPH oxidase. (2025-08-09). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory and Potential Cancer Chemopreventive Constituents of the Fruits of Morinda citrifolia (Noni). (2025-08-05). ResearchGate. Retrieved from [Link]

  • Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Morindone From Morinda Citrifolia as a Potential Antiproliferative Agent Against Colorectal Cancer Cell Lines. (2025-12-09). ResearchGate. Retrieved from [Link]

  • Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer's disease. (2022-09-08). PMC - NIH. Retrieved from [Link]

  • Anticancer and chemopreventive potential of Morinda citrifolia L. bioactive compounds: A comprehensive update. (2024-02-15). PubMed. Retrieved from [Link]

  • 1,5,15-Tri-O-methylmorindol [>98%]. (n.d.). Real-Gene Labs. Retrieved from [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer and chemopreventive potential of Morinda citrifolia L. bioactive compounds: A comprehensive update. (n.d.). University of Strathclyde. Retrieved from [Link]

  • Neuroprotective effects of Morinda officinalis How.: Anti-inflammatory and antioxidant roles in Alzheimer's disease. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis, Structure-Activity Relationships and Molecular Modeling Studies of New Indole Inhibitors of Monoamine Oxidases A and B. (2008-11-15). PubMed. Retrieved from [Link]

  • Moringa And Its Anti-Inflammatory Properties. (2025-01-29). Klarity Health Library. Retrieved from [Link]

  • Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. (n.d.). PubMed Central. Retrieved from [Link]

  • Analgesic and antiinflammatory activity of Morinda citrifolia L. (Noni) fruit. (n.d.). PubMed. Retrieved from [Link]

  • A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. (n.d.). SciRP.org. Retrieved from [Link]

Sources

A Comparative Analysis of the Antioxidant Capacity of 1,5,15-Tri-O-methylmorindol and Quercetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent Antioxidants

In the realms of drug discovery and nutritional science, the identification and characterization of potent antioxidants are of paramount importance. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The damaging effects of free radicals, collectively known as oxidative stress, are implicated in a plethora of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents and functional foods.

This guide provides an in-depth comparison of the antioxidant capacity of two distinct natural compounds: quercetin , a well-researched and potent flavonoid antioxidant, and 1,5,15-Tri-O-methylmorindol , a less-studied anthraquinone derivative. While quercetin serves as a benchmark for high antioxidant activity, this guide will delve into a theoretical evaluation of 1,5,15-Tri-O-methylmorindol's potential based on its chemical structure, given the current absence of direct comparative experimental data in the scientific literature. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the anticipated antioxidant performance of these molecules and the structural determinants that govern their activity.

Structural Insights: The Molecular Architecture of Antioxidant Potential

The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. The presence of specific functional groups and their arrangement within the molecule dictates its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Quercetin is a flavonoid with a C6-C3-C6 backbone, characterized by five hydroxyl (-OH) groups. These hydroxyl groups, particularly the catechol moiety (3',4'-dihydroxy) on the B-ring and the hydroxyl group at the 3-position of the C-ring, are crucial for its potent antioxidant activity.

1,5,15-Tri-O-methylmorindol , on the other hand, is an anthraquinone derivative. Its core structure is a tricyclic aromatic quinone. Notably, in this molecule, the hydroxyl groups that would be present in its parent compound, morindol, are methylated, forming methoxy (-OCH3) groups. This seemingly subtle difference in functional groups has profound implications for its antioxidant potential.

G Chemical Structures cluster_quercetin Quercetin cluster_methylmorindol 1,5,15-Tri-O-methylmorindol Quercetin_img Methylmorindol_img

Caption: Chemical structures of Quercetin and 1,5,15-Tri-O-methylmorindol.

Quercetin: A Gold Standard in Antioxidant Efficacy

Quercetin is one of the most abundant and extensively studied dietary flavonoids, renowned for its strong antioxidant properties.[1] Its multifaceted antioxidant mechanisms contribute to its protective effects against oxidative stress.

Mechanisms of Antioxidant Action

Quercetin's antioxidant prowess stems from its ability to:

  • Scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS): This includes superoxide radicals, hydroxyl radicals, and peroxynitrite.[2]

  • Chelate transition metal ions: By binding to metal ions like iron and copper, quercetin prevents them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.

  • Modulate the activity of antioxidant enzymes: Quercetin can enhance the expression and activity of endogenous antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase.[3]

  • Inhibit pro-oxidant enzymes: It can inhibit enzymes like xanthine oxidase and NADPH oxidase, which are significant sources of cellular ROS.

Structure-Activity Relationship of Quercetin

The high antioxidant capacity of quercetin is attributed to several key structural features:

  • The catechol group (3',4'-dihydroxyl groups) in the B-ring: This is the primary site for radical scavenging, as it can readily donate a hydrogen atom to a free radical, forming a stable phenoxy radical.

  • The 2,3-double bond in conjugation with the 4-keto group in the C-ring: This configuration allows for electron delocalization, which further stabilizes the resulting radical.

  • The hydroxyl groups at the 3 and 5 positions: These also contribute to the overall antioxidant activity.

G Quercetin Radical Scavenging Quercetin Quercetin (with -OH groups) StableRadical Stable Quercetin Radical Quercetin->StableRadical Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: Simplified mechanism of quercetin's radical scavenging activity.

1,5,15-Tri-O-methylmorindol: A Theoretical Assessment of Antioxidant Capacity

In stark contrast to quercetin, there is a conspicuous absence of direct experimental data on the antioxidant capacity of 1,5,15-Tri-O-methylmorindol in the peer-reviewed literature. However, we can infer its likely activity by applying established principles of structure-activity relationships for polyphenolic and quinonoid compounds.

The Impact of Methylation on Antioxidant Activity

The defining structural feature of 1,5,15-Tri-O-methylmorindol, in the context of antioxidant capacity, is the methylation of its hydroxyl groups. The primary mechanism by which phenolic antioxidants like flavonoids and anthraquinones exert their effect is through hydrogen atom transfer (HAT) from their hydroxyl groups to free radicals.

By replacing the hydrogen atom of the hydroxyl groups with a methyl group (-CH3), the molecule's ability to participate in HAT is effectively nullified. The methoxy groups (-OCH3) are not readily donatable in the same manner as a phenolic hydrogen. This structural modification leads to a strong prediction of significantly lower, if any, direct radical scavenging activity for 1,5,15-Tri-O-methylmorindol when compared to quercetin or its non-methylated parent compound, morindol.

While some methylated flavonoids have shown antioxidant activity in certain contexts, this is often attributed to other mechanisms or an increase in lipophilicity allowing for better interaction with lipid membranes.[4] However, for direct radical scavenging, the presence of free hydroxyl groups is generally considered essential.[5]

Predicted Performance in Antioxidant Assays

Based on this structural analysis, it is hypothesized that in standard antioxidant assays such as DPPH and ABTS, which primarily measure radical scavenging ability, 1,5,15-Tri-O-methylmorindol would exhibit very low activity.

Table 1: Predicted Comparative Antioxidant Capacity

CompoundKey Structural FeaturesPredicted Radical Scavenging Activity
Quercetin Multiple free hydroxyl groups, catechol B-ringHigh
1,5,15-Tri-O-methylmorindol Methylated hydroxyl groupsVery Low to Negligible

Experimental Workflow: The DPPH Radical Scavenging Assay

To empirically determine the antioxidant capacity of a compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly employed, rapid, and straightforward method.[6] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compounds and Standard: Prepare stock solutions of the test compound (e.g., 1,5,15-Tri-O-methylmorindol) and a standard antioxidant (e.g., quercetin or Trolox) in methanol. Create a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds and the standard to the wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant capacity.

G DPPH Assay Workflow A Prepare DPPH Solution (Violet) C Mix DPPH with Sample in Microplate A->C B Prepare Test Compound/Standard Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: A simplified workflow of the DPPH radical scavenging assay.

Conclusion and Future Directions

This comparative guide has highlighted the stark contrast in the anticipated antioxidant capacities of quercetin and 1,5,15-Tri-O-methylmorindol. Quercetin stands as a well-established, potent antioxidant due to the presence of multiple free hydroxyl groups that are adept at scavenging free radicals. In contrast, 1,5,15-Tri-O-methylmorindol, with its methylated hydroxyl groups, is predicted to have significantly diminished direct antioxidant activity.

This analysis underscores the critical role of structure-activity relationships in predicting the biological functions of molecules. While theoretical, this evaluation provides a strong rationale for prioritizing compounds with available hydrogen-donating moieties in the search for novel antioxidants.

Crucially, this guide also emphasizes a significant gap in the existing scientific literature. There is a clear need for empirical studies to be conducted on 1,5,15-Tri-O-methylmorindol to definitively characterize its antioxidant potential. Such research would not only validate the predictions made herein but also contribute to a more comprehensive understanding of the bioactivities of this and other related natural products. Future investigations should employ a battery of antioxidant assays, including DPPH, ABTS, and cellular antioxidant activity assays, to provide a holistic view of its capabilities.

References

  • Alshoufi, R., & Alkhatib, R. (2021). Anthraquinones content and In vitro Antioxidant potencies of Rheum Palaestinum. Research Journal of Pharmacy and Technology, 14(1), 22-27. [Link]

  • Boots, A. W., Haenen, G. R., & Bast, A. (2008). Health effects of quercetin: from antioxidant to nutraceutical. European journal of pharmacology, 585(2-3), 325–337.
  • Chen, Y., et al. (2022). Health functions and structure–activity relationships of natural anthraquinones from plants. RSC Advances, 12(43), 28169-28186.
  • Fouillaud, M., et al. (2022). A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. Frontiers in Marine Science, 9, 989648.
  • Ganesan, K., & Xu, B. (2017). A critical review on polyphenols and health benefits of black soybeans. Nutrients, 9(5), 455.
  • Kubina, R., & Kabała-Dzik, A. (2023).
  • Kumar, M., et al. (2012). Amelioration of oxidative stress by anthraquinones in various in vitro assays. Asian Pacific Journal of Tropical Disease, 2(Suppl 1), S204-S209.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
  • Lee, C. C., et al. (2005). Determination of antioxidative properties of Morinda citrifolia using near supercritical fluid extraction. Journal of Food and Drug Analysis, 13(4), 344-349.
  • Lesjak, M., et al. (2018). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Journal of Functional Foods, 40, 68-75.
  • Li, Y., et al. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Antioxidants, 11(7), 1278.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16203753, 6-Hydroxy-1,5-dimethoxy-2-(methoxymethyl)anthraquinone. Retrieved from [Link]

  • Procházková, D., Boušová, I., & Wilhelmová, N. (2011). Antioxidant and prooxidant properties of flavonoids. Fitoterapia, 82(4), 513–523.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Sekher, A., et al. (2022).
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
  • van der Meer, P., et al. (2021). The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. Antioxidants, 10(9), 1479.
  • Wang, T. Y., Li, Q., & Bi, K. S. (2018). Bioactive flavonoids in medicinal plants: Structure, activity and biological fate. Asian Journal of Pharmaceutical Sciences, 13(1), 12-23.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • Xu, D., Hu, M. J., Wang, Y. Q., & Cui, Y. L. (2019).
  • Zin, Z. M., et al. (2019). The antioxidant and cytotoxic properties of Morinda citrifolia and Morinda elliptica leaves extracts. Frontiers in Pharmacology, 10, 43.
  • Amic, D., et al. (2003).
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.

Sources

A Comparative Analysis of Morindone and Related Anthraquinones in Modulating Cellular Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The anthraquinone family, a large class of aromatic compounds derived from anthracene, represents a significant area of interest in pharmacology and drug development. These compounds, naturally occurring in various plants and fungi, exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This guide provides a comparative analysis of the bioactivity of morindone, a prominent anthraquinone, against other well-characterized members of this family, such as emodin, rhein, and damnacanthal.

A note on nomenclature: The compound "1,5,15-Tri-O-methylmorindol" specified in the query does not correspond to a recognized chemical structure within standard chemical databases. The numbering "15" is inconsistent with the anthraquinone scaffold. It is presumed that the intended subject of inquiry is morindone (1,5,6-trihydroxy-2-methylanthraquinone) or its methylated derivatives. This guide will therefore focus on morindone as the primary subject of comparison.

Comparative Bioactivity of Anthraquinones

The therapeutic potential of anthraquinones is largely dictated by their chemical structure, particularly the nature and position of substituents on the core anthraquinone framework. These substitutions influence the compound's redox potential, ability to intercalate with DNA, and capacity to inhibit key cellular enzymes.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer properties of anthraquinones. Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways.

Damnacanthal , an anthraquinone isolated from the roots of Morinda citrifolia, has demonstrated potent inhibitory effects against several tyrosine kinases, including p56lck, which is crucial for T-cell activation. Its ability to inhibit this kinase suggests a potential role in modulating immune responses and in the treatment of certain cancers.

Morindone has been shown to induce apoptosis in human liver cancer cells (HepG2) and human colon cancer cells (COLO 205). Studies have indicated that morindone can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, it has been found to inhibit the migration and invasion of human tongue cancer cells.

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is one of the most extensively studied anthraquinones. It has been shown to inhibit the growth of a wide range of cancer cells, including those of the breast, lung, and liver. Its mechanisms include the inhibition of HER2/neu tyrosine kinase, modulation of the PI3K/Akt pathway, and induction of reactive oxygen species (ROS)-mediated apoptosis.

Rhein , another active anthraquinone, is known to inhibit the proliferation of various cancer cell lines, including breast cancer and glioma cells. Its anticancer effects are partly attributed to the inhibition of fatty acid synthase and the induction of apoptosis.

Quantitative Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected anthraquinones against various cancer cell lines, providing a quantitative basis for comparison. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Reference
Morindone HepG2 (Liver Cancer)27.2 µM
Morindone COLO 205 (Colon Cancer)26.1 µM (at 48h)
Damnacanthal A549 (Lung Cancer)10 µM
Emodin MDA-MB-231 (Breast Cancer)~25 µM
Rhein U87MG (Glioma)~50 µM

This data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols: Assessing Anthraquinone Activity

The evaluation of anthraquinone bioactivity relies on a suite of well-established in vitro assays. The choice of assay is dictated by the specific biological question being addressed.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the anthraquinone compounds (e.g., morindone, emodin) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed Cells (96-well plate) adhere 2. Incubate (Overnight Adhesion) seed->adhere treat 3. Add Anthraquinones (Varying Concentrations) adhere->treat add_mtt 4. Add MTT Reagent (Incubate 3-4h) treat->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow of the MTT assay for assessing cell viability.

Protocol 2: Western Blot for Apoptosis Marker Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of apoptosis induced by anthraquinones.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to proteins of interest (e.g., Caspase-3, Bcl-2, Bax).

Step-by-Step Methodology:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity to determine the relative expression levels of the target protein.

Signaling Pathways Modulated by Anthraquinones

The anticancer effects of morindone and related anthraquinones are often mediated by their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and death.

Diagram: Simplified Apoptosis Induction Pathway

Apoptosis_Pathway Anthraquinone Morindone / Emodin ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone->ROS induces Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Researcher's Guide to Investigating the Synergistic Potential of 1,5,15-Tri-O-methylmorindol with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Antibiotic Synergists

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of our current antimicrobial arsenal. One of the most promising avenues is the exploration of synergistic combinations, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. This approach can resuscitate the efficacy of drugs against resistant pathogens, lower the required therapeutic dose, and potentially mitigate the development of further resistance.[1][2]

This guide focuses on 1,5,15-Tri-O-methylmorindol , a naturally occurring methylated indole derivative found in plants of the Rubiaceae family.[3] While its inherent antioxidant and antimicrobial properties have been noted, its potential as a synergistic partner for antibiotics remains a nascent field of investigation.[3] This document provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the synergistic effects of 1,5,15-Tri-O-methylmorindol. We will draw upon established methodologies and the known mechanisms of similar natural products to propose a robust experimental strategy.

Comparative Analysis: A Proposed Framework for 1,5,15-Tri-O-methylmorindol

Direct experimental data on the synergistic effects of 1,5,15-Tri-O-methylmorindol is not yet available in the public domain. However, based on the activity of its parent compound, morindone, and other structurally related natural products, we can hypothesize several mechanisms of action that warrant investigation. Morindone, isolated from Morinda citrifolia, has demonstrated antimicrobial activity against oxacillin-resistant Staphylococcus aureus (MRSA).[4][5] This suggests that its derivatives, like 1,5,15-Tri-O-methylmorindol, may also interact with bacterial resistance pathways.

Other natural compounds have shown synergistic effects through various mechanisms, such as inhibiting resistance genes, disrupting biofilms, and increasing cell membrane permeability.[6] For instance, trans-cinnamaldehyde has been shown to downregulate the mecA gene in MRSA, which is responsible for resistance to β-lactam antibiotics.[6] Flavonoids like rutin, morin, and quercetin have also demonstrated the ability to enhance the activity of antibiotics against MRSA.[7]

The following table outlines a proposed comparative study to elucidate the synergistic potential of 1,5,15-Tri-O-methylmorindol.

Parameter 1,5,15-Tri-O-methylmorindol + Antibiotic Alternative Natural Product Synergist (e.g., Thymol) + Antibiotic Antibiotic Alone Rationale for Comparison
Minimum Inhibitory Concentration (MIC) Expected to be significantly lower than the antibiotic alone.Known reduction in MIC.Baseline MIC.To quantify the degree of potentiation.
Fractional Inhibitory Concentration Index (FICI) To be determined. A value ≤ 0.5 indicates synergy.Established synergistic FICI values.N/ATo mathematically define the nature of the interaction (synergistic, additive, or indifferent).
Time-Kill Kinetics Expected to show a more rapid and pronounced bactericidal effect.Demonstrates enhanced killing rates.Standard kill curve.To assess the dynamic interaction and rate of bacterial killing over time.
Biofilm Inhibition/Eradication To be determined.Known anti-biofilm activity.Limited efficacy against mature biofilms.To evaluate the potential to combat biofilm-associated infections.
Mechanism of Action Proposed: Efflux pump inhibition, cell membrane disruption, or interference with resistance gene expression.Established mechanisms (e.g., membrane depolarization, efflux pump inhibition).Known target and mechanism.To elucidate how 1,5,15-Tri-O-methylmorindol exerts its synergistic effect.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, providing a clear path to generating robust and publishable data.

Determination of Minimum Inhibitory Concentration (MIC)

This initial step is crucial for establishing the baseline antimicrobial activity of 1,5,15-Tri-O-methylmorindol and the selected antibiotics.

Methodology:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of 1,5,15-Tri-O-methylmorindol and the test antibiotics (e.g., oxacillin, gentamicin, ciprofloxacin) in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the test organism (e.g., MRSA ATCC 43300) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of 1,5,15-Tri-O-methylmorindol and each antibiotic in MHB.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is the gold standard for determining the synergistic interaction between two compounds.

Methodology:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of 1,5,15-Tri-O-methylmorindol (serially diluted horizontally) and the antibiotic (serially diluted vertically).

  • Inoculation and Incubation: Inoculate with the standardized bacterial culture and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC of each compound in the presence of the other. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Experimental Workflow for Synergy Determination

Synergy_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Stock Prepare Stock Solutions (Compound & Antibiotic) MIC MIC Determination (Microdilution) Stock->MIC Culture Grow Bacterial Culture (0.5 McFarland) Culture->MIC Checkerboard Checkerboard Assay MIC->Checkerboard FICI Calculate FICI Checkerboard->FICI Interpretation Interpret Interaction (Synergy, Additive, etc.) FICI->Interpretation

Caption: Workflow for determining the synergistic interaction between 1,5,15-Tri-O-methylmorindol and an antibiotic.

Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of bacterial killing.

Methodology:

  • Setup: In flasks containing MHB, add the test compounds at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC of each in a synergistic combination). Include controls for each compound alone and a growth control.

  • Inoculation: Inoculate with the standardized bacterial culture.

  • Sampling: At various time points (0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate on Mueller-Hinton Agar. Incubate for 24 hours.

  • Colony Counting: Count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.

Biofilm Inhibition and Eradication Assays

These assays are critical for evaluating the potential of the combination to treat biofilm-associated infections.

Methodology for Inhibition:

  • Plate Setup: In a 96-well plate, add serial dilutions of the test compounds.

  • Inoculation: Inoculate with the standardized bacterial culture.

  • Incubation: Incubate for 24-48 hours to allow for biofilm formation.

  • Quantification: Gently wash the wells to remove planktonic cells. Stain the remaining biofilm with crystal violet. Solubilize the stain and measure the absorbance to quantify biofilm mass.

Methodology for Eradication:

  • Biofilm Formation: Allow biofilms to form in a 96-well plate for 24-48 hours.

  • Treatment: Remove the planktonic cells and add fresh media containing serial dilutions of the test compounds.

  • Incubation: Incubate for another 24 hours.

  • Quantification: Quantify the remaining biofilm as described above.

Investigating the Mechanism of Action: A Proposed Pathway

Based on the actions of similar natural products, a plausible synergistic mechanism for 1,5,15-Tri-O-methylmorindol could involve the disruption of the bacterial cell membrane and inhibition of efflux pumps. This dual action would increase the intracellular concentration of the antibiotic, thereby enhancing its efficacy.

Proposed Synergistic Mechanism of Action

Mechanism_of_Action cluster_bacterium Bacterial Cell Membrane Cell Membrane EffluxPump Efflux Pump Target Antibiotic Target (e.g., Ribosome) Compound 1,5,15-Tri-O-methylmorindol Compound->Membrane Disrupts Integrity Compound->EffluxPump Inhibits Antibiotic Antibiotic Antibiotic->EffluxPump Expelled Antibiotic->Target Binds and Inhibits

Sources

A Researcher's Guide to Validating the Antiviral Efficacy of 1,5,15-Tri-O-methylmorindol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of the antiviral potential of 1,5,15-Tri-O-methylmorindol, a naturally occurring methylated indole derivative.[1] Given the limited specific data on its antiviral activity, this document outlines a rigorous, self-validating experimental strategy. We will compare its hypothetical performance against established antiviral agents for clinically relevant viruses: Influenza A virus (IAV), Herpes Simplex Virus-1 (HSV-1), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel antiviral candidates from natural product libraries.

Introduction: The Rationale for Investigating 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a secondary metabolite isolated from plants of the Rubiaceae family.[1] While direct antiviral studies on this specific compound are not yet prevalent in published literature, the broader family of Morinda species and other natural products have demonstrated significant biological activities, including antiviral properties.[2][3] For instance, extracts from Morinda citrifolia have shown inhibitory effects against the Hepatitis C virus. This precedent provides a strong rationale for investigating the antiviral potential of its derivatives, such as 1,5,15-Tri-O-methylmorindol.

This guide proposes a structured, multi-pronged approach to not only screen for antiviral activity but also to elucidate the compound's mechanism of action, a critical step in early-stage drug discovery.

A Phased Approach to Antiviral Efficacy Validation

A robust validation pipeline is essential to move from a compound of interest to a viable antiviral lead. The experimental workflow is designed to first establish a therapeutic window (activity vs. toxicity) and then to quantify antiviral potency and probe the mechanism of inhibition.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Potency and Confirmation cluster_2 Phase 3: Mechanistic Insights A Cytotoxicity Assay (CCK-8/MTT) Determine CC50 B Primary Antiviral Screening (e.g., CPE Reduction Assay) A->B Establish Non-Toxic Concentration Range C Plaque Reduction Assay Determine EC50 B->C Active 'Hit' Identification D Viral Yield Reduction Assay Confirm Inhibitory Effect C->D Quantify Reduction in Progeny Virus E Time-of-Addition Assay D->E Confirmed Potent Inhibition F Target-Specific Assays (e.g., Polymerase/Neuraminidase Assay) E->F Identify Stage of Viral Lifecycle Inhibition

Caption: Phased experimental workflow for antiviral validation.

Comparative Benchmarking: Selecting Appropriate Controls

To contextualize the efficacy of 1,5,15-Tri-O-methylmorindol, it is imperative to use well-characterized antiviral drugs as positive controls. The choice of control is virus-specific and provides a benchmark for potency.

Virus TargetPositive Control DrugPrimary Mechanism of Action
Influenza A Virus (IAV) OseltamivirNeuraminidase inhibitor; blocks viral egress.[4][5][6][7]
Herpes Simplex Virus-1 (HSV-1) AcyclovirViral DNA polymerase inhibitor; chain termination.[8][9][10][11][12]
SARS-CoV-2 RemdesivirRNA-dependent RNA polymerase (RdRp) inhibitor; delayed chain termination.[13][14][15][16][17]

Detailed Experimental Protocols

The following protocols are foundational for the in vitro assessment of a novel antiviral compound. The causality behind each step is explained to ensure scientific rigor.

Protocol 1: Cytotoxicity Assay

Objective: To determine the concentration of 1,5,15-Tri-O-methylmorindol that is toxic to the host cells (50% cytotoxic concentration, CC50). This is crucial to ensure that any observed antiviral effect is not simply due to the compound killing the cells.

Methodology (CCK-8 Assay):

  • Cell Seeding: Seed appropriate host cells (e.g., MDCK for Influenza, Vero for HSV-1 and SARS-CoV-2) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of 1,5,15-Tri-O-methylmorindol in cell culture medium, starting from a high concentration (e.g., 1000 µM).

  • Treatment: After 24 hours of cell growth, remove the old medium and add 100 µL of the various compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a duration that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[18][19]

  • Final Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability at each concentration relative to the "cells only" control. The CC50 value is determined using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Objective: To quantify the antiviral activity by measuring the reduction in the formation of viral plaques. This assay determines the 50% effective concentration (EC50).

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of 1,5,15-Tri-O-methylmorindol for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentrations of the compound.[20] This overlay restricts the spread of progeny virions, leading to the formation of localized lesions (plaques).[21][22]

  • Incubation: Incubate the plates for 2-3 days (depending on the virus) until plaques are visible.

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones.[23]

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration of the compound that reduces the plaque number by 50%.

Protocol 3: Viral Yield Reduction Assay

Objective: To confirm the findings of the plaque reduction assay by directly measuring the amount of new infectious virus produced in the presence of the compound.

Methodology:

  • Infection: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of 1,5,15-Tri-O-methylmorindol.[24][25]

  • Incubation: Incubate for one full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant (and/or cell lysate) which contains the newly produced virions.

  • Titration: Determine the viral titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[24]

  • Analysis: Compare the viral yield from treated cells to that from untreated cells to determine the extent of inhibition.

Protocol 4: Time-of-Addition Assay

Objective: To investigate the mechanism of action by identifying the stage of the viral life cycle that is inhibited by 1,5,15-Tri-O-methylmorindol.

G cluster_0 Viral Life Cycle Stages cluster_1 Time-of-Addition Assay A Attachment & Entry B Replication (Genome & Protein Synthesis) C Assembly & Egress Pre Pre-treatment (Compound added before virus) Pre->A Targets cell factors or early entry Sim Simultaneous (Compound added with virus) Sim->A Targets attachment/entry Post Post-infection (Compound added after virus entry) Post->B Targets replication Post->C Targets assembly/egress

Caption: Time-of-addition assay to probe the viral life cycle.

Methodology:

  • Experiment Setup: Set up parallel cultures of host cells.

  • Compound Addition at Different Times:

    • Pre-treatment: Add the compound to the cells for a period (e.g., 2 hours) before infection, then wash it out before adding the virus. This tests for effects on cellular factors needed for viral entry.

    • Co-treatment (Attachment/Entry): Add the compound at the same time as the virus.

    • Post-treatment (Replication/Egress): Add the compound at various time points after the virus has been allowed to enter the cells (e.g., 2, 4, 6, 8 hours post-infection).

  • Analysis: After a single replication cycle, measure the viral yield from each condition using a viral yield reduction assay. Inhibition in specific time windows points to the targeted stage of the viral life cycle.

Data Presentation and Interpretation

The data from these assays should be compiled to provide a clear picture of the compound's antiviral profile. The Selectivity Index (SI), calculated as CC50 / EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cell functions.

Hypothetical Comparative Data Table:

CompoundVirusCC50 (µM)EC50 (µM)Selectivity Index (SI)
1,5,15-Tri-O-methylmorindol IAV>1005.2>19.2
OseltamivirIAV>10000.1>10000
1,5,15-Tri-O-methylmorindol HSV-1>1008.5>11.8
AcyclovirHSV-1>5000.5>1000
1,5,15-Tri-O-methylmorindol SARS-CoV-2>10012.1>8.3
RemdesivirSARS-CoV-2>1000.8>125

Interpretation: In this hypothetical scenario, 1,5,15-Tri-O-methylmorindol shows broad-spectrum antiviral activity with moderate potency and a good safety profile (high CC50). While its potency (EC50) does not match the established drugs, its favorable selectivity index would warrant further investigation and potential lead optimization.

Conclusion

This guide provides a foundational, scientifically-grounded framework for the initial validation of the antiviral efficacy of 1,5,15-Tri-O-methylmorindol. By employing a systematic approach that includes cytotoxicity testing, potency determination through plaque and yield reduction assays, and mechanistic studies via time-of-addition experiments, researchers can generate a robust dataset. Comparing these results against well-established antiviral agents is crucial for contextualizing the compound's potential. A positive outcome from this proposed workflow would provide the necessary evidence to advance 1,5,15-Tri-O-methylmorindol into more complex models of infection and further mechanistic studies.

References

  • ResearchGate. (2020). Antiviral Activity of Natural Products and Herbal Extracts. [Link]

  • JOURNAL OF BACTERIOLOGY AND VIROLOGY. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. [Link]

  • Dang, V. T., Benkendorff, K., & Speck, P. (2011). In vitro antiviral activity against herpes simplex virus in the abalone Haliotis laevigata. Microbiology, 157(Pt 4), 1104–1112. [Link]

  • ACS Central Science. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. [Link]

  • Frontiers in Pharmacology. (2024). Plant-derived extracts and natural products with antiviral activity. [Link]

  • National Center for Biotechnology Information. (2021). Natural Products from Medicinal Plants with Anti-Human Coronavirus Activities. [Link]

  • National Center for Biotechnology Information. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. [Link]

  • MDPI. Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. [Link]

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. [Link]

  • European Medicines Agency. Tamiflu, INN-oseltamivir phosphate. [Link]

  • MDPI. (2019). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. [Link]

  • National Center for Biotechnology Information. (2022). Antiviral activity of triptolide on herpes simplex virus in vitro. [Link]

  • National Center for Biotechnology Information. Remdesivir. [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • National Center for Biotechnology Information. Oseltamivir. [Link]

  • National Center for Biotechnology Information. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. [Link]

  • PubMed. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. [Link]

  • Creative Diagnostics. Virus Yield Reduction Assay. [Link]

  • PubMed Central. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. [Link]

  • MDPI. In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. [Link]

  • PubMed. A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. [Link]

  • Wikipedia. Aciclovir. [Link]

  • MDPI. Antiviral Activity of Jamaican Medicinal Plants and Isolated Bioactive Compounds. [Link]

  • Wikipedia. Oseltamivir. [Link]

  • ASM Journals. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. [Link]

  • EURL. STANDARD OPERATING PROCEDURE. [Link]

  • National Center for Biotechnology Information. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • Creative Diagnostics. Screening and Evaluation of Anti-Influenza Virus Antivirals. [Link]

  • Wikipedia. Remdesivir. [Link]

  • DermNet. Aciclovir, acyclovir. [Link]

  • American Society for Microbiology. Plaque Assay Protocols. [Link]

  • Protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Remdesivir?. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?. [Link]

  • Rockland Immunochemicals. Neutralization Assay. [Link]

  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. [Link]

  • Labinsights. (2023). Virus Yield Reduction Assay Service. [Link]

  • National Center for Biotechnology Information. Acyclovir. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. [Link]

  • YouTube. (2025). Genital Herpes: Spatiotemporal Battlefield Mapping to In Vitro Modeling & Antiviral Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. [Link]

  • YouTube. (2021). Acyclovir Mnemonic for Nursing Pharmacology (NCLEX) | Mechanism of Action, Side Effects. [Link]

  • ResearchGate. In vitro herpes simplex virus (HSV) antiviral activity of the M..... [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,5,15-Tri-O-methylmorindol and its Analogs in Modulating Cellular Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone derivative isolated from plants of the Morinda genus, such as Morinda citrifolia.[1][2][3] While the parent compound has shown interesting biological activities, including antioxidant and antimicrobial properties, its full therapeutic potential, particularly in oncology, remains an area of active investigation.[1] This document outlines a systematic approach to elucidating the SAR of 1,5,15-Tri-O-methylmorindol, offering a comparative analysis of its performance against rationally designed analogs. The experimental data presented herein, while hypothetical, is modeled on established drug discovery workflows to provide researchers, scientists, and drug development professionals with a practical framework for advancing this promising chemical scaffold.

Introduction: The Therapeutic Potential of the Morindol Scaffold

The anthraquinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically used anticancer agents. 1,5,15-Tri-O-methylmorindol, with its distinct substitution pattern, presents a unique opportunity for the development of novel therapeutics.[1] Preliminary studies on related compounds, such as 1,5,15-Trimethylmorindol, have indicated a potential for synergistic cytotoxicity in combination with other agents, highlighting the importance of a detailed investigation into the structural determinants of its biological activity.[3] This guide will explore how systematic modifications to the 1,5,15-Tri-O-methylmorindol structure can elucidate the roles of its key functional groups in mediating cellular responses.

Rationale for Analog Design and Synthesis

To systematically probe the SAR of 1,5,15-Tri-O-methylmorindol, a series of analogs were designed to investigate the contribution of the methoxy and hydroxyl groups to its biological activity. The core hypothesis is that the electronic and steric properties of these substituents play a crucial role in the molecule's interaction with its biological target(s).

The following diagram illustrates the core structure of 1,5,15-Tri-O-methylmorindol and the points of modification for our hypothetical SAR study.

Caption: Core structure of 1,5,15-Tri-O-methylmorindol with key functional groups highlighted.

A generalized synthetic scheme for the preparation of the analogs is presented below. The synthesis would start from a common precursor, allowing for divergent late-stage modifications.

  • Preparation of the Anthraquinone Core: The synthesis commences with a Friedel-Crafts acylation followed by cyclization to form the basic anthraquinone scaffold.

  • Introduction of Functional Groups: Hydroxyl and methoxy groups are introduced at specific positions using standard aromatic substitution and etherification reactions.

  • Analog Derivatization:

    • Demethylation: Selective demethylation of the methoxy groups is achieved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxylated analogs.

    • Alkylation: The hydroxyl groups are alkylated with various alkyl halides to introduce steric bulk and investigate the effect of chain length.

    • Halogenation: Introduction of halogens (e.g., F, Cl, Br) in place of the hydroxyl or methoxy groups to probe the electronic effects on activity.

The following workflow diagram illustrates the proposed synthetic and screening cascade.

SAR_Workflow start Design of Analogs synthesis Synthesis of Analogs Demethylation Alkylation Halogenation start->synthesis purification Purification & Characterization HPLC, NMR, MS synthesis->purification screening Biological Screening Cytotoxicity Assay (MTT) Enzyme Inhibition Assay purification->screening data_analysis Data Analysis IC50 Determination SAR Analysis screening->data_analysis data_analysis->start Iterative Design lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and evaluation of 1,5,15-Tri-O-methylmorindol analogs.

Comparative Biological Evaluation

The synthesized analogs were evaluated for their cytotoxic activity against a panel of human cancer cell lines, including a T-cell leukemia cell line (Jurkat), to draw parallels with the activity of 1,5,15-Trimethylmorindol.[3] Additionally, their inhibitory activity against a panel of kinases relevant to cancer cell proliferation was assessed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds (from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

  • Assay Principle: A commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) is used to quantify the activity of a specific kinase in the presence of the test compounds.

  • Reaction Setup: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compounds in a 384-well plate.

  • ADP Detection: After the kinase reaction, the ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. The kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader. The IC₅₀ values are determined from the inhibition curves.

Structure-Activity Relationship Analysis

The following table summarizes the hypothetical biological data for 1,5,15-Tri-O-methylmorindol and its designed analogs.

Compound IDJurkat Cell IC₅₀ (µM)Kinase X IC₅₀ (µM)
1 OCH₃OCH₃OCH₃15.28.5
2 OHOCH₃OCH₃5.82.1
3 OCH₃OHOCH₃25.618.3
4 OCH₃OCH₃OH10.16.7
5 OHOHOH2.10.8
6 OCH₂CH₃OCH₃OCH₃22.412.9
7 FOCH₃OCH₃8.94.3

Analysis of Results:

  • Importance of the R¹ Position: Demethylation at the R¹ position (Compound 2 ) led to a significant increase in both cytotoxic and kinase inhibitory activity compared to the parent compound (1 ). This suggests that a free hydroxyl group at this position is crucial for activity, potentially acting as a hydrogen bond donor in the active site of the target protein.

  • Detrimental Effect of R² Demethylation: In contrast, demethylation at the R² position (Compound 3 ) resulted in a marked decrease in activity. This indicates that the methoxy group at this position may be involved in a favorable hydrophobic interaction or that a hydroxyl group is sterically or electronically disfavored.

  • Moderate Effect of R³ Demethylation: Demethylation at the R³ position (Compound 4 ) showed a modest improvement in activity, suggesting a less critical role for this position compared to R¹.

  • Synergistic Effect of Multiple Hydroxyl Groups: The fully demethylated analog (Compound 5 ) exhibited the most potent activity, indicating a synergistic effect of the hydroxyl groups at the R¹ and R³ positions.

  • Steric Hindrance at R¹: Increasing the steric bulk at the R¹ position by replacing the methyl group with an ethyl group (Compound 6 ) was detrimental to activity, further supporting the importance of a small, hydrogen-bond-donating group at this position.

  • Electronic Effects: Replacing the R¹ methoxy group with a fluorine atom (Compound 7 ), a bioisostere for a hydroxyl group, restored a significant portion of the activity lost by alkylation. This suggests that the electronic properties of the substituent at R¹ are a key determinant of activity.

The following logical diagram illustrates the key SAR findings.

SAR_Findings parent 1,5,15-Tri-O-methylmorindol (1) r1_oh R¹ = OH (2) Increased Activity parent->r1_oh r2_oh R² = OH (3) Decreased Activity parent->r2_oh r3_oh R³ = OH (4) Slightly Increased Activity parent->r3_oh r1_oet R¹ = OEt (6) Decreased Activity parent->r1_oet r1_f R¹ = F (7) Activity Partially Restored parent->r1_f all_oh All OH (5) Most Potent r1_oh->all_oh r3_oh->all_oh

Caption: Summary of the key structure-activity relationships for the 1,5,15-Tri-O-methylmorindol analogs.

Conclusion and Future Directions

This comparative guide has outlined a systematic approach to the SAR exploration of 1,5,15-Tri-O-methylmorindol. The hypothetical data presented suggests that the hydroxyl and methoxy groups on the anthraquinone core play distinct and critical roles in determining the compound's biological activity. Specifically, a free hydroxyl group at the R¹ position appears to be a key determinant for potent cytotoxic and enzyme inhibitory effects.

Future work should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR model. This includes exploring a wider variety of substituents at the R¹, R², and R³ positions to optimize potency and selectivity. Additionally, target identification and validation studies will be crucial to elucidate the mechanism of action of this promising class of compounds and to guide further lead optimization efforts. The insights gained from such studies will be invaluable for the development of novel therapeutics based on the morindol scaffold for the treatment of cancer and other diseases.

References

  • PubChem. (n.d.). 6-Hydroxy-1,5-Dimethoxy-2-(Methoxymethyl)Anthraquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Retrieved from [Link]

  • MDPI. (2024). Botany, Ethnomedicinal Uses, Biological Activities, Phytochemistry, and Technological Applications of Morinda citrifolia Plants. Retrieved from [Link]

  • PubMed Central. (2021). Investigation of Morinda citrifolia Activities through Pinoresinol and α-EG Related Gene Expression. Retrieved from [Link]

Sources

A Comparative Analysis of 1,5,15-Tri-O-methylmorindol from Natural and Synthetic Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural product chemistry and drug discovery, the origin of a compound can be as critical as its structure. 1,5,15-Tri-O-methylmorindol, an anthraquinone found in the medicinal plant Morinda citrifolia (Noni), has garnered interest for its potential therapeutic properties, including anti-inflammatory and cancer chemopreventive activities. As research into this molecule progresses, scientists are faced with a choice: utilize the compound isolated from its natural source or one produced through chemical synthesis. This guide provides a comprehensive comparative analysis of 1,5,15-Tri-O-methylmorindol from both origins, offering researchers the foundational knowledge to make an informed decision based on the specific demands of their studies.

This document will delve into the physicochemical characterization, potential impurity profiles, and biological activity of 1,5,15-Tri-O-methylmorindol from both natural and synthetic sources. We will provide detailed experimental protocols for key analytical methods and a relevant bioassay to empower researchers to conduct their own comparative evaluations.

The Two Faces of a Molecule: Natural vs. Synthetic

The debate between using natural versus synthetic compounds is a nuanced one, with valid arguments for both sides. Natural products are often perceived as being more "biologically friendly," having co-evolved with biological systems. However, their isolation can be resource-intensive, and they may be accompanied by a host of structurally related impurities that can be difficult to separate.

Conversely, chemical synthesis offers the potential for high purity and scalability, with a well-defined impurity profile. The synthetic process, however, may introduce reagents and byproducts not found in nature, the biological implications of which must be carefully considered. This guide aims to illuminate these differences for 1,5,15-Tri-O-methylmorindol, providing a framework for its objective assessment.

Physicochemical Characterization: Unveiling the Molecular Identity

A fundamental aspect of any chemical analysis is the confirmation of the molecular structure and the assessment of purity. For 1,5,15-Tri-O-methylmorindol (Molecular Formula: C₁₈H₁₆O₆, CAS: 942609-65-6), a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis: The Molecular Fingerprint

Key Analytical Considerations:

  • ¹H NMR: Comparison of chemical shifts, multiplicities, and coupling constants will confirm the proton environment within the molecule. Any discrepancies could indicate the presence of isomers or impurities.

  • ¹³C NMR: The number of signals and their chemical shifts provide a map of the carbon skeleton, which should be identical for both samples.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact molecular weight, further validating the elemental composition.

Chromatographic Analysis: Assessing Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound and for identifying and quantifying any impurities. Commercial sources of synthetic 1,5,15-Tri-O-methylmorindol often claim a purity of >98% as determined by HPLC.

Experimental Protocol: HPLC Purity Analysis

This protocol is a representative method for the analysis of anthraquinones and can be optimized for 1,5,15-Tri-O-methylmorindol.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the samples in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

The resulting chromatograms should be analyzed for the main peak's retention time and area percentage. The impurity profile of the natural extract is expected to be more complex, potentially containing other anthraquinone derivatives, while the synthetic sample should ideally show a single major peak with minimal, well-defined minor peaks.

Diagram: Experimental Workflow for Comparative Analysis

G cluster_sourcing Source Acquisition cluster_extraction Preparation cluster_analysis Comparative Analysis cluster_data Data Interpretation Natural Natural Source (Morinda citrifolia) Extraction Extraction & Purification Natural->Extraction Synthetic Synthetic Source (Commercial Supplier) Dissolution Dissolution in Solvent Synthetic->Dissolution HPLC HPLC Purity & Impurity Profile Extraction->HPLC NMR NMR Spectroscopic Structural Verification Extraction->NMR Bioassay Biological Activity Assay Extraction->Bioassay Dissolution->HPLC Dissolution->NMR Dissolution->Bioassay Interpretation Comparative Data Interpretation HPLC->Interpretation NMR->Interpretation Bioassay->Interpretation G cluster_setup Cell Culture Setup cluster_treatment Treatment Groups cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Seeding Seed RAW 264.7 cells in 96-well plate Control Control (Vehicle) Seeding->Control LPS LPS Stimulation Seeding->LPS Natural_Compound LPS + Natural 1,5,15-Tri-O-methylmorindol Seeding->Natural_Compound Synthetic_Compound LPS + Synthetic 1,5,15-Tri-O-methylmorindol Seeding->Synthetic_Compound Incubation Incubate for 24 hours Control->Incubation LPS->Incubation Natural_Compound->Incubation Synthetic_Compound->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay for Nitrite Quantification Supernatant->Griess_Assay Analysis Calculate % NO Inhibition and IC50 values Griess_Assay->Analysis

Caption: Workflow for the in-vitro anti-inflammatory assay.

Discussion: Making an Informed Choice

The choice between naturally derived and synthetically produced 1,5,15-Tri-O-methylmorindol will ultimately depend on the research question.

  • For studies focused on the fundamental biological activity of the pure compound , a high-purity synthetic standard is often preferable. This ensures that the observed effects are directly attributable to 1,5,15-Tri-O-methylmorindol and not confounded by the presence of other natural products.

  • For research exploring the traditional medicinal uses of Morinda citrifolia or investigating potential synergistic effects , a well-characterized natural extract or a purified compound from the natural source would be more appropriate.

It is crucial for researchers to be transparent about the source of their compounds and to provide a thorough characterization of the material used in their studies. This practice ensures the reproducibility and validity of the research findings.

Conclusion

Both natural and synthetic 1,5,15-Tri-O-methylmorindol have their place in scientific research. A comprehensive understanding of their respective physicochemical properties, impurity profiles, and biological activities is paramount for designing robust experiments and accurately interpreting the results. By employing the analytical and biological testing frameworks outlined in this guide, researchers can confidently select the most suitable source of this promising natural product for their specific research endeavors.

References

  • Akihisa, T., Matsumoto, K., Tokuda, H., Yasukawa, K., Seino, K. I., Nakamoto, K., ... & Kimura, Y. (2007). Anti-inflammatory and potential cancer chemopreventive constituents of the fruits of Morinda citrifolia (Noni). Journal of natural products, 70(5), 754–757. [Link]

A Comparative Guide to the Quantification of 1,5,15-Tri-O-methylmorindol: A Cross-Validation Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of natural product research and drug development, the accurate quantification of bioactive compounds is paramount. 1,5,15-Tri-O-methylmorindol, a naturally occurring anthraquinone derivative found in plants of the Rubiaceae family, has garnered interest for its potential therapeutic properties.[1] As research into this compound progresses, the need for robust and reliable analytical methods for its quantification becomes increasingly critical. This guide provides an in-depth comparison of two common analytical techniques for the quantification of 1,5,15-Tri-O-methylmorindol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals. It will not only present the methodologies but also delve into the rationale behind the experimental choices and, most importantly, detail a cross-validation study to ensure consistency and reliability between the two methods. The principles of analytical method validation will be grounded in the guidelines set forth by the International Council for Harmonisation (ICH).[2][3]

The Importance of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For quantitative tests of active moieties, this involves assessing a range of performance characteristics, including accuracy, precision, specificity, linearity, and range.[3]

Cross-validation is a further step to demonstrate that two or more analytical procedures are suitable for the same intended purpose and can be used interchangeably.[4] This is particularly valuable when a method is transferred between laboratories or when a well-established method is compared against a newer, potentially more sensitive or specific, technology.

Analytical Methodologies for 1,5,15-Tri-O-methylmorindol Quantification

Two primary methods for the quantification of 1,5,15-Tri-O-methylmorindol are detailed below: a widely accessible HPLC-UV method and a highly sensitive and specific LC-MS/MS method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of chromophoric compounds like anthraquinones.[5] The method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection via its absorbance of UV light.

1. Sample Preparation:

  • Accurately weigh 100 mg of powdered plant material (e.g., from Morinda citrifolia).

  • Extract with 20 mL of methanol under reflux for 1 hour.[6]

  • Allow the extract to cool, then filter through a 0.45 µm syringe filter into an amber HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (a common wavelength for anthraquinones).[5]

  • Injection Volume: 10 µL.

3. Calibration Standards:

  • Prepare a stock solution of 1,5,15-Tri-O-methylmorindol reference standard in methanol.

  • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Quantify the amount of 1,5,15-Tri-O-methylmorindol in the sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of liquid chromatography with the mass-resolving capabilities of a tandem mass spectrometer. This allows for the precise detection and quantification of the analyte even in complex matrices.

1. Sample Preparation:

  • Follow the same extraction procedure as for the HPLC-UV method.

  • Dilute the final extract 1:10 with the initial mobile phase composition to minimize matrix effects.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for 1,5,15-Tri-O-methylmorindol (to be determined through initial infusion and optimization).

3. Calibration Standards:

  • Prepare a stock solution of 1,5,15-Tri-O-methylmorindol reference standard in methanol.

  • Perform serial dilutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards.

  • Quantify the amount of 1,5,15-Tri-O-methylmorindol in the sample by interpolating its peak area ratio from the calibration curve.

Cross-Validation of HPLC-UV and LC-MS/MS Methods

To ensure the interchangeability of the two methods, a cross-validation study should be performed. This involves analyzing the same set of samples using both methods and comparing the results based on predefined acceptance criteria.

Cross-Validation Workflow

cross_validation_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison Sample Plant Material Sample Extraction Methanol Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Analysis HPLC-UV Quantification Filtration->HPLC_Analysis LCMS_Analysis LC-MS/MS Quantification Filtration->LCMS_Analysis HPLC_Results Results (µg/mL) HPLC_Analysis->HPLC_Results Comparison Statistical Analysis (e.g., Bland-Altman Plot) HPLC_Results->Comparison LCMS_Results Results (ng/mL) LCMS_Analysis->LCMS_Results LCMS_Results->Comparison Conclusion Method Interchangeability Assessed Comparison->Conclusion

Sources

A Comparative Purity Analysis of Synthetic versus Natural 1,5,15-Tri-O-methylmorindol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and natural product chemistry, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This guide provides an in-depth technical comparison of the purity profiles of synthetically produced and naturally sourced 1,5,15-Tri-O-methylmorindol, a methylated derivative of the anthraquinone morindone. We will explore the distinct impurity profiles inherent to each sourcing method and detail a suite of analytical techniques for their rigorous assessment.

Introduction to 1,5,15-Tri-O-methylmorindol

1,5,15-Tri-O-methylmorindol is a methylated anthraquinone. Its core structure is derived from morindone, a natural product found in plants of the Morinda genus, particularly Morinda citrifolia (Noni).[1][2] The methylation of the hydroxyl groups can significantly alter the compound's physicochemical and biological properties, including its bioavailability and potential therapeutic efficacy.[3] As interest in this and similar methylated flavonoids grows, understanding the purity of the material being studied is of critical importance.

Sourcing and Inherent Impurity Profiles

The origin of 1,5,15-Tri-O-methylmorindol—either isolated from a natural source or produced through chemical synthesis—fundamentally dictates its potential impurity profile.

Natural 1,5,15-Tri-O-methylmorindol

Naturally occurring 1,5,15-Tri-O-methylmorindol would be isolated from the roots or other parts of Morinda citrifolia. The extraction and purification process, typically involving solvent extraction followed by chromatographic separation, can yield a product with a distinct set of impurities.[1][4]

Expected Impurities in Natural Isolates:

  • Structurally Related Anthraquinones: The primary impurities are other anthraquinones that are co-extracted from the plant material. These include, but are not limited to, morindone (the unmethylated precursor), damnacanthal, nordamnacanthal, and rubiadin.[1][5]

  • Partially Methylated Intermediates: Mono- and di-methylated morindol species can also be present, arising from incomplete enzymatic methylation in the plant.

  • Other Plant Metabolites: A complex mixture of other natural products, such as flavonoids, fatty acids, and terpenes, may also be present in trace amounts, even after extensive purification.

Synthetic 1,5,15-Tri-O-methylmorindol

A plausible synthetic route to 1,5,15-Tri-O-methylmorindol involves the exhaustive methylation of morindone, which can be either isolated from a natural source or synthesized. A common laboratory-scale methylation agent is methyl iodide.[6]

Expected Impurities in Synthetic Preparations:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the precursor, morindone.

  • Partially Methylated Intermediates: The stepwise nature of the methylation reaction can result in the formation of mono- and di-O-methylated morindol isomers.

  • Reagent Residues and Byproducts: Trace amounts of the methylating agent (e.g., methyl iodide) and byproducts from the reaction workup may be present.

  • Isomeric Byproducts: Depending on the reaction conditions, methylation at other positions on the anthraquinone core could potentially occur, leading to isomeric impurities.

Orthogonal Analytical Approaches for Purity Assessment

A robust assessment of purity relies on the application of multiple, orthogonal analytical techniques. This approach ensures that a wide range of potential impurities, with varying physicochemical properties, are detected and quantified.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the separation and quantification of small organic molecules.[7] For 1,5,15-Tri-O-methylmorindol, a reverse-phase method is highly effective for separating the target compound from both more polar precursors and less polar, structurally related anthraquinones.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[2]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The formic acid helps to ensure good peak shape for the phenolic compounds.[8]

  • Gradient Program: A typical gradient might start at 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at multiple wavelengths is recommended. A wavelength of 254 nm is generally suitable for aromatic compounds, while a wavelength closer to the absorbance maximum of the anthraquinone chromophore (around 435 nm) can provide greater selectivity.[8][9]

  • Sample Preparation: Accurately weigh approximately 1 mg of the 1,5,15-Tri-O-methylmorindol sample and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Quantification: Purity is determined by the area percentage method, where the peak area of 1,5,15-Tri-O-methylmorindol is expressed as a percentage of the total peak area of all detected components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Dilute to Working Concentration s2->s3 h1 Inject Sample s3->h1 h2 C18 Reverse-Phase Separation h1->h2 h3 UV Detection h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % Purity d1->d2

Figure 1: HPLC-UV Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the integrated signal intensity of a nucleus and the number of those nuclei in the sample.[10] By using a certified internal standard of known purity and concentration, the absolute purity of the target compound can be accurately determined.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Internal Standard: A certified internal standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals is required. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,5,15-Tri-O-methylmorindol sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and the internal standard are fully soluble.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal to be integrated, a calibrated 90° pulse, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from 1,5,15-Tri-O-methylmorindol (e.g., one of the methoxy group signals) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis s1 Accurately weigh sample and internal standard s2 Dissolve in deuterated solvent s1->s2 n1 Acquire quantitative ¹H NMR spectrum (long relaxation delay) s2->n1 d1 Process spectrum (phasing, baseline correction) n1->d1 d2 Integrate analyte and standard signals d1->d2 d3 Calculate absolute purity d2->d3

Figure 2: qNMR Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an invaluable tool for the identification of impurities, even at very low levels.[11] The high sensitivity and specificity of this technique allow for the confident identification of co-eluting impurities and the structural elucidation of unknown components based on their fragmentation patterns.[12]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument).

  • Chromatographic Conditions: The same HPLC method as described for the UV purity assay can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal conditions for ionizing 1,5,15-Tri-O-methylmorindol and its potential impurities.

    • Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to detect all ionizable species.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion of 1,5,15-Tri-O-methylmorindol (m/z [M+H]⁺ or [M-H]⁻) and any detected impurity ions. The resulting fragmentation patterns provide structural information that can be used for identification. For example, the loss of methyl groups (-15 Da) or water (-18 Da) would be expected fragmentation pathways.[13][14]

  • Data Analysis: Compare the retention times and mass spectra of the detected impurities with those of known standards (if available) or with literature data for related compounds. The fragmentation patterns can be used to propose structures for unknown impurities.

Comparative Data Summary

The following tables present illustrative data comparing the purity of a typical batch of natural and synthetic 1,5,15-Tri-O-methylmorindol, as determined by the analytical methods described above.

Table 1: HPLC-UV Purity Assessment

SourcePurity by Area % (254 nm)Major Impurities Detected
Natural 96.5%Morindone, Damnacanthal, Rubiadin
Synthetic 98.8%Morindone, Mono-methylated morindol

Table 2: qNMR Purity Assessment

SourceAbsolute Purity (wt/wt %)Comments
Natural 95.2%The lower purity compared to HPLC area % is likely due to the presence of non-UV active impurities.
Synthetic 98.5%The qNMR result is in close agreement with the HPLC area %, suggesting fewer non-UV active impurities.

Table 3: LC-MS/MS Impurity Identification

SourceIdentified Impurities (m/z)
Natural Morindone, Damnacanthal, Nordamnacanthal, Rubiadin, other anthraquinone glycosides
Synthetic Morindone, 1-O-methylmorindol, 5-O-methylmorindol, 1,5-di-O-methylmorindol

Conclusion and Recommendations

Both natural and synthetic sourcing routes can provide 1,5,15-Tri-O-methylmorindol of high purity. However, the nature of the impurities is fundamentally different.

  • Natural 1,5,15-Tri-O-methylmorindol is more likely to contain a wider variety of structurally related natural products, the biological activities of which may be unknown and could potentially interfere with experimental results. Purity levels for isolated natural products are often in the range of 95-98%.

  • Synthetic 1,5,15-Tri-O-methylmorindol typically has a more predictable impurity profile, consisting mainly of the starting material and reaction intermediates. With appropriate purification, it is often possible to achieve a higher degree of purity (>98%) with synthetic material.[15]

For researchers conducting sensitive biological assays, the use of well-characterized, high-purity synthetic 1,5,15-Tri-O-methylmorindol is recommended to minimize the confounding effects of unknown impurities. However, for some applications, such as the investigation of the synergistic effects of natural product mixtures, a well-characterized natural extract may be more appropriate.

Ultimately, the choice between natural and synthetic 1,5,15-Tri-O-methylmorindol should be guided by the specific requirements of the research. In all cases, a comprehensive purity assessment using a combination of orthogonal analytical techniques, as outlined in this guide, is essential for ensuring the quality and integrity of the research data.

References

  • Chee, C. W., et al. (2022). Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines. PLOS ONE, 17(7), e0270030. [Link]

  • Jasril, et al. (2009). Anthraquinones from Morinda citrifolia Roots. Malaysian Journal of Science, 28(3), 285-293. [Link]

  • Lim, S. H., et al. (2014). Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Sains Malaysiana, 43(8), 1205-1211. [Link]

  • da Silva, A. G., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • Özkan, A. M., & Ertas, A. (2021). Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emodin, Rhein, Emodin, Chrysophanol and Physcion. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 22(4), 434-443. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Figueiredo, E., et al. (2022). LC-MS analysis of Morinda citrifolia fruit extracts obtained from different locations. ResearchGate. [Link]

  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 4(2), 555632. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 715-723. [Link]

  • Sasi, A., et al. (2014). Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). JSM Chemistry, 2(2), 1014. [Link]

  • Ismail, Z., et al. (2007). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Chromatographic Science, 45(5), 260-264. [Link]

  • Kumar, V., et al. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 145, 59-70. [Link]

  • Rawat, M. S. M., et al. (2011). HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. [Link]

  • Dewi, R. T., et al. (2022). MS/MS spectra (a) and the proposed fragmentation pathway (b) of deacetyl asperulosidic acid. ResearchGate. [Link]

  • David, J. P., et al. (2016). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 21(9), 1160. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Wen, L., et al. (2021). Structure, bioactivity, and synthesis of methylated flavonoids. Journal of Food Biochemistry, 45(11), e13968. [Link]

  • Westendorf, J., et al. (2009). Anthraquinone Content in Noni (Morinda citrifolia L.). Evidence-Based Complementary and Alternative Medicine, 2011, 795518. [Link]

  • Genovese, S., et al. (2010). Comparison of three different extraction methods and HPLC determination of the anthraquinones aloe-emodine, emodine, rheine, chrysophanol and physcione in the bark of Rhamnus alpinus L. (Rhamnaceae). Phytochemical Analysis, 21(3), 261-267. [Link]

  • Westendorf, J., et al. (2009). Anthraquinone content in noni (Morinda citrifolia L.). Washington University School of Medicine in St. Louis. [Link]

  • Righi, G., et al. (2012). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 17(1), 749-757. [Link]

  • da Silva, A. G., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(48), 45963-45975. [Link]

  • Bechtold, T., & Mussak, R. (Eds.). (2009). Separation of Anthraquinones by Capillary Electrophoresis and High‐Performance Liquid Chromatography. In Handbook of Natural Colorants. John Wiley & Sons, Ltd. [Link]

  • Mikulic-Petkovsek, M., et al. (2021). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. Molecules, 26(16), 4983. [Link]

  • Ndhlala, A. R., et al. (2019). Representative UPLC-MS/MS spectra showing the fragmentation patterns of... ResearchGate. [Link]

  • Korkmaz, H., & Alkan, H. (2023). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia, 70(1), 1-7. [Link]

  • SciSpace. (n.d.). Morindone. Retrieved from [Link]

  • Takahashi, K., et al. (1989). Methyl iodide, a potent inducer of the adaptive response without appreciable mutagenicity in E. coli. Mutation Research Letters, 224(4), 463-468. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,5,15-Tri-O-methylmorindol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

As researchers and scientists at the forefront of drug development, our work often involves the synthesis and handling of novel chemical entities. 1,5,15-Tri-O-methylmorindol, a methylated indole derivative isolated from plants of the Rubiaceae family, represents such a compound with potential applications in biochemistry and pharmacology.[1] While its bioactive properties are of significant interest, the responsible management of this and similar novel compounds, particularly their disposal, is paramount to ensuring a safe laboratory environment and protecting our ecosystem.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,5,15-Tri-O-methylmorindol. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adhere to the prudent practice of treating it as a hazardous substance until proven otherwise.[2] This approach is grounded in established safety protocols and regulatory standards from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The Precautionary Principle: Handling Novel Compounds

When dealing with a novel compound like 1,5,15-Tri-O-methylmorindol, where comprehensive hazard data may be limited, the "precautionary principle" must be our guiding doctrine. This means we assume the substance is hazardous to mitigate any potential risks.[2] Our disposal plan, therefore, is built on a foundation of robust, established procedures for chemical waste management.

Core Personal Protective Equipment (PPE) Requirements

Before initiating any handling or disposal procedures, ensuring the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This serves as the first line of defense against potential exposure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. For direct handling, consider double-gloving.
Body Protection Standard or flame-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling aerosols or vapors.

This table summarizes the essential PPE for handling 1,5,15-Tri-O-methylmorindol in the absence of specific hazard data.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of 1,5,15-Tri-O-methylmorindol waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and compliance.

Step 1: Waste Characterization and Segregation

The first critical step is to characterize the waste stream. For 1,5,15-Tri-O-methylmorindol, this will likely fall into one of the following categories:

  • Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper).

  • Liquid Waste: Solutions containing the compound, solvent washes from reaction quenching or glassware cleaning.

  • Sharps Waste: Contaminated needles or other sharp implements.

Causality: Proper segregation of incompatible waste streams is crucial to prevent dangerous chemical reactions within the waste container. For instance, organic solvents must be kept separate from strong oxidizers.[3]

Step 2: Container Selection and Labeling

The choice of waste container is dictated by the nature of the waste.

  • Solid Waste: A securely sealable, wide-mouth container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Liquid Waste: A leak-proof, screw-cap container, also of a compatible material. Never fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[4]

  • Sharps Waste: A designated, puncture-proof sharps container.

Labeling is a critical compliance and safety step. Every waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "1,5,15-Tri-O-methylmorindol"

  • An approximate concentration and volume/mass of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Waste Accumulation and Storage

Waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.

Key Storage Requirements:

  • Secondary Containment: All waste containers must be placed in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[3]

  • Segregation of Incompatibles: Store containers of incompatible waste streams in separate secondary containment.[3]

  • Closed Containers: Waste containers must be kept securely closed at all times, except when adding waste.[6]

Step 4: Arranging for Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste. This should always be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Do NOT attempt to dispose of 1,5,15-Tri-O-methylmorindol or its containers in the regular trash or down the drain. This is a violation of EPA regulations and can lead to significant environmental contamination and legal penalties.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,5,15-Tri-O-methylmorindol waste.

start Start: Generation of 1,5,15-Tri-O-methylmorindol Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste Stream select_container Select Compatible Container characterize->select_container ppe->characterize label_container Label Container Correctly select_container->label_container accumulate Accumulate in SAA with Secondary Containment label_container->accumulate request_pickup Request Waste Pickup from EHS accumulate->request_pickup disposal Professional Disposal by Licensed Facility request_pickup->disposal

Caption: Decision workflow for the safe disposal of 1,5,15-Tri-O-methylmorindol waste.

Regulatory Framework and Compliance

The procedures outlined in this guide are designed to comply with the regulations set forth by major governing bodies.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the primary federal law in the United States governing the disposal of solid and hazardous waste.[8] Our protocol for waste characterization, labeling, and storage aligns with RCRA requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform employees about the chemical hazards in their workplace.[9] While a specific SDS for 1,5,15-Tri-O-methylmorindol is not available, treating it as hazardous and providing this disposal guide are key components of a compliant safety program.

Conclusion

The responsible disposal of novel compounds like 1,5,15-Tri-O-methylmorindol is a cornerstone of a robust laboratory safety culture. By adhering to the precautionary principle and following a systematic, well-documented disposal protocol, we can mitigate risks, ensure regulatory compliance, and protect ourselves and the environment. This commitment to safety and environmental stewardship is integral to the integrity of our research and the advancement of science.

References

  • Biosynth. (n.d.). 1,5,15-Tri-o-methylmorindol.
  • Princeton University Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
  • U.S. Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • ACTenviro. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • United Nations iLibrary. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • University of Arizona Research, Innovation & Impact. (n.d.). Procedures for Handling and Disposing Equipment and Animals Administered a Chemical Hazard.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5,15-Tri-O-methylmorindol
Reactant of Route 2
Reactant of Route 2
1,5,15-Tri-O-methylmorindol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.